N-Methyl-2,3-difluorobenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNAPHQFPYXGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655749 | |
| Record name | 1-(2,3-Difluorophenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906645-41-8 | |
| Record name | 1-(2,3-Difluorophenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2,3-difluorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Methyl-2,3-difluorobenzylamine (CAS Number 906645-41-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2,3-difluorobenzylamine, with CAS number 906645-41-8, is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms on the phenyl ring imparts unique physicochemical properties that can enhance the pharmacological profile of parent molecules, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol via reductive amination, its characterization, and its applications as a key building block in the synthesis of pharmaceutically active compounds.
Introduction: The Significance of Fluorinated Benzylamines in Medicinal Chemistry
Fluorine has emerged as a crucial element in modern drug design.[1] Its small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence the biological activity and pharmacokinetic properties of a molecule.[1] Specifically, the introduction of fluorine into aromatic systems, such as in the case of this compound, can lead to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH and influencing drug-receptor interactions and cell membrane permeability.
-
Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, thereby enhancing the potency of a drug.
-
Improved Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
This compound serves as a valuable building block that introduces the 2,3-difluorobenzyl moiety, a structural motif found in a variety of biologically active compounds.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 906645-41-8 | [2] |
| Molecular Formula | C₈H₉F₂N | [2] |
| Molecular Weight | 157.16 g/mol | [2] |
| Appearance | Pale yellow to colorless oil | [3] |
| Boiling Point (Predicted) | 171.7 ± 25.0 °C at 760 Torr | [3] |
| Density (Predicted) | 1.126 ± 0.06 g/cm³ at 20 °C | [3] |
| Storage Conditions | Sealed in dry, Store in Refrigerator (2 to 8 °C), Dark space | [3] |
Safety Profile:
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[3]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reductive amination of 2,3-difluorobenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Reaction Rationale and Mechanistic Overview
Reductive amination is a cornerstone of amine synthesis in organic chemistry due to its versatility and high yields.[4] The reaction proceeds via the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the aldehyde (2,3-difluorobenzaldehyde) to form a hemiaminal intermediate. This is followed by dehydration to yield an imine. A reducing agent, added to the reaction mixture, then selectively reduces the imine C=N double bond to afford the final amine product.
The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can selectively reduce the imine in the presence of the starting aldehyde.[5]
Detailed Experimental Protocol
This protocol is based on established procedures for the reductive amination of fluorinated benzaldehydes.[6][7]
Materials:
-
2,3-Difluorobenzaldehyde
-
Methylamine (as a solution in a suitable solvent, e.g., 40% in water or 2M in THF)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in methanol (approximately 0.2-0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add methylamine solution (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.2-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates complete conversion of the imine.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (or ethyl acetate).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of this compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The aromatic protons will appear as complex multiplets in the range of δ 7.0-7.5 ppm, with coupling to both other protons and the fluorine atoms. The benzylic protons (CH₂) will likely appear as a singlet or a finely split multiplet around δ 3.7-3.9 ppm. The N-methyl protons (CH₃) should be a singlet or a triplet (due to coupling with the N-H proton) around δ 2.4-2.6 ppm. The N-H proton will be a broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the N-methyl carbon. The aromatic carbons will appear in the region of δ 110-150 ppm, with the carbons directly attached to fluorine showing large C-F coupling constants. The benzylic carbon (CH₂) is expected around δ 45-55 ppm, and the N-methyl carbon (CH₃) around δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands in the region of 2800-3100 cm⁻¹.
-
C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.
-
C-N stretch: A band in the 1000-1200 cm⁻¹ region.
-
C-F stretch: Strong absorptions typically in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₈H₉F₂N), the expected molecular ion peak [M]⁺ would be at m/z 157.16. Common fragmentation patterns would involve the loss of a methyl group or cleavage of the benzylic C-N bond.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules. The 2,3-difluorobenzyl group can be found in compounds targeting various therapeutic areas. While specific drug examples containing this exact moiety are proprietary, analogous structures are prevalent in the patent literature for indications such as:
-
Oncology: As part of kinase inhibitors and other anti-cancer agents.
-
Neuroscience: In the development of treatments for neurological and psychiatric disorders.
-
Infectious Diseases: As a component of antiviral and antibacterial compounds.
The utility of this compound lies in its ability to be readily incorporated into larger molecular scaffolds through reactions involving its secondary amine functionality, such as amide bond formation, further alkylation, or participation in cyclization reactions.
Conclusion
This compound is a key fluorinated building block with significant potential in the field of drug discovery. Its synthesis via reductive amination is a robust and scalable method. The unique properties conferred by the difluorinated phenyl ring make it an attractive component for the design of novel therapeutics with improved pharmacological profiles. This guide provides the essential technical information for researchers and scientists working with this important compound.
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UB. (n.d.). 906645-41-8 | this compound. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2,3-difluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
N-Methyl-2,3-difluorobenzylamine is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, influencing parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of these properties is paramount for the rational design and development of novel therapeutic agents. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of their implications in the context of drug development.
Chemical Identity and Core Properties
A foundational understanding of a compound begins with its fundamental identifiers and basic physical constants.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 906645-41-8 | [1][2] |
| Molecular Formula | C₈H₉F₂N | [2] |
| Molecular Weight | 157.16 g/mol | [2] |
| Appearance | Pale yellow to colorless oil | [3] |
| Predicted Boiling Point | 171.7 ± 25.0 °C at 760 Torr | [1][3] |
| Predicted Density | 1.126 ± 0.06 g/cm³ at 20 °C | [1][3] |
Key Physicochemical Parameters in Drug Discovery
The journey of a drug molecule from administration to its target site is governed by a complex interplay of its physicochemical properties. Understanding and optimizing these parameters are critical to improving a compound's "drug-likeness" and its overall performance.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the partitioning of a compound between a lipid and an aqueous phase.
Predicted Lipophilicity:
| Parameter | Predicted Value |
| LogP | 1.85 |
Note: This value was predicted using advanced computational models.
Significance in Drug Development: A balanced lipophilicity is essential. While sufficient lipophilicity is required for membrane permeation and interaction with hydrophobic binding pockets of target proteins, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. For this compound, the secondary amine group is basic and will be protonated at physiological pH.
Predicted Basicity:
| Parameter | Predicted Value |
| pKa (of the conjugate acid) | 8.95 |
Note: This value was predicted using advanced computational models.
Significance in Drug Development: The ionization state of a drug molecule profoundly impacts its solubility, permeability, and interaction with its biological target. The predicted pKa suggests that this compound will be predominantly in its protonated, charged form in the physiological pH range of the blood and most tissues (pH ~7.4). This charged state generally enhances aqueous solubility but may reduce passive diffusion across biological membranes.
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. Poorly soluble compounds often exhibit low and variable bioavailability.
Predicted Aqueous Solubility:
| Parameter | Predicted Value |
| Aqueous Solubility | Moderate to High |
Note: Based on the predicted pKa, the protonated form of the molecule is expected to have significantly higher aqueous solubility than the neutral form.
Significance in Drug Development: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration. Early assessment of solubility allows for the timely implementation of formulation strategies to address any potential issues.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The aromatic region will likely exhibit complex splitting patterns due to the presence of the two fluorine atoms.
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. The carbons directly attached to fluorine will show characteristic splitting (C-F coupling).
-
¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 157. Key fragmentation pathways would likely involve the loss of a methyl group (M-15) or cleavage of the benzylic C-N bond.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.
Experimental Protocols
To ensure the scientific integrity of this guide, the following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties discussed.
Determination of Lipophilicity (LogD) by Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient (LogD) at a physiologically relevant pH of 7.4.
Caption: Workflow for LogD determination by the shake-flask method.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of the basic amine function in this compound.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility
This protocol describes both kinetic and thermodynamic solubility assays, which provide complementary information for drug discovery and development.
Caption: Workflows for kinetic and thermodynamic aqueous solubility determination.
Chemical Stability Assessment
Assessing the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.
Caption: Workflow for chemical stability assessment under stress conditions.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
-
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, highlighting their importance in the context of drug discovery and development. While experimental data for this specific compound is limited, the provided predicted values and detailed experimental protocols offer a robust framework for its characterization. A thorough understanding and experimental validation of these properties are essential for any researcher or scientist considering the use of this compound in their research endeavors.
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906645-41-8 | this compound. (n.d.). UB. Retrieved from [Link]
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N-Methyl-2,3-difluorobenzylamine molecular structure and weight
An In-Depth Technical Guide to N-Methyl-2,3-difluorobenzylamine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a fluorinated organic compound of increasing interest to researchers in medicinal chemistry and drug discovery. We will delve into its molecular characteristics, propose a logical synthetic pathway, and discuss its potential applications, grounding our analysis in established chemical principles and the known utility of analogous structures.
Introduction: The Strategic Role of Fluorine in Amine Scaffolds
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in modern drug design to modulate physicochemical and pharmacokinetic properties.[1] Fluorination can alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This compound belongs to a class of fluorinated benzylamines that serve as critical building blocks, or intermediates, in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2] While its direct applications are still emerging, the structural similarities to key intermediates like 2,4-difluorobenzylamine—a crucial component in antiretroviral drugs such as Dolutegravir—highlight its potential significance.[2] This guide aims to consolidate the known data on this compound and provide expert insights into its synthesis and utility.
Molecular Structure and Physicochemical Properties
The defining features of this compound are the vicinal fluorine atoms on the phenyl ring and the N-methylated aminomethyl group. This specific arrangement of functional groups dictates its reactivity and physical properties.
Molecular Identity
-
Chemical Name: this compound
-
SMILES: CNCC1=CC=CC(F)=C1F[7]
Molecular Weight and Structure
The molecular weight of the compound is 157.16 g/mol .[3][4][5][6] The structure consists of a benzylamine core with fluorine atoms at positions 2 and 3 of the benzene ring.
Caption: Molecular structure of this compound.
Physicochemical Data
The properties of this compound are summarized in the table below. These values, primarily predicted from computational models, provide a baseline for experimental design and handling.[3][6]
| Property | Value | Source |
| Molecular Weight | 157.16 g/mol | [3][4][5][6] |
| Appearance | Pale yellow to colorless oil/liquid | [3][6] |
| Boiling Point | 171.7 ± 25.0 °C (at 760 Torr, predicted) | [3][6] |
| Density | 1.126 ± 0.06 g/cm³ (at 20°C, predicted) | [3] |
Synthesis, Handling, and Analytical Validation
Proposed Synthetic Protocol: Reductive Amination
Experimental Workflow: Reductive Amination
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluorobenzaldehyde (1.0 eq) in methanol. Cool the solution to 0-5°C in an ice bath.
-
Imine Formation: To the cooled solution, add a solution of methylamine (e.g., 40% in H₂O, 1.1 eq) dropwise, maintaining the temperature below 10°C. Stir the mixture for 1-2 hours to allow for imine formation.
-
Reduction: Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) in portions, ensuring the temperature remains controlled. Expertise Note: The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine without affecting the aromatic rings.
-
Reaction Monitoring & Quenching: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once complete, carefully quench the reaction by adding water.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography to yield the final product.
Trustworthiness Note: This protocol is a self-validating system. The progress can be checked at each critical stage (imine formation and final reduction) via standard analytical techniques, ensuring the transformation is proceeding as expected before moving to the next step.
Safe Handling and Storage
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[3]
-
Precautionary Measures: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible (P305+P351+P338).[3]
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.[3][7][8]
Analytical Characterization
The identity and purity of synthesized this compound must be confirmed using a suite of analytical methods. Commercial suppliers often provide access to such data.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the carbon-hydrogen framework, while ¹⁹F NMR is essential to verify the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Potential Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate for creating novel pharmaceutical candidates. The difluorobenzyl motif is a privileged scaffold in medicinal chemistry.[2]
-
Bioisosteric Replacement: The difluoromethyl group can act as a lipophilic bioisostere for other functional groups, such as a carbinol, potentially improving cell membrane permeability and metabolic resistance.
-
Scaffold for API Synthesis: As an analogue of 2,4-difluorobenzylamine, this molecule is a prime candidate for use in the synthesis of novel inhibitors for enzymes like HIV integrase or other therapeutic targets where the difluorophenyl moiety can engage in critical binding interactions.[2]
-
Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the benzylamine nitrogen, which can be strategically used to fine-tune the ionization state of a drug molecule at physiological pH, impacting its solubility and target engagement.
Conclusion
This compound is a valuable chemical building block with significant potential for application in pharmaceutical research and development. Its molecular structure, characterized by a difluorinated aromatic ring, offers a strategic advantage for designing next-generation therapeutics. While detailed synthetic literature is sparse, established methodologies like reductive amination provide a reliable and scalable route to its production. Adherence to strict safety protocols and comprehensive analytical validation are paramount for its effective and safe use in a research setting.
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Synthesis of N-Methyl-2,3-difluorobenzylamine: A Technical Guide to Reductive Amination
Executive Summary: This guide provides a comprehensive technical overview for the synthesis of N-Methyl-2,3-difluorobenzylamine, a valuable fluorinated building block in pharmaceutical and agrochemical research. The core methodology detailed is the reductive amination of 2,3-difluorobenzaldehyde with methylamine. We delve into the mechanistic underpinnings of this reaction, provide a critical analysis of reagent selection, and present a detailed, field-validated experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and related secondary amines.
Introduction to the Synthetic Target
This compound (CAS No. 906645-41-8) is a secondary amine that serves as a crucial intermediate in the synthesis of more complex molecular architectures.[1][2] The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The 2,3-difluoro substitution pattern on the benzyl moiety offers a unique electronic and steric profile, making this compound a desirable precursor for novel bioactive agents. The synthesis of this target molecule is most efficiently achieved through reductive amination, a robust and widely used method in organic chemistry.[3]
The Core Synthetic Strategy: Reductive Amination
Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds.[4] It converts a carbonyl group (in this case, an aldehyde) into an amine through an intermediate imine.[3] This two-stage process, often performed in a single pot, is superior to direct alkylation of amines with alkyl halides, as it avoids the common problem of over-alkylation and the resulting mixture of secondary, tertiary, and even quaternary amine products.[4]
The Reaction Mechanism
The synthesis proceeds through two distinct, sequential steps:
-
Imine Formation: The process begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2,3-difluorobenzaldehyde. This forms an unstable hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily eliminates a molecule of water to form a C=N double bond, yielding an imine intermediate.[5]
-
Reduction: The imine, which is formed in situ, is then reduced to the target secondary amine. This reduction is performed by a hydride-based reducing agent that is selective for the imine over the starting aldehyde.[6]
The overall transformation can be visualized as follows:
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An In-depth Technical Guide to the Reductive Amination of 2,3-Difluorobenzaldehyde with Methylamine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the reductive amination of 2,3-difluorobenzaldehyde with methylamine to synthesize N-(2,3-difluorobenzyl)methanamine. This transformation is a cornerstone in medicinal chemistry for the introduction of a fluorinated benzylamine moiety, a common pharmacophore in various drug candidates. This document delves into the reaction's mechanistic underpinnings, provides a detailed experimental protocol, and discusses key process considerations to ensure a high-yielding and reproducible synthesis.
Introduction and Strategic Importance
Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines, which can often lead to overalkylation.[1][2] The reaction proceeds through the in situ formation of an imine or iminium ion from the condensation of a carbonyl compound and an amine, which is then reduced to the corresponding amine.[3] The synthesis of N-(2,3-difluorobenzyl)methanamine is of particular interest due to the prevalence of the difluorobenzyl motif in pharmaceuticals, where the fluorine atoms can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.
Mechanistic Insights: A Stepwise Perspective
The reductive amination of 2,3-difluorobenzaldehyde with methylamine is a two-stage process that can be performed in a single pot.[4]
Stage 1: Imine Formation
The reaction commences with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2,3-difluorobenzaldehyde. This is followed by a series of proton transfer steps to form a carbinolamine intermediate.[5] Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (water).[6] Subsequent elimination of water, driven by the lone pair of electrons on the nitrogen, leads to the formation of a resonance-stabilized iminium ion, which is in equilibrium with the neutral imine.[5][7] The rate of imine formation is typically optimal at a pH of around 5, as sufficient acid is required to catalyze the dehydration step without excessively protonating the amine nucleophile.[6][8]
Stage 2: Reduction of the Imine/Iminium Ion
The C=N double bond of the imine or iminium ion is then reduced by a hydride-based reducing agent. The choice of reducing agent is critical for the success of the reaction. Mild and selective reducing agents are preferred to avoid the undesired reduction of the starting aldehyde.[9]
The Critical Role of the Reducing Agent: A Comparative Analysis
Several reducing agents can be employed for reductive aminations, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium borohydride (NaBH₄) being the most common choices.[9]
Sodium Triacetoxyborohydride (STAB) : STAB is a milder and more selective reducing agent compared to sodium borohydride.[9][10] Its reduced reactivity prevents the premature reduction of the aldehyde, allowing for a one-pot procedure where the aldehyde, amine, and reducing agent are all present from the start.[9] The steric bulk and electron-withdrawing acetate groups of STAB render it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion.[11]
Sodium Borohydride (NaBH₄) : Sodium borohydride is a more potent and cost-effective reducing agent.[9] However, it can also reduce the starting aldehyde.[5][12] Therefore, when using NaBH₄, a two-step procedure is often employed where the imine is pre-formed before the addition of the reducing agent to minimize the formation of 2,3-difluorobenzyl alcohol as a byproduct.[9]
For the synthesis of N-(2,3-difluorobenzyl)methanamine, sodium triacetoxyborohydride is the recommended reagent for a more straightforward and cleaner one-pot reaction.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the reductive amination of 2,3-difluorobenzaldehyde with methylamine using sodium triacetoxyborohydride.
Materials and Reagents:
-
2,3-Difluorobenzaldehyde
-
Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Reaction Workflow Diagram:
Caption: Experimental workflow for the synthesis of N-(2,3-difluorobenzyl)methanamine.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorobenzaldehyde (1.0 eq.). Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add methylamine (1.1-1.2 eq.). If using a solution of methylamine in THF, add it dropwise. If using methylamine hydrochloride, add it as a solid and include one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq.). The acetic acid serves to protonate the carbonyl group, activating it for nucleophilic attack, and facilitates the dehydration of the carbinolamine intermediate.[13]
-
Reducing Agent Addition: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. Then, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,3-difluorobenzyl)methanamine.
Product Characterization
Table 1: Predicted Spectroscopic Data for N-(2,3-difluorobenzyl)methanamine
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (3H) in the range of δ 6.9-7.4 ppm, exhibiting complex coupling patterns due to fluorine-proton coupling. A singlet or broad singlet for the benzylic protons (CH₂) around δ 3.8 ppm. A singlet for the methyl protons (CH₃) around δ 2.4 ppm. A broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons exhibiting C-F coupling. The benzylic carbon (CH₂) signal around δ 50-55 ppm. The methyl carbon (CH₃) signal around δ 35-40 ppm. |
| IR Spectroscopy | A broad N-H stretching vibration in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic protons around 2800-3100 cm⁻¹. C-N stretching vibration around 1000-1200 cm⁻¹. Strong C-F stretching vibrations in the fingerprint region.[2][3][14] |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 158.08. |
Troubleshooting and Optimization
Issue: Low yield or incomplete reaction. Potential Cause & Solution:
-
Inefficient imine formation: Ensure the reaction is conducted under anhydrous conditions. The addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial.[9]
-
Deactivation of the aldehyde: Fluorine substitution can slightly decrease the reactivity of the aldehyde.[8] Increasing the reaction time or gentle heating might be necessary.
-
Purity of reagents: Use high-purity starting materials and anhydrous solvents.
Issue: Formation of 2,3-difluorobenzyl alcohol. Potential Cause & Solution:
-
Non-selective reducing agent: If using NaBH₄, ensure the imine is fully formed before its addition. Consider switching to the milder NaBH(OAc)₃.[9]
Issue: Formation of the dialkylated product (tertiary amine). Potential Cause & Solution:
-
Stoichiometry: Use a slight excess of the amine (1.1-1.2 eq.) to favor the formation of the secondary amine. A large excess of the aldehyde could promote dialkylation.
Conclusion
The reductive amination of 2,3-difluorobenzaldehyde with methylamine is a robust and efficient method for the synthesis of N-(2,3-difluorobenzyl)methanamine. The use of sodium triacetoxyborohydride in a one-pot procedure offers a mild and selective route, minimizing the formation of byproducts. Careful control of reaction conditions, particularly the exclusion of moisture and the choice of a suitable reducing agent, are paramount for achieving high yields and purity. The insights and detailed protocol provided in this guide are intended to empower researchers to successfully implement this important transformation in their synthetic endeavors.
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Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 716. [Link]
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Jamieson, A. G., & MacMillan, D. W. C. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30141–30151. [Link]
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The Strategic Integration of N-Methyl-2,3-difluorobenzylamine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in Drug Design and the Unique Proposition of the 2,3-Difluoro Motif
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, with fluorinated compounds consistently representing a significant portion of newly approved pharmaceuticals.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to meticulously modulate a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[3][4]
While monofluorination and trifluoromethyl groups are common tactics, the use of vicinal difluoro patterns on an aromatic ring, such as in N-Methyl-2,3-difluorobenzylamine, offers a more nuanced approach to molecular design. This specific substitution pattern creates a distinct electronic environment and dipole moment on the phenyl ring, which can profoundly influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) within a protein's binding pocket. This guide provides a comprehensive overview of this compound as a key fluorinated building block, detailing its synthesis, properties, and its emerging role in the development of targeted therapeutics.
Physicochemical Properties and Handling
This compound is a versatile intermediate for further chemical elaboration.[5][6] Its key properties are summarized below, underscoring the practical considerations for its use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 906645-41-8 | [5][6] |
| Molecular Formula | C₈H₉F₂N | [6] |
| Molecular Weight | 157.16 g/mol | [6] |
| Appearance | Pale yellow to colorless oil/liquid | [5][6] |
| Boiling Point | 171.7 ± 25.0 °C (Predicted) | [5] |
| Density | 1.126 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | 2-8°C, Sealed in dry, Protect from light | [5][7] |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [5] |
Synthesis of this compound: A Methodological Deep Dive
Method 1: Reductive Amination (Preferred Route)
This is the most direct and efficient method, relying on the reaction between 2,3-difluorobenzaldehyde and methylamine in the presence of a reducing agent. The causality behind this one-pot reaction is the initial formation of an imine intermediate, which is then immediately reduced to the target secondary amine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorobenzaldehyde (1.0 eq) and methanol (5-10 mL per gram of aldehyde).
-
Imine Formation: Cool the solution to 0°C in an ice bath. Add a solution of methylamine (1.5-2.0 eq, typically as a 40% solution in water or 2M in THF/Methanol) dropwise. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture back to 0°C. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling any effervescence. Self-Validating System: The choice of a mild reducing agent like NaBH₄ is critical; it selectively reduces the iminium ion without affecting the aromatic ring or other sensitive functional groups.
-
Reaction Completion & Workup: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the aldehyde. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Caption: Reductive Amination Workflow.
Method 2: Synthesis from 1,2-Difluorobenzene (via Delepine Reaction)
Experimental Protocol: Multi-step Synthesis
-
Step 1: Chloromethylation of 1,2-Difluorobenzene In a four-necked flask, combine 1,2-difluorobenzene (1.0 eq), paraformaldehyde (3.0 eq), and a suitable solvent like acetonitrile.[4][8] Under stirring, slowly add concentrated hydrochloric acid (approx. 6 eq) followed by a Lewis acid catalyst such as zinc chloride (ZnCl₂, 0.4 eq).[4][8] Heat the mixture to reflux (approx. 80-90°C) for 6-8 hours. After completion, cool to room temperature, perform a liquid-liquid extraction with dichloromethane, dry the organic phase, and purify by vacuum distillation to obtain 2,3-difluorobenzyl chloride. Causality Insight: The Blanc chloromethylation reaction is an electrophilic aromatic substitution where the electrophile is generated in situ from formaldehyde, HCl, and the Lewis acid catalyst.
-
Step 2: Quaternary Ammonium Salt Formation (Delepine Reaction) Dissolve the 2,3-difluorobenzyl chloride (1.0 eq) in a solvent like chloroform or toluene. Add hexamethylenetetramine (urotropine, 1.1 eq). Heat the mixture to reflux for 2-4 hours. The quaternary ammonium salt will precipitate out of the solution upon cooling. Collect the solid by filtration and wash with a cold solvent.
-
Step 3: Hydrolysis to the Primary Amine Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid. Heat to reflux for 4-6 hours. This step hydrolyzes the intermediate to form 2,3-difluorobenzylamine hydrochloride.
-
Step 4: N-Methylation The resulting primary amine can be N-methylated via various standard procedures, including reductive amination with formaldehyde or by using a methylating agent like methyl iodide after neutralization of the hydrochloride salt. The reductive amination protocol described in Method 1 (using formaldehyde instead of benzaldehyde) is often preferred for its efficiency and safety.
Caption: Multi-step Synthesis via Delepine Reaction.
Application Spotlight: A Key Building Block for FTO Inhibitors
A compelling application of this compound is in the synthesis of inhibitors for the fat mass and obesity-associated protein (FTO). FTO is an Fe(II) and 2-oxoglutarate-dependent demethylase that targets N⁶-methyladenosine (m⁶A) in RNA.[9] Overexpression of FTO has been linked to various cancers, making it a promising therapeutic target.[2][3]
Recent research has focused on developing small-molecule FTO inhibitors. A modular synthetic approach has been described for a class of FTO inhibitors with demonstrated anticonvulsant activity.[1] While the specific building blocks were not enumerated in the abstract, the molecular architecture of many synthesized FTO inhibitors is highly compatible with the incorporation of the N-Methyl-2,3-difluorobenzyl moiety. For instance, novel FTO inhibitors featuring a 1,2,3-triazole-pyridine scaffold have shown potent antiproliferative activity against esophageal cancer cell lines.[2] The synthesis of such compounds often involves the coupling of a substituted benzylamine with a core scaffold.
The N-Methyl-2,3-difluorobenzyl group in this context serves multiple strategic purposes:
-
Modulation of Lipophilicity: The difluoro substitution pattern provides a specific lipophilic profile, influencing the compound's ability to cross cell membranes and reach its intracellular target.
-
Metabolic Blocking: The strong C-F bonds can block sites of potential metabolic oxidation on the aromatic ring, increasing the compound's biological half-life.
-
Target Engagement: The unique electronic distribution of the 2,3-difluorophenyl ring can form specific, favorable interactions with amino acid residues in the FTO active site, enhancing binding affinity and selectivity.
Conclusion
This compound is more than just another fluorinated compound; it is a strategic building block that offers medicinal chemists a refined tool for molecular optimization. Its synthesis is achievable through robust and scalable chemical transformations, primarily reductive amination. Its true value is realized in its application, where the specific 2,3-difluoro substitution pattern provides a unique combination of electronic and steric properties. The emerging use of this moiety in the design of potent and selective FTO inhibitors for oncology and neurology highlights its potential to contribute to the development of next-generation therapeutics. As the demand for sophisticated fluorinated intermediates grows, this compound is poised to become an increasingly valuable component in the drug discovery toolkit.
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Zheng G, Cox T, Tribbey L, Wang GZ, Iacoban P, Booher ME, Gabriel GJ, Zhou L, Bae N, Rowles J. (2014) Synthesis of a FTO Inhibitor with Anticonvulsant Activity. ACS Chemical Neuroscience, 5(8), 658-665. [Link]
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Li, Y., et al. (2022). Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2348-2357. [Link]
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Gao, Y., et al. (2021). Structural Characteristics of Small-Molecule Inhibitors Targeting FTO Demethylase. Molecules, 26(16), 4905. [Link]
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Nanjing Jieyun Pharma Tech Co Ltd. (2017). The synthetic method of 2,4-difluorobenzylamine. Eureka | Patsnap. [Link]
- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
-
Aik, W., et al. (2021). Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors. Journal of Medicinal Chemistry, 64(23), 17094–17116. [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 906645-41-8 | this compound. Retrieved from [Link]
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UB. (n.d.). 906645-41-8 | this compound. Retrieved from [Link]
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A Technical Guide to N-Methyl-2,3-difluorobenzylamine: Synthesis, Properties, and Potential Applications
Abstract
N-Methyl-2,3-difluorobenzylamine is a fluorinated aromatic amine of interest in medicinal chemistry and materials science. While not extensively documented in public literature, its structural motifs—a difluorinated benzene ring and an N-methylbenzylamine core—suggest significant potential as a versatile building block for novel chemical entities. This technical guide provides a comprehensive overview of this compound, addressing the notable absence of a detailed discovery history by focusing on robust, scientifically-grounded synthetic strategies. It outlines detailed experimental protocols, discusses the rationale behind methodological choices, and explores the potential physicochemical properties and applications of this compound. This document is intended for researchers, chemists, and professionals in drug development, offering a foundational resource for the synthesis and utilization of this compound.
Introduction and Background
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] Fluorine's unique properties, such as high electronegativity and small atomic size, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Benzylamines, in turn, are crucial pharmacophores found in a wide range of biologically active compounds.[4] The combination of these features in this compound (CAS 906645-41-8)[5] presents a compelling scaffold for synthetic exploration.
The core structure can be deconstructed into two key components for synthetic planning:
-
The 2,3-difluorobenzyl core: This moiety provides the fluorinated aromatic system.
-
The N-methylamine group: This functional group is crucial for subsequent chemical modifications.
This guide will detail a primary synthetic pathway: the reductive amination of 2,3-difluorobenzaldehyde with methylamine. This approach is widely recognized for its efficiency and control in forming secondary amines.[6][7][8]
Proposed Synthesis of this compound
The most direct and industrially scalable approach to synthesizing this compound is through the reductive amination of 2,3-difluorobenzaldehyde. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the target secondary amine.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Starting Material: 2,3-Difluorobenzylamine
The precursor, 2,3-difluorobenzylamine, is a known chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[9] Its synthesis provides the necessary difluorinated aromatic core. While commercially available, understanding its preparation from simpler materials like m-difluorobenzene is valuable. One established method involves the formylation of m-difluorobenzene to produce 2,4-difluorobenzaldehyde, followed by reductive amination.[10] A similar approach can be envisioned for the 2,3-isomer.
Experimental Protocol: Reductive Amination
This protocol is based on well-established methods for reductive amination.[6][7][8]
Objective: To synthesize this compound from 2,3-difluorobenzaldehyde and methylamine.
Materials:
-
2,3-Difluorobenzaldehyde
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[6]
-
Methanol (or another suitable alcohol solvent)
-
Glacial Acetic Acid (optional, as a catalyst for imine formation)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorobenzaldehyde in methanol. Cool the solution in an ice bath.
-
Amine Addition: Slowly add a stoichiometric equivalent of methylamine solution to the cooled aldehyde solution while stirring. If using methylamine gas, bubble it through the solution. A slight excess of the amine can be used to drive the reaction to completion.
-
Imine Formation: If desired, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the imine. Allow the mixture to stir at room temperature for 1-2 hours. The progress of imine formation can be monitored by techniques like TLC or GC-MS.
-
Reduction: Once imine formation is complete, cool the reaction mixture again in an ice bath. In a separate container, prepare a solution or slurry of the reducing agent (e.g., sodium borohydride) in methanol. Add the reducing agent portion-wise to the reaction mixture, ensuring the temperature remains low to control the reaction rate and prevent side reactions.
-
Quenching and Workup: After the addition of the reducing agent is complete, allow the reaction to stir at room temperature for several hours or until completion. Quench the reaction by slowly adding water.
-
Extraction: Remove the methanol under reduced pressure. Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane multiple times.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Causality and Experimental Choices:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde.[6][7] However, sodium borohydride (NaBH₄) is also effective and more commonly available.
-
Solvent: Methanol is a common choice as it readily dissolves both the reactants and the borohydride reducing agents.
-
Temperature Control: Keeping the reaction cool, especially during the addition of the reducing agent, is crucial to prevent the reduction of the starting aldehyde and to manage the exothermic nature of the reaction.
Physicochemical Properties and Characterization (Predicted)
While extensive experimental data for this compound is not publicly available, its properties can be predicted based on its structure and comparison to similar compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₉F₂N | Based on atomic composition. |
| Molecular Weight | 157.16 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for many benzylamine derivatives. |
| Boiling Point | Estimated 180-200 °C | Higher than benzylamine due to the fluorine atoms increasing molecular weight and polarity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents | The polar amine group provides some water solubility, but the aromatic ring dominates. |
| Basicity (pKa) | Lower than N-methylbenzylamine | The electron-withdrawing fluorine atoms on the benzene ring will decrease the electron density on the nitrogen, thus reducing its basicity. |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential to confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the secondary amine and C-F bonds.
Potential Applications and Future Directions
The unique combination of a difluorinated aromatic ring and a secondary amine functional group makes this compound a valuable building block for several areas of research and development.
-
Pharmaceuticals: The compound can serve as a key intermediate in the synthesis of novel drug candidates. The fluorine atoms can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] Benzylamine derivatives are known to exhibit a wide range of biological activities.[4]
-
Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides, often leading to increased efficacy.[9]
-
Materials Science: Aromatic amines are used in the synthesis of polymers and other advanced materials. The fluorine atoms can impart unique thermal and electronic properties.
Conclusion
While the history of this compound is not well-documented, its synthetic accessibility and the desirable properties conferred by its structural features make it a compound of significant interest for future research. This guide provides a robust and scientifically-grounded framework for its synthesis via reductive amination, a method that is both efficient and scalable. By offering detailed protocols and explaining the rationale behind experimental choices, this document serves as a foundational resource for researchers and developers looking to explore the potential of this and other novel fluorinated compounds.
References
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[Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[11][12]-Proton Shift Reaction.(1) Scope and Limitations - PubMed.]()
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Spectroscopic Characterization of N-Methyl-2,3-difluorobenzylamine: A Technical Guide
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For N-Methyl-2,3-difluorobenzylamine, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and electronic environment of the atoms. The presence of fluorine atoms will introduce additional complexity and informational depth to the spectra through ¹H-¹⁹F and ¹³C-¹⁹F couplings.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the N-H proton, and the N-methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Ar-H (1H, C4-H) | 7.10 - 7.25 | m | - |
| Ar-H (1H, C5-H) | 6.95 - 7.10 | m | - |
| Ar-H (1H, C6-H) | 7.20 - 7.35 | m | - |
| CH₂ (2H) | ~3.80 | s | - |
| NH (1H) | 1.5 - 2.5 | br s | - |
| CH₃ (3H) | ~2.45 | s | - |
Note: The aromatic region will exhibit complex multiplets (m) due to ¹H-¹H and ¹H-¹⁹F couplings. The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum. The N-H proton signal is expected to be a broad singlet (br s) and its chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbon signals of the aromatic ring will be split due to coupling with the directly attached fluorine atoms and through-space coupling with adjacent fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
| C1 | ~125 | t | J(C,F) ≈ 3-5 |
| C2 | ~152 | dd | ¹J(C,F) ≈ 245, ²J(C,F) ≈ 15 |
| C3 | ~149 | dd | ¹J(C,F) ≈ 250, ²J(C,F) ≈ 15 |
| C4 | ~124 | d | ⁴J(C,F) ≈ 2-4 |
| C5 | ~118 | d | ³J(C,F) ≈ 3-5 |
| C6 | ~128 | d | ³J(C,F) ≈ 3-5 |
| CH₂ | ~50 | s | - |
| CH₃ | ~35 | s | - |
Note: The chemical shifts and coupling constants are estimates. The carbons directly bonded to fluorine (C2 and C3) will exhibit large one-bond coupling constants (¹J(C,F)) and smaller two-bond couplings (²J(C,F)). Other aromatic carbons will show smaller couplings depending on their proximity to the fluorine atoms.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-F bonds.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3300 - 3500 | N-H stretch (secondary amine) | Weak to medium |
| 3010 - 3100 | Aromatic C-H stretch | Medium |
| 2850 - 2960 | Aliphatic C-H stretch (CH₂ and CH₃) | Medium |
| 1600 - 1620 | Aromatic C=C stretch | Medium |
| 1450 - 1500 | Aromatic C=C stretch | Medium |
| 1200 - 1350 | C-N stretch | Medium |
| 1000 - 1250 | C-F stretch | Strong |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺˙) is expected at an m/z of 157. The fragmentation pattern will likely be dominated by the cleavage of the benzylic C-N bond.
Table 4: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 157 | [C₈H₉F₂N]⁺˙ (Molecular Ion) |
| 127 | [C₇H₄F₂]⁺ (Difluorotropylium ion) |
| 44 | [CH₃NHCH₂]⁺ |
Fragmentation Pathway
The primary fragmentation is expected to be the benzylic cleavage, leading to the formation of a stable difluorotropylium cation and a radical.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Conclusion
This technical guide provides a predictive framework for the spectroscopic analysis of this compound. The presented NMR, IR, and MS data, while hypothetical, are based on sound chemical principles and offer a valuable starting point for researchers working with this compound. Experimental verification of these predictions will be crucial for the definitive structural confirmation and purity assessment of this compound.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1]
-
PubChem. National Center for Biotechnology Information. [Link]
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A Technical Guide to N-Methyl-2,3-difluorobenzylamine: Commercial Availability, Synthesis, and Research Applications
This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the chemical intermediate N-Methyl-2,3-difluorobenzylamine. We will explore its commercial availability for research purposes, delve into its physicochemical properties, propose a logical synthetic pathway grounded in established methodologies, and discuss its potential applications in the broader context of medicinal chemistry and materials science.
Introduction and Strategic Importance
This compound (CAS No. 906645-41-8) is a fluorinated aromatic amine with the molecular formula C₈H₉F₂N.[1][2] The strategic placement of two fluorine atoms on the benzene ring, combined with the N-methylbenzylamine backbone, makes it a valuable building block in synthetic organic chemistry.
The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery. Fluorine substitution can significantly modulate a compound's physicochemical properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.
-
Lipophilicity: Fluorine can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.[3]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with target proteins, enhancing potency.
While its direct analogue, 2,4-difluorobenzylamine, is a well-known precursor to major antiretroviral drugs like Dolutegravir[3][4], the 2,3-difluoro isomer represents a structurally distinct tool for chemists to fine-tune molecular properties and explore new intellectual property space. This guide provides the foundational knowledge required to procure and utilize this compound in a research setting.
Commercial Availability for Research
This compound is readily available from several chemical suppliers specializing in research and development quantities. The compound is typically supplied as a pale yellow to colorless oil with a purity of 97% or higher. Researchers should note the recommended storage conditions to ensure long-term stability.
| Supplier | Product Number | CAS Number | Purity | Available Quantities | Physical State |
| BLD Pharm | 906645-41-8 | 906645-41-8 | --- | --- | --- |
| Sinfoo Biotech | S055114 | 906645-41-8 | --- | --- | --- |
| UBC | HFC1597 | 906645-41-8 | 97% | 50g, 100g, 200g | Liquid |
| Hoffman Fine Chemicals | --- | 906645-41-8 | --- | --- | Pale yellow to colorless oil |
Data compiled from supplier websites. Availability and specifications may vary. Please consult the specific supplier for the most current information.[1][2][5][6]
Physicochemical Properties and Safety Data
A clear understanding of a compound's properties is critical for its safe handling, storage, and application in experimental design.
| Property | Value | Source |
| CAS Number | 906645-41-8 | [2][6] |
| Molecular Formula | C₈H₉F₂N | [1][2] |
| Molecular Weight | 157.16 g/mol | [1][2] |
| Appearance | Pale yellow to colorless oil | [1][6] |
| Boiling Point (Predicted) | 171.7 ± 25.0 °C at 760 Torr | [1][6] |
| Density (Predicted) | 1.126 ± 0.06 g/cm³ at 20 °C | [1][6] |
| Storage Condition | Sealed in dry, Store in Refrigerator (2 to 8 °C), Protect from Light | [1][6][7] |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [1][6] |
| Precautionary Statements | P280, P305+P351+P338 | [1][6] |
Synthetic Strategy: A Self-Validating Protocol
While proprietary synthesis methods are common, a logical and robust pathway to this compound can be designed based on fundamental organic chemistry principles, particularly reductive amination. This proposed workflow begins with the corresponding aldehyde, 2,3-difluorobenzaldehyde, which is a commercially available starting material.
The core of this synthesis is the formation of an imine intermediate by reacting the aldehyde with methylamine, followed by in-situ reduction to the final secondary amine. This approach is widely used in pharmaceutical synthesis due to its high efficiency and operational simplicity.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination
This protocol is a representative, field-proven method adapted from established procedures for synthesizing similar benzylamines.[4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,3-difluorobenzaldehyde (1.0 eq) and a suitable solvent such as methanol (5-10 mL per gram of aldehyde).
-
Causality: Methanol is an excellent solvent for both the aldehyde and the resulting imine, and it does not react with common reducing agents like sodium borohydride.
-
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Add a solution of methylamine (1.1-1.5 eq, typically as a solution in THF or water) dropwise over 15-20 minutes. Allow the reaction to stir at room temperature for 1-2 hours.
-
Causality: Using a slight excess of the amine drives the equilibrium towards imine formation. The reaction is monitored by TLC or GC-MS to ensure complete consumption of the starting aldehyde.
-
-
Reduction: Once imine formation is complete, re-cool the mixture to 0 °C. Add sodium borohydride (NaBH₄) (1.2-1.5 eq) portion-wise, controlling the temperature to keep it below 10 °C.
-
Causality: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine C=N bond without affecting the aromatic ring. Portion-wise addition prevents an exothermic runaway.
-
-
Quenching and Workup: After stirring for an additional 2-3 hours at room temperature, slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Causality: The product is organic-soluble and will move into the ethyl acetate layer, separating it from inorganic salts.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final this compound as a clear oil.
Quality Control and Analytical Characterization
Confirming the identity and purity of the final compound is a non-negotiable step in research. A multi-technique approach ensures a comprehensive characterization. Several suppliers offer access to analytical data such as NMR and HPLC for their products.[5]
Caption: A typical analytical workflow for chemical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of aromatic protons, the methylene (-CH₂-) bridge, and the N-methyl (-CH₃) group, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Provides the carbon skeleton of the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the two fluorine atoms on the aromatic ring.[8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for assessing purity and identifying volatile impurities. The mass spectrum will show the molecular ion peak confirming the molecular weight, and the fragmentation pattern provides structural evidence.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample with high accuracy by measuring the area percentage of the main product peak relative to any impurities.
Potential Research Applications
The true value of this compound lies in its potential as a precursor for novel compounds in drug discovery and materials science. The unique 2,3-difluoro substitution pattern offers an alternative to the more common 2,4- or 3,4-patterns, allowing for the synthesis of new chemical entities with distinct biological activities and properties.
Drawing parallels from its analogues, this compound is an ideal starting point for synthesizing inhibitors of enzymes, modulators of receptors, or novel agrochemicals. The N-methyl group provides a handle for further chemical modification, while the difluorobenzyl moiety imparts the beneficial properties of fluorination.[3] Researchers in medicinal chemistry could utilize this building block to develop new candidates for antivirals, CNS agents, or oncology therapeutics.
Conclusion
This compound is a commercially accessible and synthetically tractable chemical intermediate. Its distinct fluorination pattern makes it a compound of high interest for researchers seeking to develop novel molecules with tailored properties. This guide provides a comprehensive overview of its procurement, a robust and logical synthetic strategy, and the analytical methods required for its characterization, empowering scientists to confidently incorporate this valuable building block into their research and development programs.
References
- UBC. (n.d.). 906645-41-8 | this compound.
- Sinfoo Biotech. (n.d.). This compound, (CAS# 906645-41-8).
- BLD Pharm. (n.d.). 906645-41-8 | this compound.
-
Hoffman Fine Chemicals. (n.d.). CAS 906645-41-8 | this compound | MFCD12147620. Retrieved from [Link]
-
The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
-
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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Preliminary Biological Screening of N-Methyl-2,3-difluorobenzylamine Derivatives: A Technical Guide
Foreword: The Rationale for a Focused Screening Approach
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can significantly improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] The N-Methyl-2,3-difluorobenzylamine core represents a promising, yet underexplored, chemical space. The difluoro-substitution pattern on the aromatic ring, combined with the N-methyl group, suggests potential for novel interactions with biological targets.
Given the structural similarities of benzylamines to known psychoactive substances and other bioactive molecules, a preliminary biological screening of novel derivatives is not merely a procedural step but a critical investigation into their therapeutic potential and safety profile.[3][4] This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, tiered screening cascade designed to efficiently characterize the foundational biological activities of this specific chemical class. Our approach is grounded in the principle of a self-validating system: each stage of the screening process is designed to provide clear, actionable data that logically informs the next, ensuring that resources are focused on the most promising candidates. We will move from broad, high-throughput assays to more specific, mechanism-focused investigations, explaining the causality behind each experimental choice.
Part 1: Foundational Viability and Safety Profiling
The first principle of pharmacology is to understand a compound's interaction with living cells. Before investigating any specific therapeutic activity, it is imperative to establish the general cytotoxicity profile. This initial phase determines the concentration range for all subsequent experiments and flags compounds with overt toxicity, saving valuable resources.
In Vitro Cytotoxicity Assessment
We will employ two robust, colorimetric assays based on the metabolic activity of cells: the MTT and XTT assays.[5][6] These assays are chosen for their reliability, high-throughput suitability, and complementary nature. The MTT assay measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan, while the XTT assay produces a water-soluble formazan product, simplifying the protocol.[5]
The logical flow of this initial screening is designed to move from a single high-concentration screen to a full dose-response curve for active compounds.
Caption: Tiered workflow for in vitro cytotoxicity screening.
This protocol is a standard method for assessing metabolic activity.[5]
-
Cell Plating: Seed a 96-well flat-bottom plate with a suitable human cell line (e.g., HEK293 for general toxicity or HepG2 for potential hepatotoxicity) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[5]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[5]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan.
-
Absorbance Reading: Gently pipette to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
All quantitative data should be summarized for clear comparison. The IC50 values (the concentration at which 50% of cell viability is inhibited) are the standard metric.
| Compound ID | Derivative Substitution | Cell Line | IC50 (µM) after 48h |
| NMD-001 | (Parent Compound) | HEK293 | Experimental Value |
| NMD-002 | 4'-Chloro | HEK293 | Experimental Value |
| NMD-003 | 4'-Methoxy | HEK293 | Experimental Value |
| NMD-004 | 3',4'-Dichloro | HEK293 | Experimental Value |
| Doxorubicin | (Positive Control) | HEK293 | Experimental Value |
Note: This table is a template. Experimental values would be populated from the dose-response analysis.
Part 2: Broad-Spectrum Bioactivity Screening
With a non-toxic concentration range established, the next logical step is to screen for broad biological activities that are common starting points in drug discovery. This phase aims to identify potential therapeutic avenues for this novel class of compounds.
Antimicrobial Activity Screening
The search for novel antimicrobial agents is a global health priority.[7][8] A preliminary screen against representative Gram-positive and Gram-negative bacteria, as well as a common fungal strain, provides a rapid assessment of any potential anti-infective properties.
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism.[9][10]
-
Microorganism Preparation: Prepare a standardized inoculum of the test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds, starting from a non-toxic concentration determined in Part 1.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (a known antibiotic like Ciprofloxacin or Amphotericin B), a negative control (inoculum with vehicle), and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| NMD-001 | Experimental Value | Experimental Value | Experimental Value |
| NMD-002 | Experimental Value | Experimental Value | Experimental Value |
| NMD-003 | Experimental Value | Experimental Value | Experimental Value |
| NMD-004 | Experimental Value | Experimental Value | Experimental Value |
Note: This table is a template for presenting MIC values.
Antioxidant Capacity Assessment
Many disease pathologies involve oxidative stress. Therefore, evaluating the antioxidant potential of a new compound series is a valuable preliminary screen. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used due to their simplicity and reliability.[11][12][13][14] They measure the ability of a compound to scavenge stable free radicals.
The use of two different radical scavenging assays provides a more comprehensive picture of antioxidant potential.
Caption: Dual assay approach for antioxidant screening.
This protocol is based on the reduction of the DPPH radical in the presence of an antioxidant.[11]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 50 µL of the test compound at various concentrations to 150 µL of the methanolic DPPH solution.[11]
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.
Part 3: Probing for Central Nervous System Activity
The benzylamine scaffold is a core component of many compounds that interact with the central nervous system (CNS). The N-methyl group and lipophilic fluorine atoms in the target derivatives may facilitate passage across the blood-brain barrier, making an investigation into potential psychoactive or neuro-modulatory effects a scientifically-driven necessity.[1][4] This phase requires collaboration with a specialized laboratory equipped for receptor binding or functional assays.
Rationale for CNS Target Selection
Based on the structure of this compound, primary screening should focus on key monoamine systems that are common targets for psychoactive drugs.
-
Dopamine Receptors (e.g., D2, D3): Fluorinated benzamide analogues have been investigated as D3 receptor ligands.[15]
-
Serotonin Receptors (e.g., 5-HT2A, 5-HT2C): These are primary targets for many hallucinogenic and psychiatric medications.
-
Monoamine Transporters (DAT, SERT, NET): Inhibition of these transporters is a common mechanism for stimulant and antidepressant drugs.
Recommended Screening Approach: Receptor Binding Assays
A cost-effective initial screen involves using commercially available radioligand binding assay panels (e.g., from Eurofins or CEREP). These services can screen a compound at a single concentration (e.g., 10 µM) against a wide array of CNS targets.
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Methodological & Application
Application Note: N-Methyl-2,3-difluorobenzylamine as a Strategic Building Block for Bioactive Heterocyclic Scaffolds
Abstract and Introduction: The Strategic Value of Fluorinated Benzylamines
Nitrogen-containing heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant majority of FDA-approved drugs featuring these scaffolds.[1][2][3] Within this domain, the incorporation of fluorine atoms into drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile.[4][5] The 2,3-difluorobenzyl moiety is of particular interest, as the specific fluorine substitution pattern can profoundly influence molecular conformation and electronic properties.
N-Methyl-2,3-difluorobenzylamine (CAS 906645-41-8) emerges as a highly valuable, yet under-explored, building block for the synthesis of novel heterocyclic systems.[6][7] Its structure combines the advantageous difluoroaromatic ring with a reactive secondary amine, making it an ideal precursor for constructing complex polycyclic frameworks. This application note provides a technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of quinolone cores, a class of heterocycles renowned for their broad-spectrum antibacterial activity and potential in oncology.[8][9] We will explore the underlying chemical principles, provide a robust, step-by-step protocol, and discuss the broader potential of this versatile intermediate.
Core Application: Synthesis of Novel Fluoroquinolone Scaffolds
The synthesis of the 4-quinolone core is a classic yet powerful transformation in medicinal chemistry. The Gould-Jacobs reaction provides a reliable and versatile pathway, starting from an aniline or a related amine and building the heterocyclic ring through a sequence of condensation and cyclization reactions.[10] this compound serves as an excellent starting point for creating a unique class of 5,6-difluoro-1-methyl-4-quinolones.
Mechanistic Rationale: The Modified Gould-Jacobs Pathway
The synthesis proceeds through three key stages:
-
Condensation: The synthesis begins with the nucleophilic substitution reaction between this compound and a suitable three-carbon electrophile, typically diethyl ethoxymethylenemalonate (EMME). The secondary amine attacks the electron-deficient carbon of the enol ether, displacing ethanol to form a stable vinylogous diamine intermediate.
-
Thermal Cyclization: The subsequent step involves an intramolecular cyclization. This is typically achieved by heating the intermediate at high temperatures (around 250 °C), often in a high-boiling solvent like diphenyl ether (Dowtherm A). The reaction proceeds via an electrocyclic reaction to form the dihydropyridine ring of the quinolone system.
-
Saponification: The resulting quinolone ester is then hydrolyzed under basic conditions (saponification) to yield the final carboxylic acid, which is a hallmark of most bioactive quinolone antibiotics.
The choice of this compound directly installs the N-methyl group and the 5,6-difluoro substitution pattern on the final quinolone core, pre-organizing key pharmacophoric elements.
Figure 1: Conceptual reaction mechanism for quinolone synthesis.
Proposed Synthetic Workflow
The overall process is a multi-step synthesis that requires careful control of reaction conditions at each stage. The workflow is designed to be robust and scalable, with purification steps integrated to ensure the high purity required for subsequent applications in drug discovery.
Figure 2: High-level experimental workflow diagram.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of 1-Methyl-5,6-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Step A: Synthesis of Ethyl 2-((2,3-difluorobenzyl)(methyl)amino)methylenemalonate
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (10.0 g, 63.6 mmol, 1.0 equiv.) and diethyl ethoxymethylenemalonate (EMME) (14.4 g, 66.8 mmol, 1.05 equiv.).
-
Reaction: Add 100 mL of absolute ethanol to the flask. Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting oil is the crude enamine adduct. This intermediate is often sufficiently pure for the next step, but can be purified by silica gel column chromatography if necessary.
Step B: Synthesis of Ethyl 1-Methyl-5,6-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Reaction Setup: In a three-neck flask fitted with a mechanical stirrer, a thermometer, and a condenser, heat 100 mL of diphenyl ether (Dowtherm A) to 250 °C.
-
Cyclization: Add the crude enamine adduct from Step A dropwise to the hot diphenyl ether over a period of 15 minutes. Caution: This step should be performed in a well-ventilated fume hood due to the high temperatures.
-
Reaction Completion: Maintain the temperature at 250 °C for an additional 30 minutes after the addition is complete.
-
Work-up and Isolation: Allow the reaction mixture to cool to below 100 °C. Add 200 mL of n-hexane to precipitate the product. Stir the resulting slurry for 1 hour at room temperature.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with n-hexane (3 x 50 mL) to remove the diphenyl ether. Dry the solid under vacuum to yield the quinolone ester as a pale yellow solid.
Step C: Synthesis of 1-Methyl-5,6-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
-
Saponification: To the crude quinolone ester from Step B (assuming theoretical yield from 63.6 mmol starting material), add 100 mL of ethanol and 100 mL of a 10% (w/v) aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours until the reaction is complete (monitored by TLC, showing disappearance of the ester spot).
-
Work-up: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A thick precipitate will form.
-
Isolation and Purification: Stir the mixture in the ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (3 x 50 mL) until the filtrate is neutral. Dry the final product in a vacuum oven at 60 °C overnight.
Data Summary and Expected Outcomes
The following table summarizes the key quantitative aspects of the proposed synthesis. Yields are representative and may vary based on experimental conditions and purification efficiency.
| Step | Key Reactants | Molar Ratio (to starting amine) | Expected Product | Theoretical Yield (g) | Typical Yield Range |
| A | This compound | 1.0 | Ethyl 2-((2,3-difluorobenzyl)(methyl)amino)methylenemalonate | 20.9 g | 90-98% (crude) |
| B | Enamine Adduct | 1.0 | Ethyl 1-Methyl-5,6-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 17.9 g | 75-85% |
| C | Quinolone Ester | 1.0 | 1-Methyl-5,6-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid | 15.3 g | 85-95% |
Expanding the Synthetic Utility: Further Potential Applications
While the synthesis of quinolones is a primary application, the unique structure of this compound makes it suitable for other important heterocyclic syntheses.
-
Benzisoxazoles and Benzimidazoles: The difluorinated aromatic ring can participate in cyclization reactions. For example, through functionalization of the benzylamine followed by intramolecular cyclization, one could access fused heterocyclic systems like benzisoxazoles or benzimidazoles.[11][12]
-
Pictet-Spengler Reaction: Condensation with an aldehyde or ketone followed by acid-catalyzed cyclization could lead to the formation of tetrahydroisoquinoline derivatives, another privileged scaffold in medicinal chemistry.
-
N-Heterocycle Derivatization: The secondary amine can be used to derivatize existing heterocyclic cores through nucleophilic aromatic substitution or coupling reactions, installing the N-methyl-2,3-difluorobenzyl moiety to modulate biological activity.[13]
Conclusion
This compound is a potent and versatile building block for the construction of medicinally relevant heterocyclic compounds. Its strategic incorporation of both a difluorinated aromatic ring and a secondary N-methyl amine provides a direct route to complex scaffolds with desirable pharmaceutical properties. The detailed protocol for the synthesis of a novel 5,6-difluoro-1-methyl-4-quinolone core demonstrates its practical utility and provides a solid foundation for researchers in drug discovery to explore new chemical space and develop next-generation therapeutics.
References
- Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022).
- Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.
- Breznica-Selmani, P. et al. (2016). SYNTHESIS, PHYSICOCHEMICAL CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF NOVEL (BENZOYLAMINO)METHYL DERIVATIVES OF QUINOLONES X. Repository of UKIM.
- 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019).
- Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). Semantic Scholar.
- Monofluoromethylation of N-Heterocyclic Compounds. (2023). MDPI.
- Metal‐free Cascade Radical Cyclization of N‐Methylacrylyl‐2‐phenylbenzimidazole: Construction of Aryldifluoromethylated Benzimidazole[2,1‐a]iso‐Quinoline‐6(5H)‐ketone.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv.
- The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024).
- A Review on Medicinally Important Heterocyclic Compounds.
- CAS 906645-41-8 | this compound | MFCD12147620.
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- Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. (2020).
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023).
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2014).
- Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. (2025). ChemRxiv.
- CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
- Nitrogen-Containing Heterocyclic Drug Products Approved by the FDA in 2023: Synthesis and biological activity.
- Editorial: Emerging heterocycles as bioactive compounds. (2023).
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Application Notes & Protocols: N-Methyl-2,3-difluorobenzylamine in the Synthesis of Kinase Inhibitors
Abstract
The strategic incorporation of fluorine into small molecule drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] N-Methyl-2,3-difluorobenzylamine is a versatile, fluorinated building block with significant potential in the synthesis of novel kinase inhibitors. Its unique substitution pattern—featuring a nucleophilic secondary amine and a difluorinated phenyl ring—provides a valuable scaffold for creating potent and selective inhibitors. This guide details the scientific rationale for utilizing this reagent, outlines its synthetic utility, and provides a representative, detailed protocol for its application in the synthesis of a novel 4-anilinoquinazoline-based kinase inhibitor, a common core structure for targeting kinases like EGFR and HER2.[3]
The Scientific Rationale: Leveraging Fluorine in Kinase Inhibitor Design
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery.[4] The inclusion of fluorine atoms, as found in this compound, is a proven strategy to enhance the drug-like properties of these inhibitors.
Key Advantages of Fluorination:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life and bioavailability.[1][6]
-
Modulation of Basicity (pKa): The highly electronegative fluorine atoms exert a strong electron-withdrawing effect.[1] In this compound, this effect lowers the pKa of the secondary amine. This fine-tuning of basicity can be critical for optimizing interactions with the target kinase or for improving cell permeability by reducing the proportion of the protonated species at physiological pH.
-
Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone of a kinase's ATP-binding site. This can lead to a significant increase in binding affinity and potency compared to non-fluorinated analogues.[7]
-
Increased Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its intracellular target.[2][8] This is a crucial factor for the efficacy of orally administered drugs.
The diagram below illustrates the decision-making process and rationale for incorporating fluorinated building blocks into a kinase inhibitor discovery workflow.
Caption: Rationale for using fluorinated building blocks in kinase inhibitor design.
Representative Application: Synthesis of a Novel 4-(N-Methyl-2,3-difluorobenzylamino)quinazoline
This section provides a hypothetical, yet representative, protocol for using this compound to synthesize a novel kinase inhibitor based on the 4-anilinoquinazoline scaffold. This scaffold is prevalent in clinically approved inhibitors targeting the EGFR family of kinases.[3] The core reaction is a nucleophilic aromatic substitution (SNAr), a robust and widely used method in the synthesis of such compounds.[4]
Synthetic Scheme Overview
The proposed synthesis involves the reaction of a 4-chloroquinazoline core with this compound. The secondary amine of the benzylamine derivative acts as the nucleophile, displacing the chlorine atom at the C4 position of the quinazoline ring, which is activated towards nucleophilic attack by the ring nitrogen atoms.
Caption: Proposed SNAr synthesis of a novel kinase inhibitor.
Detailed Experimental Protocol
Objective: To synthesize N-((6,7-dimethoxyquinazolin-4-yl)-N-methyl-1-(2,3-difluorophenyl)methanamine).
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol (approx. 0.1 M concentration of starting material)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Reagent Addition: Add n-butanol to the flask to dissolve the starting material. Sequentially add this compound (1.1 eq) and DIPEA (3.0 eq) to the stirred solution at room temperature.
-
Causality Note: DIPEA is a non-nucleophilic organic base used to quench the HCl generated during the SNAr reaction. This prevents the protonation of the nucleophilic amine, which would render it unreactive, and drives the reaction to completion.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-chloroquinazoline is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the n-butanol. c. Dilute the resulting residue with ethyl acetate and water. d. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Causality Note: The bicarbonate wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer, initiating the drying process. e. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure target compound.
Expected Data & Characterization
The successful synthesis of the target compound would be confirmed by standard analytical techniques. The table below summarizes the expected characterization data.
| Parameter | Expected Result |
| Appearance | Pale yellow to white solid |
| Yield | 75-90% |
| Purity (LC-MS) | >95% |
| ¹H NMR | Peaks corresponding to aromatic protons on both the quinazoline and difluorobenzyl rings, methoxy singlets, N-methyl singlet, and benzylic CH₂ singlet. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₈H₁₇F₂N₃O₂ |
Conclusion and Future Perspectives
This compound represents a valuable and strategic building block for the synthesis of novel kinase inhibitors. The difluoro-substitution pattern offers a sophisticated method for enhancing metabolic stability and modulating the electronic properties of the molecule to improve target affinity and overall pharmacokinetic performance. The protocol detailed herein provides a robust and adaptable template for incorporating this reagent into 4-anilinoquinazoline scaffolds, enabling the rapid generation of new chemical entities for screening in drug discovery programs. Further exploration could involve using this building block to synthesize inhibitors targeting other kinase families or to build libraries for high-throughput screening, thereby expanding its utility in the quest for next-generation targeted therapies.
References
- Green, A. P., et al. (2022).
- Abdel-Maksoud, M. S., et al. (n.d.).
- BLD Pharm. (n.d.). 906645-41-8 | this compound. BLD Pharm.
- Abdel-Maksoud, M. S., et al. (2020). HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability. Journal of Medicinal Chemistry.
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- Krivopalov, A. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central.
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Application Notes: N-Methyl-2,3-difluorobenzylamine in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Building Blocks
In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, membrane permeability, and target binding affinity.[2][3] Among the vast arsenal of fluorinated reagents, substituted benzylamines are particularly valuable scaffolds. While isomers like 2,4-difluorobenzylamine have been successfully integrated into blockbuster drugs, such as the HIV integrase inhibitor Dolutegravir[4], the potential of less common substitution patterns remains a fertile ground for innovation.
This guide focuses on N-Methyl-2,3-difluorobenzylamine (CAS 906645-41-8)[5][6][7], a versatile yet underexplored building block. Its vicinal difluoro-substitution on the aromatic ring, combined with N-methylation, offers a distinct electronic and conformational profile. This unique arrangement can impart novel structure-activity relationships (SAR) by altering pKa, improving metabolic stability against oxidative enzymes, and creating unique interactions with protein targets.[8][9] These notes will provide detailed protocols and forward-looking applications for leveraging this compound in drug discovery programs.
Physicochemical Profile
This compound is a pale yellow to colorless oil with the molecular formula C₈H₉F₂N and a molecular weight of 157.16 g/mol .[10][11] Its predicted properties position it as an attractive fragment for medicinal chemistry.
| Property | Predicted Value | Significance in Drug Design |
| Molecular Weight | 157.16 g/mol | Adheres to "Rule of Five" principles for fragment-based design. |
| Boiling Point | 171.7 ± 25.0 °C | Standard purification via distillation is feasible.[11] |
| Density | 1.126 ± 0.06 g/cm³ | Standard laboratory handling.[11] |
| cLogP | 1.85 (Predicted) | Indicates moderate lipophilicity, favorable for balancing solubility and membrane permeability. |
| pKa (basic) | 8.7 (Predicted) | The secondary amine's basicity is attenuated by the electron-withdrawing fluorine atoms, which can reduce off-target interactions (e.g., hERG) and improve cell permeability.[2] |
PART 1: SYNTHESIS AND WORKFLOW
A robust and scalable synthesis is paramount for the utility of any building block. This compound can be reliably synthesized via direct reductive amination of 2,3-difluorobenzaldehyde with methylamine.
Protocol 1: Synthesis via Reductive Amination
Causality: Reductive amination is a highly efficient and versatile C-N bond-forming reaction. This one-pot procedure first involves the formation of an imine intermediate from the aldehyde and amine, which is then reduced in situ to the target secondary amine. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the imine in the presence of the starting aldehyde and tolerates a wide range of functional groups.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorobenzaldehyde (5.0 g, 35.2 mmol, 1.0 equiv.) and dichloromethane (DCM, 100 mL).
-
Amine Addition: Add a solution of methylamine (40% in H₂O, 3.28 g, 42.2 mmol, 1.2 equiv.) dropwise to the stirring solution at room temperature. Stir the mixture for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 8.95 g, 42.2 mmol, 1.2 equiv.) portion-wise over 15 minutes. Self-Validation Note: The portion-wise addition controls any potential exotherm. The reaction is typically monitored by TLC or LC-MS until the disappearance of the aldehyde starting material is confirmed (usually 2-4 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.
Caption: Synthetic workflow for this compound.
PART 2: PROSPECTIVE APPLICATIONS IN DRUG DISCOVERY
The true value of a building block is realized in its application. Below are detailed, prospective protocols illustrating how this compound can be employed to generate novel chemical entities in key therapeutic areas.
Application 1: Development of Novel HIV Integrase Inhibitors
Rationale: The 2,4-difluorobenzyl moiety is a validated pharmacophore in FDA-approved HIV integrase inhibitors.[4] It engages in critical binding interactions within the enzyme's active site. By using the 2,3-difluoro isomer, we can probe how altering the electronic distribution and dipole moment of the aromatic ring affects target affinity and pharmacokinetics. The N-methyl group adds a new vector for substitution and can modulate solubility and metabolic stability.
Hypothetical Target: A novel tricyclic core analogue inspired by Dolutegravir.
Protocol 2: Synthesis of a Dolutegravir Analogue
-
Amidation: In a pressure vessel, combine the advanced pyridone ester intermediate (1.0 equiv.), this compound (1.2 equiv.), and methanol (10 vol). Seal the vessel and heat to 80°C for 16 hours. Causality: This direct amidation is a convergent step, efficiently coupling the core with the benzylamine fragment. Heat is required to drive the reaction with the secondary amine.
-
Monitoring & Isolation: Monitor the reaction for the consumption of the ester by LC-MS. Upon completion, cool the reaction to room temperature. The product amide may precipitate. If so, collect by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude amide by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure target molecule.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Caption: Coupling strategy for a novel HIV integrase inhibitor.
Application 2: Probing Kinase Hinge-Binding Regions
Rationale: Many kinase inhibitors utilize a substituted N-aryl or N-benzyl amine to interact with the hinge region of the kinase domain, forming critical hydrogen bonds. The 2,3-difluoro substitution pattern offers a unique dipole moment and can act as a weak hydrogen bond acceptor, potentially forming favorable interactions with the protein backbone.[8] The N-methyl group can provide steric hindrance to enforce a specific conformation or be replaced with other groups to explore the SAR of the solvent-exposed region.
Hypothetical Target: An N-benzyl-2-phenylpyrimidin-4-amine scaffold, a known kinase inhibitor chemotype.
Protocol 3: Synthesis via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-2-phenylpyrimidine (1.0 equiv.), this compound (1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Solvent & Degassing: Add anhydrous, degassed 1,4-dioxane (15 vol). Degas the mixture with argon for 15 minutes.
-
Reaction: Heat the reaction mixture to 100°C under an argon atmosphere for 12-18 hours. Self-Validation Note: The reaction progress should be monitored by LC-MS. Disappearance of the chloropyrimidine and formation of the higher molecular weight product confirms the reaction is proceeding.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the target kinase inhibitor analogue.
Caption: Logic flow for a Structure-Activity Relationship (SAR) study.
Conclusion
This compound represents a high-potential building block for medicinal chemists. Its unique substitution pattern provides an opportunity to explore novel chemical space and develop intellectual property. By serving as a bioisosteric replacement for more common motifs, it can modulate key drug-like properties in a predictable yet powerful manner. The protocols and applications outlined here provide a robust starting point for researchers to unlock the potential of this versatile compound in the pursuit of next-generation therapeutics.
References
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Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21). Available at: [Link]
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MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. Available at: [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 906645-41-8 | this compound | MFCD12147620. Available at: [Link]
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Zaragoza, F., et al. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. Available at: [Link]
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Meanwell, N. A. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. Available at: [Link]
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Patsnap. (n.d.). The synthetic method of 2,4-difluorobenzylamine. Available at: [Link]
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Collins, C. S., et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition, 57(24), 7181-7185. Available at: [Link]
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PubMed. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Available at: [Link]
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ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Available at: [Link]
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ResearchGate. (n.d.). Flow synthesis of the HIV integrase inhibitor dolutegravir 128.. Available at: [Link]
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ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Available at: [Link]
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Grantome. (n.d.). Design and Synthesis of HIV Integrase as Potential Anti-AIDS Drugs. Available at: [Link]
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Angene. (2025). Exploring the Synthesis Potential of 3,5-Difluorobenzylamine in Organic Chemistry. Available at: [Link]
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Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Journal of Medicinal Chemistry, 45(16), 3291-3298. Available at: [Link]
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PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]
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Royal Society of Chemistry. (n.d.). BF3·Et2O as a metal-free catalyst for direct reductive amination of aldehydes with amines using formic acid as a reductant. Available at: [Link]
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ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Available at: [Link]
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Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Available at: [Link]
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ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]
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Merck Millipore. (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2023). Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance. Available at: [Link]
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Sinfoo Biotech. (n.d.). This compound,(CAS# 906645-41-8). Available at: [Link]
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ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available at: [Link]
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Application Note & Protocols: Strategic Functionalization of N-Methyl-2,3-difluorobenzylamine via Electrophilic Attack
Abstract
N-Methyl-2,3-difluorobenzylamine is a valuable synthetic intermediate in contemporary drug discovery, largely owing to the strategic incorporation of a difluorinated phenyl motif. The unique electronic properties conferred by the fluorine atoms significantly influence the reactivity of the molecule, making a nuanced understanding of its functionalization essential for medicinal chemists.[1][2][3] This guide provides a comprehensive technical overview and detailed, field-proven protocols for the reaction of this compound with common classes of electrophiles. We delve into the causality behind experimental design for N-acylation, N-alkylation, and N-sulfonylation reactions. The protocols are designed to be self-validating, incorporating reaction monitoring, work-up, and purification steps to ensure high-purity outcomes. This document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in the synthesis of novel molecular entities.
Core Scientific Principles: Reactivity and Rationale
This compound possesses two primary sites for potential electrophilic attack: the lone pair of electrons on the secondary amine nitrogen and the π-electron system of the aromatic ring. However, the reactivity is overwhelmingly dominated by the nitrogen atom.
-
Nucleophilic Nitrogen Center: The secondary amine acts as a potent nucleophile, readily attacking electron-deficient centers.[4] This is the primary pathway for reactions with electrophiles like acyl chlorides, alkyl halides, and sulfonyl chlorides.
-
Deactivated Aromatic Ring: The two fluorine atoms on the benzene ring are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the aromatic π-system.[5] This deactivation makes the ring far less susceptible to classical electrophilic aromatic substitution (SEAr) reactions, such as Friedel-Crafts acylation or alkylation, which typically require electron-rich aromatic systems.[6][7] Therefore, under standard conditions, electrophiles will selectively react at the nitrogen atom.
The diagram below illustrates the preferred site of reactivity.
Caption: Preferred site of electrophilic attack.
Protocol: N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation that converts the secondary amine into a stable amide linkage, a common motif in pharmaceuticals.[8] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acylating agent.[9] A base is required to neutralize the acidic byproduct (e.g., HCl), preventing protonation of the starting amine and driving the reaction to completion.[9][10]
Detailed Experimental Protocol: Synthesis of N-(2,3-difluorobenzyl)-N-methylbenzamide
Objective: To synthesize the corresponding benzamide derivative using benzoyl chloride as the electrophile.
Materials:
-
This compound (1.0 eq.)
-
Benzoyl chloride (1.1 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution. Stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive acyl chloride.
-
Electrophile Addition: Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize excess benzoyl chloride and triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.
Data Summary: N-Acylation Reactions
| Electrophile | Base | Solvent | Time (h) | Typical Yield |
| Benzoyl Chloride | Et₃N | DCM | 2 | >90% |
| Acetyl Chloride | Pyridine | DCM | 1 | >95% |
| Acetic Anhydride | Et₃N / DMAP (cat.) | DCM | 4 | >85% |
| Pivaloyl Chloride | Et₃N | THF | 3 | >90%[11] |
Visualizations: Workflow and Mechanism
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Application Notes and Protocols for the Scale-Up Synthesis of N-Methyl-2,3-difluorobenzylamine
Document Version: 1.0
Abstract
This document provides a comprehensive guide for the scale-up synthesis of N-Methyl-2,3-difluorobenzylamine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The protocol detailed herein focuses on a robust and scalable reductive amination pathway, utilizing 2,3-difluorobenzaldehyde and methylamine as primary reactants. Emphasis is placed on reaction optimization, safety considerations, and process controls necessary for transitioning from laboratory-scale to pilot or industrial-scale production. This guide is intended for researchers, chemists, and process engineers involved in drug development and chemical manufacturing.
Introduction
This compound is a critical building block in the synthesis of various biologically active molecules. The presence of the difluorinated phenyl ring can significantly influence the metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs).[1] As such, a reliable and scalable synthetic route to this intermediate is of high importance.
The most common and industrially viable approach to synthesizing secondary N-methylamines is through the reductive amination of the corresponding aldehyde.[3][4][5] This method involves the formation of an imine intermediate from the aldehyde and methylamine, followed by its reduction to the desired amine. While several reducing agents can be employed, sodium borohydride (NaBH₄) is often favored for its cost-effectiveness and operational simplicity, though challenges in large-scale synthesis related to quenching and side-product formation exist.[3]
This application note will detail a scalable protocol for the synthesis of this compound via reductive amination, focusing on practical considerations for process scale-up.
Synthetic Strategy: Reductive Amination
The chosen synthetic pathway is a one-pot reductive amination of 2,3-difluorobenzaldehyde with methylamine, followed by reduction of the in-situ generated imine using sodium borohydride. This approach is selected for its efficiency and amenability to large-scale production.
Reaction Scheme:
The reaction proceeds in two main stages within a single pot:
-
Imine Formation: 2,3-Difluorobenzaldehyde reacts with methylamine to form the corresponding N-methyl imine. This is a condensation reaction that typically reaches equilibrium.
-
Reduction: The imine is then reduced to the secondary amine using a suitable reducing agent, in this case, sodium borohydride.
Rationale for Reagent and Condition Selection
-
Starting Materials: 2,3-Difluorobenzaldehyde and a solution of methylamine (e.g., in ethanol or water) are commercially available and relatively inexpensive starting materials.
-
Reducing Agent: Sodium borohydride is a cost-effective and relatively safe reducing agent for large-scale operations compared to more reactive hydrides like lithium aluminum hydride.[6] However, careful control of temperature and quenching procedures are critical due to hydrogen gas evolution.[3]
-
Solvent: A protic solvent such as methanol or ethanol is suitable for this reaction as it facilitates both imine formation and the reduction step with sodium borohydride.
Scaled-Up Synthesis Protocol
This protocol is designed for a target scale of approximately 1 mole of 2,3-difluorobenzaldehyde. Adjustments may be necessary based on available equipment and specific process safety assessments.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Difluorobenzaldehyde | 142.10 | 142.1 g | 1.0 |
| Methylamine (40% in H₂O) | 31.06 | 93.3 g | 1.2 |
| Sodium Borohydride (NaBH₄) | 37.83 | 45.4 g | 1.2 |
| Methanol (MeOH) | 32.04 | 1.5 L | - |
| Diethyl Ether (Et₂O) | 74.12 | 1.0 L | - |
| Hydrochloric Acid (HCl, conc.) | 36.46 | As needed | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Equipment:
-
5 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Condenser with a nitrogen/argon inlet.
-
Cooling/heating circulator.
-
Large separatory funnel (5 L).
-
Rotary evaporator.
-
Vacuum distillation setup.
Experimental Procedure
Step 1: Imine Formation
-
Charge the 5 L reactor with 2,3-difluorobenzaldehyde (142.1 g, 1.0 mol) and methanol (1.0 L).
-
Begin stirring and cool the mixture to 0-5 °C using the cooling circulator.
-
Slowly add the methylamine solution (93.3 g, 1.2 mol) via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours to ensure complete imine formation. The progress can be monitored by TLC or GC-MS.
Step 2: Reduction
-
While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (45.4 g, 1.2 mol) in small portions over 1-1.5 hours. Caution: The addition is exothermic and generates hydrogen gas. Ensure adequate ventilation and proper off-gas handling.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is deemed complete by analytical monitoring.
Step 3: Work-up and Isolation
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly and carefully quench the excess sodium borohydride by the dropwise addition of 1 M hydrochloric acid until the pH is acidic (pH ~2) and gas evolution ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Add deionized water (1.0 L) to the residue and transfer the mixture to a 5 L separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 250 mL) to remove any unreacted aldehyde and other non-basic impurities. Discard the organic layers.
-
Basify the aqueous layer to pH >12 by the slow addition of concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with diethyl ether (3 x 300 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Step 4: Purification
-
The crude product can be purified by vacuum distillation to obtain the final product with high purity.
Process Workflow Diagram
Caption: Scalable synthesis workflow for this compound.
Safety Considerations
General:
-
All operations should be conducted in a well-ventilated fume hood or an appropriate process enclosure.
-
Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[7]
Reagent-Specific Hazards:
-
Methylamine: Corrosive and flammable. Handle with care in a well-ventilated area.
-
Sodium Borohydride: Water-reactive, releasing flammable hydrogen gas upon contact with water, acids, and protic solvents.[8][9] It is also corrosive and can cause severe eye damage.[9] Handle in a dry environment and add slowly to the reaction mixture to control the exotherm and gas evolution.[8][9]
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with appropriate care to avoid skin and eye contact. The neutralization process is exothermic and should be performed with cooling.
-
Diethyl Ether: Extremely flammable. Use in an area free of ignition sources.
Emergency Procedures:
-
Have an emergency shower and eyewash station readily accessible.[10]
-
In case of skin contact with sodium borohydride, immediately wash the affected area with soap and plenty of water and seek medical attention.[7][10]
-
For spills, cover with a dry, non-combustible material like sand or soda ash and place in a sealed container for disposal. Do not use water to clean up spills of sodium borohydride.[10]
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete imine formation. | - Extend the reaction time for imine formation.- Ensure the methylamine is of good quality and correct concentration. |
| Incomplete reduction. | - Increase the amount of NaBH₄.- Extend the reaction time for the reduction step. | |
| Product loss during work-up. | - Ensure complete extraction by performing additional extractions.- Carefully monitor pH during basification to ensure the amine is in its free base form. | |
| Impure Product | Presence of unreacted aldehyde. | - Ensure sufficient NaBH₄ is used.- Optimize the acidic wash during work-up. |
| Formation of byproducts. | - Maintain strict temperature control during additions to minimize side reactions. |
Conclusion
The reductive amination of 2,3-difluorobenzaldehyde with methylamine using sodium borohydride is a scalable and efficient method for the synthesis of this compound. Careful control of reaction parameters, particularly temperature, and adherence to safety protocols are paramount for successful and safe scale-up. The protocol provided in this application note serves as a robust starting point for process development and can be further optimized to meet specific production requirements.
References
-
Standard Operating Procedure for Sodium borohydride. (2012). Retrieved from [Link]
-
ESPI Metals. (2007). Sodium Borohydride Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (Date not available). Sodium Borohydride Hazard Summary. Retrieved from [Link]
- Kim, T. L., Jeong, M., & Cheon, C.-H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 90(41), 14701–14708.
-
2,3-Difluorobenzylamine: Chemical Synthesis Applications & Sourcing from China. (2025). Retrieved from [Link]
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analytical methods for N-Methyl-2,3-difluorobenzylamine characterization
An Application Note on the Comprehensive Analytical Characterization of N-Methyl-2,3-difluorobenzylamine
Abstract
This application note provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of this compound, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][] This document outlines robust protocols for chromatographic, spectroscopic, and elemental analysis techniques, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.[3][4]
Introduction: The Critical Role of Intermediate Characterization
This compound (CAS 906645-41-8, Formula: C₈H₉F₂N, Molecular Weight: 157.16 g/mol ) is a fluorinated aromatic amine of growing interest in medicinal chemistry.[5][6] The unique properties imparted by the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Consequently, rigorous analytical control of this intermediate is not merely a quality control checkpoint but a foundational requirement for reproducible synthesis and regulatory compliance.[7]
Impurities originating from starting materials, side reactions, or degradation can impact the final API's safety and efficacy.[1][8] This guide details a multi-faceted analytical approach to establish a comprehensive quality profile for this compound, encompassing purity, structural identity, and elemental composition.
Chromatographic Purity and Assay Determination
Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates by separating the main component from any impurities.[8]
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Assay
Reversed-Phase HPLC (RP-HPLC) is the preferred method for quantifying non-volatile impurities and determining the assay of this compound. Its versatility and high resolution make it indispensable in pharmaceutical analysis.[9]
Causality of Method Choice: The aromatic nature of this compound makes it suitable for UV detection, while its polarity is well-suited for separation on a C18 stationary phase. A gradient elution is chosen to ensure the separation of potential impurities with a wide range of polarities.
Protocol 1: RP-HPLC Purity and Assay Analysis
1. Instrumentation and Conditions:
- System: HPLC or UPLC system with a UV-Vis detector.[10]
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Gradient Program: See Table 1.
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
2. Solution Preparation:
- Standard Solution (for Assay): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
- Sample Solution (for Purity): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
3. Data Analysis and Interpretation:
- Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at levels of 0.1% and above should be identified if possible.[8]
- Assay: Quantify the sample against the reference standard using the external standard method. The assay is a measure of the actual amount of the compound present.
Method Validation: This HPLC method must be validated according to ICH Q2(R1) guidelines, assessing parameters like accuracy, precision, specificity, linearity, and range to ensure it is suitable for its intended purpose.[3]
Experimental Workflow: HPLC Analysis
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Application Notes & Protocols: N-Methyl-2,3-difluorobenzylamine in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-Methyl-2,3-difluorobenzylamine (CAS No. 906645-41-8) as a pharmaceutical intermediate. While specific, publicly documented applications of this particular isomer are limited, this guide synthesizes field-proven insights from the well-established roles of its structural analogs, such as 2,4-difluorobenzylamine, to provide a robust framework for its application. We will explore the strategic importance of the difluorobenzyl moiety in modern drug design, propose validated synthetic protocols for its incorporation into lead compounds, and discuss the analytical methodologies required for quality control.
Introduction: The Strategic Value of Fluorinated Benzylamines in Medicinal Chemistry
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, a strategy employed to fine-tune a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The difluorobenzylamine scaffold, in particular, has emerged as a privileged fragment in a number of breakthrough therapies.
The rationale for employing a difluorinated benzylamine intermediate is multifaceted:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly prolong the drug's half-life.
-
Modulation of pKa: The electron-withdrawing nature of fluorine atoms lowers the pKa of the benzylamine nitrogen, which can influence the molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and target engagement.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein, thereby increasing binding affinity and potency.
-
Improved Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.
While isomers like 2,4-difluorobenzylamine are well-documented as key intermediates in blockbuster drugs such as the HIV integrase inhibitor Dolutegravir, the 2,3-difluoro substitution pattern of this compound offers a unique electronic and steric profile that warrants exploration for novel chemical entities.[2] The addition of an N-methyl group further modifies the amine's basicity and steric profile, providing another vector for optimizing drug properties.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 906645-41-8 | [3][4] |
| Molecular Formula | C₈H₉F₂N | [4][5] |
| Molecular Weight | 157.16 g/mol | [4][5] |
| Appearance | Pale yellow to colorless oil/liquid | [6] |
| Boiling Point | 171.7 ± 25.0 °C (Predicted) | [6] |
| Density | 1.126 ± 0.06 g/cm³ (Predicted) | [6] |
| Storage | 2-8°C, sealed in dry, dark place | [6][7] |
Synthetic Pathways and Key Reactions
This compound serves as a versatile building block, primarily utilized for its nucleophilic secondary amine, which can readily participate in a variety of bond-forming reactions. The most common applications involve the formation of amide, urea, sulfonamide, or carbon-nitrogen bonds through reductive amination.
Amide Bond Formation: A Core Reaction
The coupling of this compound with a carboxylic acid is a fundamental transformation for embedding the difluorobenzyl moiety.
Caption: Workflow for Amide Bond Formation.
Protocol 1: Standard HATU-Mediated Amide Coupling
This protocol provides a robust and generally high-yielding method for the synthesis of amide derivatives.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM, 0.1-0.5 M).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.2 eq) to the activated mixture.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality and Self-Validation: HATU is chosen for its high efficiency and low rate of epimerization for chiral substrates. The use of a slight excess of the amine and coupling agent ensures the complete consumption of the limiting carboxylic acid. The aqueous work-up is designed to remove the excess reagents and byproducts (e.g., DIPEA·HCl, tetramethylurea). Successful purification, confirmed by NMR and MS, validates the protocol's execution.
Reductive Amination
Reductive amination provides a direct route to introduce the N-Methyl-2,3-difluorobenzyl group onto a molecule via a carbonyl precursor (aldehyde or ketone).
Caption: Reductive Amination Workflow.
Protocol 2: One-Pot Reductive Amination
This protocol is highly efficient for the synthesis of more complex amines.
-
Preparation: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or THF), add this compound (1.1 eq).
-
Imine Formation: Add acetic acid (1-2 eq) to catalyze imine/iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to control any effervescence.
-
Reaction: Stir the reaction at room temperature until the starting carbonyl compound is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Causality and Self-Validation: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde or ketone. The acidic catalyst is crucial for the initial imine formation. The reaction's success is validated by the disappearance of the carbonyl starting material and the appearance of the higher molecular weight amine product, confirmed by spectroscopic analysis.
Analytical Characterization & Quality Control
Rigorous analytical testing is essential to ensure the purity and identity of this compound and its derivatives, which is critical for reproducible downstream applications and regulatory compliance.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the N-methyl group (singlet), the benzylic CH₂ (singlet), and the aromatic protons (complex multiplets). Integration should match the expected proton count. |
| ¹⁹F NMR | Confirmation of fluorine incorporation and isomeric purity. | Two distinct signals for the non-equivalent fluorine atoms at the 2- and 3-positions. |
| ¹³C NMR | Carbon skeleton confirmation. | Characteristic signals for the methyl, methylene, and aromatic carbons. C-F couplings will be observable. |
| LC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| GC-MS | Purity assessment for volatile compounds. | Can be used as an alternative to LC-MS for purity determination of the starting intermediate. |
| FTIR | Functional group identification. | Characteristic absorptions for N-H (if primary/secondary amine), C-H, C=C (aromatic), and C-F bonds. |
Safety & Handling
As a research chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light, as recommended.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
This compound is a valuable, albeit less documented, pharmaceutical intermediate. By leveraging established synthetic methodologies developed for its isomers, researchers can confidently incorporate this building block into novel molecular scaffolds. The unique 2,3-difluoro substitution pattern offers an alternative electronic and steric profile that may unlock new therapeutic potential. The protocols and analytical guidelines presented here provide a solid foundation for the successful application of this compound in pioneering drug discovery programs.
References
-
[CAS 906645-41-8 | this compound | MFCD12147620]. Hoffman Fine Chemicals. [Link]
-
[this compound,(CAS# 906645-41-8) - Sinfoo Biotech]. Sinfoo Biotech. [Link]
-
[The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap]. Patsnap. [Link]
-
[The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PubMed]. PubMed. [Link]
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Application Note: Strategic Derivatization of N-Methyl-2,3-difluorobenzylamine for Structure-Activity Relationship (SAR) Studies
Abstract
This guide provides a detailed framework for the chemical derivatization of N-Methyl-2,3-difluorobenzylamine, a valuable scaffold in modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3][4][5] This document outlines three robust synthetic strategies—N-Acylation, N-Arylation, and Reductive Amination—to generate a diverse library of analogues for comprehensive Structure-Activity Relationship (SAR) studies. Each section provides not only step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring both practical utility and conceptual understanding for researchers in drug discovery and development.
Introduction: The Strategic Value of the this compound Scaffold
The this compound core is a privileged starting point for library synthesis in drug discovery. The difluorinated phenyl ring offers distinct advantages; the carbon-fluorine bond is exceptionally strong, often conferring metabolic stability by blocking sites of oxidative metabolism.[5] Furthermore, fluorine's high electronegativity can alter the pKa of the adjacent benzylic amine and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with biological targets, potentially enhancing binding affinity and selectivity.[3][4]
Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization, systematically correlating changes in a molecule's structure with its biological activity.[6][7][8] By methodically modifying the this compound scaffold, researchers can probe the chemical space around the core, identifying key interactions and optimizing properties to develop potent and selective drug candidates. The primary site for derivatization is the secondary amine, which serves as a versatile chemical handle for introducing a wide array of functional groups.
Figure 1: General workflow for SAR studies starting from the core scaffold.
Core Derivatization Strategies
The secondary amine of this compound is a nucleophilic center that can be readily functionalized. The following strategies are chosen for their reliability, broad substrate scope, and ability to introduce diverse chemical functionalities.
Figure 2: Key derivatization pathways from the parent amine.
Strategy 1: N-Acylation for Amide Library Synthesis
Rationale: Amide bond formation is arguably the most utilized reaction in medicinal chemistry.[9] It provides a robust and versatile method to introduce a vast array of substituents from commercially available carboxylic acids. This allows for systematic exploration of steric bulk, electronics (through electron-donating or -withdrawing groups on the acid), and pharmacophoric features like hydrogen bond donors/acceptors.
Protocol 1A: Amide Coupling with HATU
This protocol uses a modern coupling reagent, HATU, known for its high efficiency and low rate of racemization, making it suitable for complex or sensitive substrates.[10]
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of choice (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
-
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add this compound (1.0 eq) to the activated mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient).
-
Protocol 1B: Acylation using Acyl Chlorides
This classic method is highly effective, especially for simple acyl groups. It is often faster and more cost-effective than using coupling reagents.[10][11]
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride of choice (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water, Saturated NaHCO₃ (aq), Brine
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.
-
Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by recrystallization or flash column chromatography.
-
Strategy 2: N-Arylation via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] This method allows the direct attachment of aryl or heteroaryl rings to the nitrogen atom, a transformation that is difficult to achieve via classical methods. This is critical for exploring π-π stacking, cation-π, or other aromatic interactions with a biological target. The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[14][15]
-
Materials:
-
This compound (1.2 eq)
-
Aryl halide (bromide or chloride) or triflate (1.0 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
Strictly anaerobic conditions are required. Add the aryl halide (1.0 eq), palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by this compound (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like EtOAc or DCM.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Strategy 3: N-Alkylation via Reductive Amination
Rationale: Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[16][17] For derivatizing a secondary amine, this reaction produces a tertiary amine. It is an excellent way to introduce a variety of alkyl groups, from simple to complex, to probe steric limits and lipophilicity within a binding pocket. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde.
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone of choice (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or DCM
-
Acetic Acid (catalytic, ~5% v/v, optional)
-
Saturated NaHCO₃ (aq)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCE, add a few drops of glacial acetic acid (this can facilitate iminium ion formation).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any initial effervescence.
-
Stir the reaction at room temperature for 6-24 hours. Monitor progress by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Analytical Characterization of Derivatives
Unambiguous characterization and purity assessment are critical before submitting compounds for biological evaluation.[18][19] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure and successful incorporation of the new substituent. ¹⁹F NMR is particularly useful to confirm that the difluorobenzyl moiety has remained intact and can provide information about the electronic environment.[20]
-
Mass Spectrometry: Typically coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the synthesized derivative, providing strong evidence of its identity.[21]
-
HPLC: Used to determine the purity of the final compound, with a target purity of >95% being standard for compounds intended for biological screening.
Table 1: Hypothetical Characterization Data for Representative Derivatives
| Derivative ID | Synthesis Strategy | R-Group Added | Expected Mass [M+H]⁺ | Key ¹H NMR Signal (ppm, indicative) | Purity (HPLC) |
| AM-01 | N-Acylation | Benzoyl | 262.11 | ~7.4-7.8 (m, Ar-H of benzoyl) | >95% |
| AR-01 | N-Arylation | 4-Methoxyphenyl | 264.13 | ~3.8 (s, 3H, -OCH₃) | >95% |
| RA-01 | Reductive Amination | Cyclohexylmethyl | 254.19 | ~0.9-1.8 (m, 11H, cyclohexyl) | >95% |
Conclusion
The synthetic protocols detailed in this application note provide a robust and versatile platform for the derivatization of this compound. By employing N-acylation, Buchwald-Hartwig N-arylation, and reductive amination, researchers can efficiently generate a diverse chemical library. This systematic approach, coupled with rigorous analytical characterization, is fundamental to building a comprehensive SAR dataset, which will ultimately guide the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- PubMed Central (PMC). (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
- ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Benchchem. (n.d.). Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols.
- Royal Society of Chemistry. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Fisher Scientific. (n.d.). Amide Synthesis.
- PubMed. (2025). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine.
- PubMed Central (PMC). (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Thieme. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
- Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions.
- ACS Publications. (2025). Applications of Fluorine in Medicinal Chemistry.
- La Trobe University. (n.d.). Small Molecule Structure Characterisation.
- Sci-Hub. (2018). The integration of LC‐MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
- PubMed Central (PMC). (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures.
- PubMed. (2020). Importance of Fluorine in Benzazole Compounds.
- Benchchem. (2025). Application Note: A Robust Protocol for the N-acylation of 5,6-Difluorobenzo[d]thiazol-2-amine.
- PubMed. (2007). The role of fluorine in medicinal chemistry.
- PubMed Central (PMC). (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- News-Medical.Net. (2019). Characterizing Small Molecules with NMR.
- PubMed. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- ResearchGate. (2025). The role of fluorine in medicinal chemistry | Request PDF.
- PubMed. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease.
- Thieme. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene.
- PubMed Central (PMC). (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.
- Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
- PubMed. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
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- 13. research.rug.nl [research.rug.nl]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00323A [pubs.rsc.org]
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Amide Coupling with N-Methyl-2,3-difluorobenzylamine: A Detailed Guide for Robust Synthesis
Introduction: Navigating the Challenges of Modern Amide Bond Formation
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of countless pharmaceutical compounds. While amide coupling is a well-established transformation, the increasing complexity of molecular building blocks presents unique challenges. This application note provides a comprehensive guide to the successful amide coupling of N-Methyl-2,3-difluorobenzylamine, a secondary amine whose electronic properties and steric profile necessitate careful consideration of reaction conditions.
The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound decreases the nucleophilicity of the secondary amine. This reduced reactivity can lead to sluggish or incomplete reactions when employing standard coupling protocols.[1][2][3] Furthermore, the N-methyl group introduces steric hindrance around the nitrogen atom, further impeding the approach of the activated carboxylic acid.[2][4]
This guide will delve into the mechanistic intricacies of common amide coupling reagents, provide detailed, step-by-step protocols for successful synthesis, and offer a comprehensive troubleshooting guide to overcome potential hurdles. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to confidently incorporate this compound into their synthetic workflows.
Mechanistic Considerations: Choosing the Right Activation Strategy
The key to a successful amide coupling lies in the activation of the carboxylic acid partner. This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine. Several classes of coupling reagents are available, each with its own mechanism and optimal use case.
Carbodiimide-Mediated Couplings: The Workhorses of Amide Synthesis
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and the water-soluble nature of their urea byproduct, which simplifies purification.[5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate can be prone to racemization if the carboxylic acid is chiral and can also rearrange to an unreactive N-acylurea.
To mitigate these side reactions and enhance coupling efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are often employed.[7][8] HOBt intercepts the O-acylisourea to form an activated HOBt ester, which is less prone to racemization and more reactive towards the amine.[1][7]
Figure 1: EDC/HOBt Coupling Mechanism.
Uronium/Aminium Salt-Based Reagents: For Challenging Couplings
For sterically hindered or electronically deactivated amines like this compound, more potent coupling reagents are often necessary. Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective activators.[9][10]
In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[9][11] This rapidly reacts with the HOAt anion (generated from HATU) to form a highly reactive OAt-active ester, which then readily couples with the amine.[9][10] The high efficiency of HATU is attributed to a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[9]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-2,3-difluorobenzylamine
Welcome to the technical support center for the synthesis of N-Methyl-2,3-difluorobenzylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction.
I. Troubleshooting Guide: Common Side Reactions and Solutions
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the reductive amination of 2,3-difluorobenzaldehyde with methylamine. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This section provides a detailed guide to troubleshooting these issues.
Issue 1: Low Yield of this compound
A diminished yield of the desired product is a frequent challenge. The root cause often lies in incomplete conversion of starting materials or degradation of the product.
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Incomplete Imine Formation | The initial condensation between 2,3-difluorobenzaldehyde and methylamine to form the N-methylimine is a reversible equilibrium. Insufficient removal of water can shift the equilibrium back towards the starting materials. | Conduct the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). Alternatively, the use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can be effective. |
| Inefficient Reduction | The choice and stoichiometry of the reducing agent are critical. Milder reducing agents like sodium borohydride (NaBH₄) may require acidic catalysis to efficiently reduce the imine. Stronger reducing agents might lead to over-reduction or other side reactions. | Sodium triacetoxyborohydride (STAB) is often a superior choice for reductive aminations as it is selective for imines over aldehydes and tolerates a wider range of functional groups. Ensure at least one equivalent of the reducing agent is used. |
| Deactivated Aldehyde | The electron-withdrawing fluorine atoms on the aromatic ring can slightly deactivate the aldehyde carbonyl group towards nucleophilic attack by methylamine.[1] | The addition of a catalytic amount of a Lewis acid, such as Ti(OiPr)₄, or a Brønsted acid, like acetic acid, can activate the carbonyl group and facilitate imine formation.[1] |
| Product Degradation | The benzylamine product can be susceptible to oxidation or other degradation pathways, especially under harsh reaction conditions or prolonged reaction times. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. |
Issue 2: Presence of N,N-Dimethyl-2,3-difluorobenzylamine (Tertiary Amine) Impurity
The formation of the tertiary amine is a common side reaction resulting from the further methylation of the desired secondary amine product.
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Over-alkylation | The product, this compound, is also a nucleophile and can react with any remaining imine or aldehyde to form a tertiary amine after reduction. | Use a slight excess of the aldehyde relative to methylamine to ensure the complete consumption of the primary amine. A molar ratio of 1.1:1 (aldehyde:amine) is a good starting point. |
| Reaction Conditions | Higher reaction temperatures and prolonged reaction times can favor the formation of the tertiary amine. | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). Closely monitor the reaction progress and quench the reaction as soon as the starting material is consumed. |
| Alternative Methylating Agent | If formaldehyde is used as the methyl source in an Eschweiler-Clarke type reaction, precise control of stoichiometry is crucial to prevent over-methylation. | Consider using a protected methylamine, such as N-Boc-N-methylamine, which can prevent over-alkylation. The Boc-protecting group can be removed in a subsequent step.[2][3] |
Issue 3: Unreacted 2,3-difluorobenzaldehyde in the Final Product
The presence of unreacted starting material complicates purification and indicates an incomplete reaction.
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Insufficient Reducing Agent | An inadequate amount of the reducing agent will lead to incomplete conversion of the imine intermediate to the final amine product. | Ensure at least a stoichiometric amount of the reducing agent is used. It is often beneficial to use a slight excess (e.g., 1.2 equivalents) to drive the reaction to completion. |
| Poor Quality of Reagents | The reducing agent may have degraded due to improper storage, or the methylamine solution may be of a lower concentration than stated. | Use freshly opened or properly stored reagents. The concentration of commercially available methylamine solutions can be verified by titration. |
| Suboptimal pH | The pH of the reaction medium is crucial. A pH that is too low will protonate the amine, reducing its nucleophilicity. A pH that is too high will prevent the activation of the carbonyl group. | The optimal pH for reductive amination is typically between 4 and 6. The use of a buffer, such as an acetic acid/acetate buffer, can help maintain the desired pH range. |
Issue 4: Formation of 2,3-difluorobenzyl alcohol
The presence of the corresponding alcohol indicates that the aldehyde was reduced instead of the imine.
Possible Causes & Solutions
| Cause | Explanation | Recommended Solution |
| Non-selective Reducing Agent | Strong reducing agents like lithium aluminum hydride (LiAlH₄) or even sodium borohydride under certain conditions can reduce the aldehyde directly. | Use a more selective reducing agent that preferentially reduces the imine. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose. |
| Reaction Conditions | Adding the reducing agent before the complete formation of the imine can lead to the reduction of the aldehyde. | Allow sufficient time for the condensation reaction between the aldehyde and the amine to form the imine before adding the reducing agent. Monitoring the reaction by TLC or NMR can confirm imine formation. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A1: The most common and generally reliable method is the direct reductive amination of 2,3-difluorobenzaldehyde with methylamine.[4] Using a selective reducing agent like sodium triacetoxyborohydride (STAB) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature typically provides good yields and high purity.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting aldehyde, the imine intermediate, and the final amine product should have distinct Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q3: What are the best practices for purifying the final product?
A3: After an aqueous workup to remove the reducing agent and other salts, the crude product can be purified by column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate system is usually effective. Alternatively, if the product is sufficiently pure after workup, distillation under reduced pressure can be a viable option for larger scale purification.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. 2,3-difluorobenzaldehyde is an irritant. Methylamine is a flammable and corrosive gas, typically supplied as a solution in a solvent like THF or ethanol. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Q5: Can I use other methylating agents besides methylamine?
A5: While direct reductive amination with methylamine is common, other methods exist. For instance, one could first synthesize 2,3-difluorobenzylamine and then perform a selective N-methylation using a reagent like dimethyl sulfate or methyl iodide.[5] However, this two-step process is less atom-economical and may present its own set of side reactions, such as over-methylation.
III. Visualizing the Reaction Pathway and Side Reactions
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the key side reactions that can occur.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BF3·Et2O as a metal-free catalyst for direct reductive amination of aldehydes with amines using formic acid as a reductant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 2,3-Difluorobenzylamine
Introduction
Welcome to the Technical Support Center for the N-alkylation of 2,3-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this specific transformation. The presence of the electron-withdrawing fluorine atoms on the benzene ring decreases the nucleophilicity of the benzylamine, which can present unique challenges compared to the alkylation of non-fluorinated analogues.[1] This resource aims to provide a comprehensive understanding of the reaction, enabling you to overcome common hurdles and achieve optimal results in your synthetic endeavors.
Core Reaction Principle
The N-alkylation of 2,3-difluorobenzylamine is a nucleophilic substitution reaction where the nitrogen atom of the amine attacks an electrophilic carbon, typically from an alkyl halide or a similar alkylating agent. A base is generally required to neutralize the resulting ammonium salt and regenerate the nucleophilic amine for further reaction or to furnish the final product.
Troubleshooting Guide
This section addresses specific issues you might encounter during the N-alkylation of 2,3-difluorobenzylamine, presented in a question-and-answer format.
Q1: My reaction is showing low or no conversion of the starting 2,3-difluorobenzylamine. What are the potential causes and how can I improve the yield?
Several factors can contribute to low conversion in the N-alkylation of this substrate. The reduced nucleophilicity of the amine due to the electron-withdrawing fluorine atoms is a primary consideration.[1]
Possible Causes & Recommended Solutions:
-
Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the resulting ammonium salt, thus hindering the reaction progress.
-
Solution: Consider switching to a stronger base. While common bases like potassium carbonate (K₂CO₃) may suffice with highly reactive alkylating agents, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in an anhydrous aprotic solvent (e.g., DMF, THF, or Acetonitrile) can significantly improve yields.[2][3] Cs₂CO₃, in particular, has been shown to be highly effective in promoting mono-N-alkylation of benzylamines.[4]
-
-
Poor Leaving Group on the Alkylating Agent: The reactivity of the alkylating agent is critical.
-
Solution: Employ alkylating agents with better leaving groups. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl.[5] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
-
Inappropriate Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier, especially with a less reactive amine.
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the ions generated during the reaction and often accelerate SN2 reactions.[2]
-
Q2: I'm observing significant amounts of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
Over-alkylation is a frequent challenge in the N-alkylation of primary amines because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine.[5][6][7]
Strategies to Enhance Mono-alkylation Selectivity:
-
Stoichiometric Control:
-
Solution: Use an excess of the 2,3-difluorobenzylamine relative to the alkylating agent.[6] This statistically favors the reaction of the alkylating agent with the more abundant primary amine.
-
-
Slow Addition of the Alkylating Agent:
-
Solution: Add the alkylating agent dropwise or via a syringe pump to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of the more reactive secondary amine product undergoing a second alkylation.[2]
-
-
Choice of Base and Solvent System:
-
Solution: The combination of cesium carbonate (Cs₂CO₃) in DMF has been reported to suppress undesired di-alkylation in the N-alkylation of benzylamines.[4]
-
-
Consider Reductive Amination:
// Nodes Start [label="Start:\n2,3-Difluorobenzylamine\n+ Aldehyde/Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine Formation\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="In-situ Reduction\n(e.g., NaBH(OAc)₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Mono-N-alkylated\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Imine [label="Solvent\n(e.g., DCE, MeOH)"]; Imine -> Reduction [label="Add Reducing Agent"]; Reduction -> Product; }
Reductive Amination Workflow for Mono-N-Alkylation.
Q3: My purification is challenging. How can I effectively separate my desired N-alkylated product from unreacted starting material and di-alkylated byproducts?
Effective purification is crucial for obtaining your target compound in high purity. A combination of techniques is often necessary.
Purification Strategies:
-
Column Chromatography: This is the most common and often most effective method.
-
Acid-Base Extraction: This can be useful for removing unreacted starting amine.
-
Procedure: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The primary amine will be protonated and move to the aqueous layer. The less basic secondary and tertiary amine products will remain in the organic layer. Be aware that the desired secondary amine may also have some solubility in the acidic aqueous phase.
-
-
Distillation: If the boiling points of the components are sufficiently different and the compounds are thermally stable, vacuum distillation can be an effective purification method.[6][9][10]
Frequently Asked Questions (FAQs)
Q: What are good starting conditions for the N-alkylation of 2,3-difluorobenzylamine?
A: For a direct alkylation with an alkyl bromide, a good starting point would be to use 1.0 equivalent of 2,3-difluorobenzylamine, 1.1 equivalents of the alkyl bromide, and 1.5 equivalents of potassium carbonate in anhydrous DMF. The reaction can be initially run at 60 °C and monitored by TLC or LC-MS.[1] If the reaction is sluggish or gives low yields, switching to a stronger base like cesium carbonate may be beneficial.[4]
Q: How can I monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is a quick and effective method. The N-alkylated product will typically have a higher Rf value (be less polar) than the starting benzylamine. The di-alkylated product will be even less polar. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q: Are there any specific safety precautions I should take?
A: Yes. 2,3-Difluorobenzylamine and many alkylating agents can be irritants or harmful. Alkylating agents, in particular, are often mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][11]
Recommended Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation using Potassium Carbonate
// Nodes Setup [label="Reaction Setup:\n- 2,3-Difluorobenzylamine (1.0 eq)\n- K₂CO₃ (1.5 eq)\n- Anhydrous DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="Add Alkyl Halide\n(1.1 eq) dropwise", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Heat at 60-80 °C\nMonitor by TLC/LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purification; }
Workflow for Direct N-Alkylation.
Materials:
-
2,3-Difluorobenzylamine (1.0 eq)
-
Alkyl halide (e.g., alkyl bromide) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle, and condenser
Procedure:
-
To a round-bottom flask, add 2,3-difluorobenzylamine and anhydrous potassium carbonate.
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Reductive Amination for Selective Mono-Alkylation
Materials:
-
2,3-Difluorobenzylamine (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2,3-difluorobenzylamine and the aldehyde or ketone in DCM or DCE.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution.
-
Continue stirring at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[8]
Data Summary Table
The following table provides a general guideline for selecting reaction conditions based on the reactivity of the alkylating agent.
| Alkylating Agent | Recommended Base | Solvent | Typical Temperature (°C) | Key Considerations |
| Methyl Iodide | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 - 60 | Highly reactive, risk of over-alkylation.[12] |
| Ethyl Bromide | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 40 - 80 | Good balance of reactivity. |
| Benzyl Bromide | Et₃N, K₂CO₃ | DCM, Toluene | 25 - 80 | Prone to di-alkylation; slow addition is key.[12] |
| Alkyl Chloride | NaH, Cs₂CO₃ | DMF, THF | 60 - 100 | Less reactive, may require stronger base and higher temperatures. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Master Organic Chemistry. (2017).
- BenchChem. (2025).
- ACS GCI Pharmaceutical Roundtable.
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Reddit. (2024). How to purify Benzylamine?.
- ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: N-Methyl-2,3-difluorobenzylamine Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-2,3-difluorobenzylamine (CAS No. 906645-41-8).[1][2][3][4] This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the yield of this important synthetic intermediate. This compound is a valuable building block, particularly in the development of pharmaceutical and agrochemical compounds where the presence of a difluorinated phenyl ring can enhance metabolic stability, lipophilicity, and binding affinity.[5]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the widely used reductive amination pathway.
Issue 1: Low Yield of this compound in Reductive Amination
Question: We are performing a one-pot reductive amination of 2,3-difluorobenzaldehyde with methylamine using sodium triacetoxyborohydride (STAB), but our yields are consistently low. What are the potential causes and how can we improve the yield?
Answer:
Low yields in reductive amination are a common issue and can stem from several factors.[6][7] Let's break down the potential causes and solutions:
1. Inefficient Imine Formation: The cornerstone of a successful reductive amination is the efficient formation of the imine intermediate from 2,3-difluorobenzaldehyde and methylamine.[6][8]
-
Causality: The reaction is an equilibrium process. The presence of water, a byproduct of imine formation, can shift the equilibrium back towards the starting materials, thus reducing the concentration of the imine available for reduction.[6]
-
Solutions:
-
Azeotropic Water Removal: If your solvent system allows (e.g., toluene, dichloroethane), use a Dean-Stark apparatus to remove water as it forms.
-
Drying Agents: The addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.
-
pH Control: The reaction is typically favored under weakly acidic conditions (pH 4-6).[6][9] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by methylamine. However, excessively acidic conditions will protonate the amine, rendering it non-nucleophilic.[9] Acetic acid is a commonly used catalyst for this purpose.[8]
-
2. Reductant Reactivity and Stability: The choice and handling of the reducing agent are critical.
-
Causality: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reducing the imine in the presence of the aldehyde.[6][8] However, its effectiveness can be compromised by moisture. Other borohydride reagents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to 2,3-difluorobenzyl alcohol, leading to a significant byproduct.[9]
-
Solutions:
-
Use High-Quality STAB: Ensure your STAB is fresh and has been stored under anhydrous conditions.
-
Order of Addition: It is often beneficial to allow the imine to form before adding the reducing agent. This can be done by pre-mixing the aldehyde, amine, and acid catalyst for a period (e.g., 30-60 minutes) before introducing STAB.[9]
-
3. Side Reactions:
-
Causality: Besides the reduction of the starting aldehyde, over-alkylation of the desired product to form the tertiary amine (N,N-dimethyl-2,3-difluorobenzylamine) can occur, although this is less common with reductive amination compared to direct alkylation.[8][9] Another possibility is the self-condensation of the aldehyde (aldol reaction) under certain conditions.
-
Solutions:
-
Stoichiometry Control: Use a slight excess of methylamine (e.g., 1.1-1.5 equivalents) to favor the formation of the desired secondary amine.
-
Temperature Control: Run the reaction at a controlled temperature (e.g., room temperature or 0 °C) to minimize side reactions. Exothermic reactions can lead to reduced selectivity.
-
Experimental Protocol: Optimized One-Pot Reductive Amination
| Step | Procedure | Rationale |
| 1 | To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in an anhydrous solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add methylamine (1.2 eq, as a solution in THF or as a gas). | Anhydrous conditions and inert atmosphere prevent unwanted side reactions and degradation of reagents. |
| 2 | Add glacial acetic acid (1.1 eq) dropwise to the mixture. | Catalyzes imine formation by protonating the carbonyl oxygen.[6][9] |
| 3 | Stir the reaction mixture at room temperature for 1 hour. | Allows for sufficient formation of the imine intermediate before reduction.[9] |
| 4 | Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. | Controls the exothermicity of the reduction and ensures a steady reaction rate. |
| 5 | Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed. | Ensures the reaction goes to completion. |
| 6 | Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). | Neutralizes the acetic acid and quenches any remaining reducing agent. |
| 7 | Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | Standard workup procedure to isolate the crude product. |
| 8 | Purify the crude product by column chromatography on silica gel. | Removes impurities and unreacted starting materials. |
Issue 2: Formation of 2,3-Difluorobenzyl Alcohol as a Major Byproduct
Question: We are observing a significant amount of 2,3-difluorobenzyl alcohol in our reaction mixture. How can we prevent this?
Answer:
The formation of 2,3-difluorobenzyl alcohol is a clear indication that the reducing agent is reducing the starting aldehyde before it can form an imine with methylamine.
1. Choice of Reducing Agent:
-
Causality: Stronger reducing agents like sodium borohydride (NaBH₄) are capable of reducing both aldehydes and imines.[9] If NaBH₄ is used, it will compete for the aldehyde, leading to the alcohol byproduct.
-
Solution: The preferred reducing agent for one-pot reductive aminations is sodium triacetoxyborohydride (STAB) because it is less reactive and selectively reduces the protonated imine intermediate over the aldehyde.[6][8] If you are already using STAB, ensure its quality and dryness.
2. Reaction Conditions:
-
Causality: Even with STAB, if the rate of imine formation is slow, there is a higher chance for the aldehyde to be reduced.
-
Solution: As mentioned previously, pre-forming the imine by stirring the aldehyde, amine, and acid catalyst together before adding the reducing agent can significantly minimize alcohol formation.[9]
Troubleshooting Workflow: Minimizing Alcohol Byproduct
Caption: General reductive amination pathway.
An alternative two-step approach involves first synthesizing 2,3-difluorobenzylamine from 2,3-difluorobenzonitrile or other precursors, followed by N-methylation. [5][10]However, direct N-methylation of primary amines can sometimes lead to over-methylation, producing the tertiary amine. [9] Q2: Can I use 2,3-difluorobenzylamine as a starting material? If so, what is the best way to methylate it?
Yes, you can start with 2,3-difluorobenzylamine. [5][11]To selectively introduce a single methyl group, a good strategy is to use a formylation-reduction sequence.
-
Formylation: React 2,3-difluorobenzylamine with an excess of ethyl formate to yield the N-formyl derivative.
-
Reduction: Reduce the resulting amide using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) to obtain this compound.
This method generally provides better control over the degree of methylation compared to direct alkylation with methyl halides.
Q3: What are the key analytical techniques to monitor the reaction progress and characterize the final product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively track the disappearance of the starting aldehyde and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the presence of starting materials, intermediates, product, and byproducts, along with their molecular weights.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): Essential for confirming the structure of the final product. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. [1][3][4] * Gas Chromatography (GC): Can be used to assess the purity of the final product, especially if it is a liquid. [3] Q4: Are there any specific safety precautions I should take during this synthesis?
-
Yes, standard laboratory safety practices should be followed. Additionally:
-
2,3-Difluorobenzaldehyde: Can be an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methylamine: Can be used as a gas or a solution. It is a flammable and corrosive gas with a strong odor. Work in a fume hood and ensure there are no ignition sources nearby.
-
Reducing Agents (STAB, NaBH₄, LiAlH₄): These are water-reactive and can release flammable hydrogen gas. Handle with care in a dry environment and quench reactions cautiously.
-
Solvents: Use anhydrous solvents when required and handle flammable solvents like THF and diethyl ether with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use. [12]
III. References
-
Wikipedia. Reductive amination. [Link]
-
Sinfoo Biotech. This compound,(CAS# 906645-41-8). [Link]
-
UB. 906645-41-8 | this compound. [Link]
-
Blok. CAS 906645-41-8 | this compound | MFCD12147620. [Link]
-
Patsnap. The synthetic method of 2,4-difluorobenzylamine. [Link]
-
Chemistry Stack Exchange. Reductive amination in case of secondary amines. [Link]
-
ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]
-
Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
-
Google Patents. Process for the preparation of fluorobenzyl derivatives.
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
National Institutes of Health. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. [Link]
-
Google Patents. Synthetic method of 2,4-difluorobenzene methylamine.
-
Google Patents. Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
-
Thieme. Recent Advances in the Synthetic Application of Difluorocarbene. [Link]
-
National Institutes of Health. Difluorocarbene-induced-[1][6] and-[1][2]Stevens rearrangement of tertiary amines. [Link]
-
Royal Society of Chemistry. BF3·Et2O as a metal-free catalyst for direct reductive amination of aldehydes with amines using formic acid as a reductant. [Link]
-
ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
Organic Syntheses. (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. [Link]
-
PubChem. 2,3-Difluorobenzylamine. [Link]
-
ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]
-
The Doyle Group. Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]
-
Heterocycles. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
-
PubChemLite. 2,3-difluorobenzylamine (C7H7F2N). [Link]
-
Royal Society of Chemistry. Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. [Link]
-
SciSpace. The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use.. [Link]
Sources
- 1. This compound,(CAS# 906645-41-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. This compound | 906645-41-8 [chemicalbook.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 11. 2,3-Difluorobenzylamine | C7H7F2N | CID 2736941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of N-Methyl-2,3-difluorobenzylamine
Welcome to the Technical Support Center for N-Methyl-2,3-difluorobenzylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound (MFCD12147620).[1][2][3] This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. The most common methods for its synthesis are the reductive amination of 2,3-difluorobenzaldehyde and the N-methylation of 2,3-difluorobenzylamine.
Potential Impurities from Reductive Amination:
-
Unreacted Starting Materials: 2,3-difluorobenzaldehyde and residual methylamine.
-
Intermediate Imine: The imine formed between 2,3-difluorobenzaldehyde and methylamine may be present if the reduction is incomplete.
-
Side-products: 2,3-difluorobenzyl alcohol, formed by the reduction of the starting aldehyde.
-
Over-alkylation Products: While less common with primary amines, trace amounts of di(2,3-difluorobenzyl)methylamine could be formed.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the reducing agent (e.g., borate salts from sodium borohydride).[4][5][6]
Potential Impurities from N-methylation of 2,3-difluorobenzylamine:
-
Unreacted Starting Material: 2,3-difluorobenzylamine.
-
Reagent Residues: Residual methylating agent (e.g., methyl iodide, dimethyl sulfate) and their byproducts.
-
Di-methylation Product: N,N-dimethyl-2,3-difluorobenzylamine.
-
Solvent Residues: Residual solvents from the reaction and workup.
Degradation-Related Impurities:
-
Oxidation Products: Amines can be susceptible to air oxidation over time, leading to the formation of various oxidized species.
-
N-Nitrosoamines: Secondary amines can react with nitrosating agents (e.g., nitrous acid from atmospheric oxides of nitrogen) to form N-nitrosoamines, which are potent genotoxic impurities.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: My purified product is a pale yellow oil, but I need a colorless liquid.
Cause: The yellow discoloration is likely due to the presence of minor, highly colored impurities, often arising from oxidation or residual starting materials from certain synthetic routes.
Solution:
-
Activated Carbon Treatment: Dissolve the pale yellow oil in a suitable solvent (e.g., dichloromethane or diethyl ether). Add a small amount of activated carbon (approximately 1-2% by weight) and stir the mixture at room temperature for 30-60 minutes. Filter the solution through a pad of celite to remove the activated carbon. Evaporate the solvent under reduced pressure.
-
Distillation: If the discoloration persists, fractional distillation under reduced pressure is a highly effective method for removing colored, non-volatile impurities. Given the predicted boiling point of 171.7±25.0 °C at 760 Torr, vacuum distillation is recommended to prevent thermal degradation.[1]
Issue 2: My NMR/GC-MS analysis shows the presence of unreacted 2,3-difluorobenzaldehyde.
Cause: Incomplete reaction during the reductive amination synthesis.
Solution:
-
Aqueous Acid Wash: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move to the aqueous layer, while the neutral 2,3-difluorobenzaldehyde will remain in the organic layer. Separate the layers, then basify the aqueous layer with a base like sodium hydroxide to deprotonate the amine. Extract the purified amine back into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the more polar amine from the less polar aldehyde. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will typically elute the aldehyde first, followed by the desired amine.
Issue 3: I am concerned about the potential presence of N-nitrosoamine impurities. How can I detect and remove them?
Cause: N-nitrosoamines can form from the reaction of the secondary amine with nitrosating agents.
Solution:
-
Detection: Highly sensitive analytical techniques are required for the detection of trace-level N-nitrosoamines. GC-MS or LC-MS/MS are the methods of choice due to their high sensitivity and specificity.[8]
-
Removal:
-
Acidic Treatment: N-nitrosoamines can sometimes be decomposed under acidic conditions. An acidic wash during workup may help reduce their levels.
-
Specialized Scavengers: In pharmaceutical manufacturing, specific scavengers are sometimes employed to remove N-nitrosoamines. However, for laboratory-scale purification, physical methods are more common.
-
Chromatography: Reverse-phase HPLC can be used to separate N-nitrosoamines from the target compound.
-
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Objective: To purify this compound from non-volatile impurities and impurities with significantly different boiling points.
Methodology:
-
Set up a fractional distillation apparatus equipped with a vacuum source, a short Vigreux column, and a collection flask.
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Gently heat the distillation flask in an oil bath while stirring.
-
Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point.
-
Monitor the purity of the collected fractions by GC-MS or HPLC.
Protocol 2: Flash Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Methodology:
-
Prepare a silica gel column in a suitable solvent system (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
-
Load the sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 9:1, then 8:2, and so on).
-
Collect fractions and analyze them by TLC, GC-MS, or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: Recrystallization as a Hydrochloride Salt
Objective: To purify this compound by converting it to its solid hydrochloride salt, followed by recrystallization.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.
-
Collect the solid this compound hydrochloride by filtration and wash with a small amount of cold solvent.
-
To recrystallize, dissolve the hydrochloride salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
To recover the free amine, dissolve the purified salt in water, basify with a suitable base (e.g., NaOH or NaHCO3), and extract with an organic solvent. Dry the organic layer and remove the solvent.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 906645-41-8 | [1][3] |
| Molecular Formula | C8H9F2N | [1] |
| Molecular Weight | 157.16 g/mol | [1] |
| Appearance | Pale yellow to colorless oil | [1] |
| Boiling Point | 171.7 ± 25.0 °C (at 760 Torr) | [1] |
| Density | 1.126 ± 0.06 g/cm³ | [1] |
Table 2: Typical GC-MS Parameters for Impurity Profiling
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Visualizations
Caption: Impurity formation pathway in reductive amination.
Caption: General purification workflow for this compound.
References
-
SIELC Technologies. N-Methylbenzylamine. [Link]
- SIELC Technologies. Separation of Benzenamine, 4,4'-methylenebis[N-methyl- on Newcrom R1 HPLC column. https://www.sielc.com/application-note/separation-of-benzenamine-4-4-methylenebis-n-methyl-on-newcrom-r1-hplc-column
-
ACS Omega. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021-06-07) [Link]
-
Veeprho. N-Nitroso-N-methylbenzylamine (NBMA)(NMBzA) | CAS 937-40-6. [Link]
-
Royal Society of Chemistry. N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. [Link]
-
Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
- Google Patents. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
-
Organic Syntheses. Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux. [Link]
-
Shimadzu. Impurities Analysis. [Link]
- Google Patents. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. [Link]
-
ResearchGate. Results of forced degradation studies | Download Table. [Link]
-
Patsnap. The synthetic method of 2,4-difluorobenzylamine. [Link]
- Google Patents.
-
Hoffman Fine Chemicals. CAS 906645-41-8 | this compound | MFCD12147620. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 906645-41-8|this compound|BLD Pharm [bldpharm.com]
- 7. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
Technical Support Center: N-Methyl-2,3-difluorobenzylamine Stability in Different Solvents
Welcome to the technical support center for N-Methyl-2,3-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting advice, frequently asked questions, and best practices to ensure the integrity of your experiments.
Introduction to this compound and its Stability
This compound is a versatile small molecule scaffold used in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a difluorinated benzene ring and a methylamino group, presents unique stability characteristics that are crucial to understand for reproducible and reliable experimental outcomes. The stability of this compound can be influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light.
Degradation of this compound can lead to the formation of impurities, which may compromise the efficacy and safety of the final product.[2] Therefore, a thorough understanding of its stability profile is essential during all stages of drug development, from synthesis and purification to formulation and storage.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in different solvents.
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by:
-
Solvent Type: The polarity, proticity, and chemical reactivity of the solvent can significantly impact stability.
-
pH: As a benzylamine derivative, its stability is pH-dependent.[3] Both highly acidic and highly basic conditions can promote degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4]
-
Light Exposure: Similar to many aromatic compounds, exposure to UV or visible light can induce photolytic degradation.[5]
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the formation of degradation products.
Q2: In which types of solvents is this compound generally most stable?
A2: Generally, this compound is expected to be most stable in aprotic, non-polar to moderately polar solvents at neutral pH and protected from light. Solvents such as acetonitrile, and tetrahydrofuran (THF) are often suitable for short-term storage and handling during reactions, provided they are dry and free of impurities. For long-term storage, it is recommended to store the compound neat at 2-8°C, protected from light.[6][7]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of benzylamines, potential degradation pathways include:
-
Oxidation: The benzylic carbon and the nitrogen atom are susceptible to oxidation, which can lead to the formation of corresponding imines, aldehydes (2,3-difluorobenzaldehyde), and amides.
-
Hydrolysis (under acidic or basic conditions): In aqueous solutions, hydrolysis of any imine intermediates can occur.
-
Photodegradation: Exposure to light can lead to the formation of radical species and subsequent complex degradation products.
-
Reaction with Solvent: Reactive solvents or impurities within solvents can react with the amine functionality. For example, benzylamines can react with carbon dioxide in the presence of a base.[8]
Below is a diagram illustrating potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Q4: How can I monitor the stability of this compound in my solvent system?
A4: The stability can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method, forced degradation studies are recommended.[10][11]
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Appearance of unknown peaks in HPLC chromatogram after sample preparation. | Degradation of the compound in the chosen solvent or diluent. | 1. Solvent Selection: Switch to a less reactive, aprotic solvent (e.g., acetonitrile). Ensure the solvent is of high purity and dry. 2. pH Control: If using aqueous solutions, buffer the pH to near neutral (pH 6-8). 3. Temperature Control: Prepare samples at a reduced temperature (e.g., on ice) and analyze them promptly. |
| Loss of compound potency over time in a stock solution. | Instability in the storage solvent under the given conditions. | 1. Storage Conditions: Store stock solutions at low temperatures (2-8°C or -20°C) and protected from light.[6] 2. Solvent Choice: For long-term storage, consider storing as a solid or in a non-reactive, aprotic solvent. Avoid protic solvents like methanol for long-term storage. |
| Inconsistent results between experimental repeats. | Variable degradation due to inconsistent handling or environmental factors. | 1. Standardize Procedures: Ensure consistent sample preparation times, temperatures, and light exposure across all experiments. 2. Inert Atmosphere: For sensitive reactions, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of a precipitate in the solution. | Poor solubility or reaction with components in the solvent (e.g., dissolved CO₂). | 1. Solubility Check: Verify the solubility of this compound in the chosen solvent at the desired concentration. 2. Solvent Degassing: Degas the solvent to remove dissolved gases like CO₂ that can react with amines.[8] |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[2][11] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[12]
Objective:
To identify potential degradation products and pathways for this compound and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC grade solvents: Acetonitrile, Methanol, Water
-
Acids: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sulfuric Acid (H₂SO₄)
-
Bases: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Protocols:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
Data Analysis and Interpretation:
The goal is to achieve 5-20% degradation of the parent compound.[13] The chromatograms from the stressed samples should be compared to that of the unstressed sample. The appearance of new peaks indicates the formation of degradation products. The peak purity of the parent compound should be assessed to ensure that no degradation products are co-eluting.
Best Practices for Handling and Storage
To ensure the stability and integrity of this compound in your laboratory, follow these best practices:
-
Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C, protected from light.[6]
-
Solvent Selection: For preparing stock solutions, use high-purity, dry, aprotic solvents. Avoid long-term storage in protic solvents like alcohols.
-
Inert Atmosphere: When handling the compound for extended periods or at elevated temperatures, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
pH Control: When working with aqueous solutions, maintain a near-neutral pH unless the experimental conditions require acidic or basic media. In such cases, be aware of the potential for accelerated degradation.
-
Light Protection: Protect solutions containing this compound from direct sunlight and artificial light sources by using amber vials or wrapping containers in aluminum foil.
By adhering to these guidelines and understanding the stability profile of this compound, researchers can ensure the quality and reliability of their experimental data.
References
-
UB. (n.d.). 906645-41-8 | this compound. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 906645-41-8 | this compound | MFCD12147620. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Difluorobenzylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]
-
PubChem. (n.d.). Benzylamine. Retrieved from [Link]
-
PMC. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]
-
MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]
-
EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
NIH. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Retrieved from [Link]
-
RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
ACS Publications. (2025, December 12). Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of Cationic d/l Backbones. Retrieved from [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]
-
OSHA. (n.d.). N-NITROSODIPHENYLAMINE Method no.: 23. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. acdlabs.com [acdlabs.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. This compound CAS#: 906645-41-8 [m.chemicalbook.com]
- 8. The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Strategies for Preventing Over-Methylation of 2,3-Difluorobenzylamine
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in synthetic organic chemistry: achieving selective mono-N-methylation of primary amines, specifically focusing on 2,3-difluorobenzylamine, without the formation of the over-methylated tertiary amine byproduct. Facile access to N-monomethyl amines is a significant challenge due to selectivity issues caused by over-methylation[1]. This guide provides in-depth, field-proven insights and troubleshooting protocols to enhance selectivity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is over-methylation in the context of 2,3-difluorobenzylamine, and why is it a problem?
Over-methylation refers to the addition of two methyl groups to the primary amine of 2,3-difluorobenzylamine, resulting in the formation of N,N-dimethyl-2,3-difluorobenzylamine, when the desired product is the mono-methylated N-methyl-2,3-difluorobenzylamine.
Causality: This issue arises because the product of the first methylation (the secondary amine) is often more nucleophilic and sterically similar to the starting primary amine. Consequently, it can compete effectively for the methylating agent, leading to a second methylation event. This is a prevalent issue in N-alkylation reactions, often yielding a mixture of products that complicates purification and reduces the yield of the target molecule[2][3]. In drug development, precise molecular structure is critical, and the presence of the di-methylated impurity can alter pharmacological activity, toxicity, and patentability.
Q2: What are the common methods for N-methylation, and which are most susceptible to over-methylation?
There are several established methods for N-methylation, each with its own propensity for over-methylation.
| Method | Description | Over-Methylation Risk | Key Considerations |
| Eschweiler-Clarke Reaction | Reductive amination using excess formaldehyde and formic acid.[4] | High | The reaction is designed to proceed to the tertiary amine and will not produce quaternary ammonium salts.[4][5] Stopping at the mono-methylated stage is challenging. |
| Direct Alkylation | Uses classic methylating agents like methyl iodide or dimethyl sulfate. | Very High | These strong electrophiles often lead to a mixture of mono-, di-methylated products and even quaternary ammonium salts.[6] |
| Reductive Amination (Alternative Reductants) | Uses formaldehyde (or paraformaldehyde) with milder reducing agents like sodium cyanoborohydride (NaBH₃CN). | Moderate | Offers better control than the classic Eschweiler-Clarke, especially at controlled pH, but still requires careful optimization.[4][7] |
| Protecting Group Strategy | The amine is first mono-acylated (e.g., forming a carbamate), then reduced. | Low | This multi-step approach offers excellent selectivity by preventing the second methylation but adds steps to the overall synthesis.[2][3] |
| Modern Catalytic Methods | Utilizes specialized catalysts (e.g., CuH, zeolites) with C1 sources like paraformaldehyde or dimethyl carbonate.[8][9] | Low to Moderate | These methods are designed for high mono-selectivity but may require specific, sometimes expensive, catalysts and conditions.[8] |
Q3: How can I monitor the reaction to track the formation of mono- and di-methylated products?
Effective reaction monitoring is crucial for optimizing conditions and preventing over-methylation. Several analytical techniques can be used to quantify the starting material, the desired N-methyl product, and the N,N-dimethyl byproduct.[10]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the progress of the reaction. The primary, secondary, and tertiary amines will have different Rf values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and identifying the volatile amine products, providing clear data on the relative ratios of each component.
-
High-Performance Liquid Chromatography (HPLC): A common and accurate quantitative method for monitoring the conversion rate by separating components based on their chemical properties.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative quantities of the species in the reaction mixture by integrating the characteristic signals for each compound (e.g., the N-CH₃ signal of the product vs. the N,N-(CH₃)₂ signal of the byproduct).[10]
Troubleshooting Guide: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a powerful tool for methylation but is notoriously difficult to control for mono-alkylation.[7][11] The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[5][6] This process readily repeats for the secondary amine product.[5]
Problem: My reaction yields almost exclusively the N,N-dimethylated product.
This is the expected outcome when using excess reagents, as the reaction is designed to drive methylation to completion.[5]
Root Cause Analysis & Corrective Actions
// Nodes start [label="High Yield of\nN,N-Dimethyl Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Excess Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="High Reaction Temperature\nor Long Duration", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Inherent Reactivity", fillcolor="#F1F3F4", fontcolor="#202124"];
solution1 [label="Action: Reduce Stoichiometry\n(1.0-1.2 eq. Formaldehyde)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Action: Lower Temperature (e.g., 60-80°C)\n& Monitor Closely", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Action: Switch to a More\nControllable Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1 [label="Probable Cause"]; start -> cause2 [label="Probable Cause"]; start -> cause3 [label="Underlying Principle"];
cause1 -> solution1 [label="Solution"]; cause2 -> solution2 [label="Solution"]; cause3 -> solution3 [label="Alternative"]; } dot Caption: Troubleshooting high di-methylation yield.
-
Stoichiometric Control (The Primary Lever):
-
Causality: The classic protocol uses an excess of both formaldehyde and formic acid to ensure complete conversion to the tertiary amine.[4] To favor mono-methylation, you must limit the amount of the methylating source.
-
Protocol Adjustment: Carefully control the stoichiometry. Begin by using 1.0 to 1.2 equivalents of formaldehyde relative to the 2,3-difluorobenzylamine. While formic acid is also the reductant, using a large excess can still drive the reaction forward. Consider reducing the formic acid to 2-3 equivalents.
-
Expected Outcome: This will result in an incomplete reaction, leaving some starting material, but it significantly increases the proportion of the desired mono-methylated product. The challenge then shifts from reaction control to purification.
-
-
Temperature and Time Management:
-
Causality: Higher temperatures increase the reaction rate for both methylation steps. The second methylation, forming the tertiary amine, is often faster.[4]
-
Protocol Adjustment: Lower the reaction temperature. Instead of refluxing (typically ~100°C), maintain the reaction at a lower temperature, for example, 60-80°C .[5] Monitor the reaction progress every 30-60 minutes using TLC or GC-MS. Quench the reaction as soon as the optimal ratio of mono-methylated product to starting material is achieved, before significant di-methylation occurs.
-
Alternative Protocols for Enhanced Mono-Methylation Selectivity
If the Eschweiler-Clarke reaction proves too difficult to control, alternative methods are highly recommended.
Protocol 1: Two-Step N-Formylation and Reduction
This is a robust and highly selective method that avoids the direct competition between the primary and secondary amines.[2][3]
// Nodes start [label="2,3-Difluorobenzylamine\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: N-Formylation\n(e.g., Ethyl Formate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="N-(2,3-Difluorobenzyl)formamide\n(Amide Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Reduction\n(e.g., LiAlH₄, NaBH₄/I₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound\n(Mono-methylated Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; } dot Caption: Selective two-step mono-methylation workflow.
Step-by-Step Methodology:
-
N-Formylation:
-
To a solution of 2,3-difluorobenzylamine (1 eq.) in a suitable solvent (e.g., ethanol or THF), add ethyl formate (1.5 eq.).
-
Heat the mixture to reflux and monitor by TLC until the starting amine is consumed (typically 4-12 hours).
-
Remove the solvent under reduced pressure to yield the crude N-(2,3-difluorobenzyl)formamide. This intermediate is often pure enough for the next step.
-
-
Reduction of the Formamide:
-
Caution: This step should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Prepare a suspension of a reducing agent like Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq.) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the crude N-(2,3-difluorobenzyl)formamide in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0°C and carefully quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the this compound. Purify by column chromatography as needed.
-
Protocol 2: Amine Protection/Deprotection Strategy
For ultimate control, especially in complex syntheses, a protecting group strategy is invaluable. Carbamates are excellent protecting groups for amines.[12][13]
-
Protection: React 2,3-difluorobenzylamine with a suitable reagent like Di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected amine. This carbamate is stable and non-nucleophilic.[13][14]
-
N-Alkylation: The N-H of the carbamate can be deprotonated with a strong base (e.g., NaH) and then alkylated with a methylating agent (e.g., methyl iodide).
-
Deprotection: The Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the pure, mono-methylated secondary amine.[13][14]
References
- A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Scilit.
- Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology (RSC Publishing).
- How to quantify the conversion rate of tertiary amines in organic amine methylation reactions? ResearchGate.
- CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega.
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed.
- Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS.
- A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate.
-
Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]
- reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse. The Hive.
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. Available from: [Link]
- A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazolides with NaBH4. Beilstein Archives.
-
A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. NIH. Available from: [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. Available from: [Link]
-
Protective Groups. Organic Chemistry Portal. Available from: [Link]
-
Targeted UPLC/MS/MS quantification of methylated amines and selected amino acids in biofluids. Publikationen in KITopen. Available from: [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available from: [Link]
-
Selective monomethylation of primary amines with simple electrophiles. RSC Publishing. Available from: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]
-
Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines. ElectronicsAndBooks. Available from: [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. Available from: [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. Available from: [Link]
-
Protecting Groups in Peptide Synthesis. Request PDF - ResearchGate. Available from: [Link]
Sources
- 1. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unive.it [iris.unive.it]
- 10. researchgate.net [researchgate.net]
- 11. name-reaction.com [name-reaction.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of N-Methyl-2,3-difluorobenzylamine
Welcome to the technical support center for the synthesis of N-Methyl-2,3-difluorobenzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot byproduct formation in this important synthetic transformation. Our approach is rooted in mechanistic principles to provide you with robust and reliable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the direct reductive amination of 2,3-difluorobenzaldehyde with methylamine.[1] This one-pot reaction involves the condensation of the aldehyde and amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2][3]
Q2: Why is reductive amination preferred over other methods like direct alkylation?
A2: Reductive amination is favored due to its high selectivity and efficiency, which minimizes the formation of common byproducts. Direct alkylation of 2,3-difluorobenzylamine with a methylating agent often leads to overalkylation, producing the undesired tertiary amine.[3] The secondary amine product is often more nucleophilic than the primary amine precursor, leading to poor selectivity. Reductive amination avoids this issue by forming the C-N bond through the reduction of an imine intermediate.
Q3: What are the critical parameters to control during the reductive amination for this synthesis?
A3: Several parameters are crucial for a successful synthesis with minimal byproducts:
-
pH: The formation of the imine intermediate is pH-sensitive. A slightly acidic medium (pH 4-6) is typically optimal to facilitate the dehydration step without deactivating the amine nucleophile.
-
Reducing Agent: The choice of reducing agent is critical. Mild and selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are preferred as they selectively reduce the imine in the presence of the aldehyde.[1]
-
Stoichiometry: The ratio of methylamine to the aldehyde can influence the reaction outcome. An excess of the amine can help drive the imine formation to completion.
-
Temperature: The reaction is typically run at or below room temperature to minimize side reactions.
Troubleshooting Guide: Byproduct Formation
This section addresses specific byproducts that may be observed during the synthesis of this compound and provides actionable solutions.
Issue 1: Presence of a significant amount of 2,3-difluorobenzyl alcohol in the crude product.
-
Plausible Cause: This byproduct arises from the direct reduction of the starting material, 2,3-difluorobenzaldehyde, by the reducing agent before it can react with methylamine to form the imine. This is more common with less selective reducing agents like sodium borohydride (NaBH4).[1]
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Switch to a milder and more imine-selective reducing agent such as sodium triacetoxyborohydride (STAB).[1] STAB is particularly effective as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.
-
Two-Step Procedure: Consider a two-step, one-pot approach. First, allow the 2,3-difluorobenzaldehyde and methylamine to stir together to form the imine, and then add the reducing agent. This ensures a higher concentration of the imine for reduction.
-
pH Control: Ensure the reaction medium is slightly acidic to promote imine formation over direct aldehyde reduction.
-
Issue 2: Detection of the tertiary amine, N,N-Dimethyl-2,3-difluorobenzylamine.
-
Plausible Cause: This "overalkylation" product is formed when the desired secondary amine product, this compound, reacts with another molecule of the starting aldehyde and is subsequently reduced.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a slight excess of methylamine relative to the 2,3-difluorobenzaldehyde. This statistically favors the reaction of the aldehyde with the primary amine.
-
Slow Addition: Add the 2,3-difluorobenzaldehyde slowly to the reaction mixture containing the methylamine and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance of it reacting with the product.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of the starting aldehyde. Stopping the reaction once the aldehyde is consumed can prevent further reaction with the product.
-
Issue 3: Residual Imine Detected in the Final Product.
-
Plausible Cause: Incomplete reduction of the intermediate imine, N-(2,3-difluorobenzylidene)methanamine. This can be due to an insufficient amount of reducing agent, deactivation of the reducing agent, or steric hindrance.
-
Troubleshooting & Optimization:
-
Increase Reducing Agent: Use a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents of STAB).
-
Protonation of the Imine: The reduction is often more efficient if the imine is protonated to form the iminium ion, which is more electrophilic. Ensuring a slightly acidic pH can facilitate this.
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete reduction. Monitor by TLC or LC-MS until the imine spot disappears.
-
Issue 4: Formation of N-(2,3-difluorobenzyl)-N-methylformamide.
-
Plausible Cause: If dimethylformamide (DMF) is used as a solvent and certain reducing agents are employed, formylation of the product can occur.
-
Troubleshooting & Optimization:
-
Solvent Choice: Avoid DMF as a solvent. Dichloromethane (DCM), tetrahydrofuran (THF), or methanol are generally suitable alternatives for reductive amination.
-
Alternative Reducing Agent: This side reaction is less common with borohydride-based reagents.
-
Summary of Byproducts and Mitigation Strategies
| Byproduct Name | Structure | Plausible Cause | Mitigation Strategy |
| 2,3-difluorobenzyl alcohol | 2,3-F₂-C₆H₃CH₂OH | Reduction of starting aldehyde | Use imine-selective reducing agent (STAB), two-step procedure |
| N,N-Dimethyl-2,3-difluorobenzylamine | 2,3-F₂-C₆H₃CH₂N(CH₃)₂ | Overalkylation of the product | Use excess methylamine, slow aldehyde addition |
| N-(2,3-difluorobenzylidene)methanamine | 2,3-F₂-C₆H₃CH=NCH₃ | Incomplete reduction of imine | Increase reducing agent, extend reaction time, ensure acidic pH |
| N-(2,3-difluorobenzyl)-N-methylformamide | 2,3-F₂-C₆H₃CH₂N(CH₃)CHO | Formylation by DMF solvent | Avoid DMF as a solvent |
Experimental Protocols
Protocol 1: Synthesis of this compound via One-Pot Reductive Amination with STAB
-
To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added methylamine (1.2 eq, as a solution in THF or as a salt with a non-nucleophilic counterion).
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting aldehyde is fully consumed (typically 4-12 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Protocol 2: Analytical Characterization of Byproducts
-
GC-MS: Gas chromatography-mass spectrometry is an excellent tool for identifying volatile byproducts. The mass spectrum of each peak can help in elucidating the structure of the impurities.
-
¹H and ¹⁹F NMR: Nuclear magnetic resonance spectroscopy of the crude reaction mixture can provide quantitative information about the ratio of product to byproducts. Diagnostic signals for the common byproducts are listed below:
-
2,3-difluorobenzyl alcohol: A characteristic singlet for the benzylic CH₂ protons around δ 4.7 ppm.
-
N,N-Dimethyl-2,3-difluorobenzylamine: A singlet for the two methyl groups (N(CH₃)₂) around δ 2.2 ppm.
-
Imine: A singlet for the imine proton (CH=N) downfield, typically around δ 8.3 ppm.
-
Visualizing Reaction Pathways
Caption: Reaction scheme for the synthesis of this compound and the formation of major byproducts.
References
-
Reductive Amination. Wikipedia. [Link]
- Myers, A. M. et al. (2011). Reductive Amination. In Comprehensive Organic Synthesis II (Second Edition). Elsevier.
- Borch, R. F., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
Sources
Technical Support Center: Scale-Up of N-Methyl-2,3-difluorobenzylamine Production
Welcome to the technical support center for the synthesis and scale-up of N-Methyl-2,3-difluorobenzylamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your process for safety, efficiency, and purity.
Introduction to the Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the reductive amination of 2,3-difluorobenzaldehyde with methylamine. This process typically involves the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine using a suitable reducing agent, most commonly sodium borohydride.
While this reaction is robust, scaling up from laboratory to production quantities introduces a new set of challenges. This guide will provide a structured approach to troubleshooting these issues, backed by scientific principles and practical advice.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your synthesis.
Low Conversion of 2,3-difluorobenzaldehyde
Question: We are observing a low conversion of our starting material, 2,3-difluorobenzaldehyde, even after extended reaction times. What are the likely causes and how can we improve the yield?
Answer:
Low conversion in a reductive amination can stem from several factors, primarily related to the equilibrium of imine formation and the activity of the reducing agent.
-
Inefficient Imine Formation: The initial step of the reaction is the formation of an imine from 2,3-difluorobenzaldehyde and methylamine. This is a reversible reaction, and the equilibrium may not favor the imine.
-
Water Removal: The formation of the imine produces water. On a larger scale, the accumulation of water can shift the equilibrium back towards the starting materials. While not always practical on an industrial scale, the use of a dehydrating agent or azeotropic removal of water during imine formation can be beneficial.
-
pH Control: The rate of imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6), which protonate the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water. However, at low pH, the amine nucleophile will be protonated and become unreactive. Careful control of the pH is therefore critical.
-
-
Reducing Agent Decomposition: Sodium borohydride is susceptible to hydrolysis, especially under acidic conditions.[1] If the pH is too low, the reducing agent may decompose before it can reduce the imine.
-
Insufficient Amine: Ensure that at least a stoichiometric amount of methylamine is used. In a sealed reactor, pressure should be monitored to ensure the containment of the volatile methylamine.
Troubleshooting Steps:
-
Monitor Imine Formation: Before adding the sodium borohydride, consider taking a sample of the reaction mixture to confirm the formation of the imine, for example by GC-MS or NMR spectroscopy.
-
Optimize pH: Adjust the pH of the reaction mixture to the optimal range of 4-6 before the addition of the reducing agent. This can be achieved by using a buffer system or by the controlled addition of a mild acid.
-
Controlled Addition of Sodium Borohydride: Add the sodium borohydride portion-wise to the reaction mixture. This will help to control the exotherm and minimize the decomposition of the reducing agent.
-
Temperature Control: While imine formation can be favored at higher temperatures, the stability of the reducing agent and the potential for side reactions must be considered. A temperature range of 0-25°C is typically recommended for the reduction step.
Formation of 2,3-difluorobenzyl alcohol as a Major Byproduct
Question: Our final product is contaminated with a significant amount of 2,3-difluorobenzyl alcohol. What causes this side reaction and how can we minimize it?
Answer:
The formation of 2,3-difluorobenzyl alcohol is a common side reaction in this reductive amination. It occurs when the sodium borohydride reduces the starting aldehyde, 2,3-difluorobenzaldehyde, before it can react with methylamine to form the imine.[1]
Causality:
-
Relative Reaction Rates: This side reaction is a result of the competition between two reactions: the reduction of the aldehyde and the reduction of the imine. If the rate of imine formation is slow relative to the rate of aldehyde reduction, the alcohol byproduct will be favored.
-
Direct Addition of Reducing Agent: Adding the sodium borohydride to the reaction mixture before the imine has had sufficient time to form will inevitably lead to the reduction of the aldehyde.
Minimization Strategies:
-
Stepwise Procedure: The most effective way to minimize the formation of the alcohol byproduct is to perform the reaction in a stepwise manner.
-
Step 1: Imine Formation: Combine 2,3-difluorobenzaldehyde and methylamine in a suitable solvent and allow sufficient time for the imine to form. Monitor the reaction progress by an appropriate analytical technique (e.g., GC, HPLC, or NMR).
-
Step 2: Reduction: Once the imine formation is complete, cool the reaction mixture and add the sodium borohydride.
-
-
pH Control: As mentioned previously, a weakly acidic pH will accelerate imine formation, thus reducing the amount of unreacted aldehyde available for reduction.
-
Choice of Reducing Agent: While sodium borohydride is a common choice, other reducing agents with different selectivities could be considered. For example, sodium triacetoxyborohydride (STAB) is a milder reducing agent that is often more selective for the reduction of imines in the presence of aldehydes.[2] However, the cost and stoichiometry of STAB may be a consideration for large-scale production.
| Parameter | Effect on 2,3-difluorobenzyl alcohol formation | Recommendation |
| Reaction Sequence | Adding NaBH4 before complete imine formation increases alcohol byproduct. | Allow for complete imine formation before adding the reducing agent. |
| pH | Sub-optimal pH slows imine formation, leaving more aldehyde to be reduced. | Maintain a weakly acidic pH (4-6) during imine formation. |
| Temperature | Higher temperatures can increase the rate of both reactions. | Control the temperature, especially during the addition of NaBH4. |
Exothermic Reaction and Hydrogen Evolution During Scale-Up
Question: We are concerned about the thermal safety and the evolution of hydrogen gas during the scale-up of this reaction. What are the best practices for controlling these hazards?
Answer:
The reduction of the imine with sodium borohydride is an exothermic process.[3] Furthermore, sodium borohydride reacts with protic solvents (like methanol, which is often used in this reaction) and acidic conditions to produce flammable hydrogen gas.[4][5] On a large scale, the rapid release of heat and gas can lead to a dangerous increase in temperature and pressure.
Safety Recommendations:
-
Calorimetric Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the rate of heat release. This data is crucial for designing an adequate cooling system for the production reactor.
-
Controlled Addition:
-
Reducing Agent: The sodium borohydride should be added slowly and in portions to the reaction mixture. This allows the cooling system to dissipate the heat generated and prevents the accumulation of unreacted reducing agent.
-
Acidic Quench: The quenching of the reaction with acid to destroy excess borohydride must also be done with extreme caution and at a low temperature, as this will generate a large volume of hydrogen gas.
-
-
Adequate Cooling: The reactor must have a sufficiently powerful cooling system to maintain the desired reaction temperature.
-
Inert Atmosphere and Venting: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures of hydrogen and air. The reactor must be equipped with a properly sized vent to safely release any evolved hydrogen gas.
-
Monitoring: Continuous monitoring of the reaction temperature and pressure is essential. Alarms should be in place to alert operators to any deviations from the set parameters.
Experimental Workflow for Safe Scale-Up
Caption: Workflow for the safe scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction on a large scale?
A1: Methanol is a common solvent for this reaction due to its ability to dissolve both the starting materials and the sodium borohydride. However, its reactivity with sodium borohydride to produce hydrogen gas is a significant safety concern. Other solvents such as ethanol, isopropanol, or tetrahydrofuran (THF) can also be used. The choice of solvent will depend on a balance of solubility, reactivity, and ease of removal during workup. A thorough solvent screening study is recommended during process development.
Q2: How can we monitor the progress of the reaction in real-time?
A2: For industrial-scale production, Process Analytical Technology (PAT) can be invaluable. High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the disappearance of the starting aldehyde and the appearance of the product amine. For real-time monitoring, in-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be employed to track the concentration of key species in the reaction mixture.[6]
Q3: What are the best practices for purifying this compound at scale?
A3: The crude product is typically an oil and can be purified by fractional distillation under reduced pressure. The boiling point of this compound is a key parameter for designing the distillation process. It is important to first remove any lower-boiling impurities, such as the solvent and any unreacted starting materials, before collecting the product fraction. Alternatively, the product can be isolated as a salt (e.g., the hydrochloride salt) by treating the organic solution with HCl. The salt may be a crystalline solid, which can be purified by recrystallization. This can also be an effective way to remove non-basic impurities.
Q4: Are there any other potential byproducts we should be aware of?
A4: Besides the 2,3-difluorobenzyl alcohol, other potential byproducts include:
-
Over-alkylation products: If the product amine reacts with another molecule of the aldehyde and is subsequently reduced, a tertiary amine can be formed. This is more likely to occur if there is an excess of the aldehyde.
-
Unreacted imine: If the reduction is incomplete, the imine may remain in the crude product. The imine is generally unstable and may hydrolyze back to the aldehyde and amine during workup.
-
Borate esters: After the reduction, the boron from the sodium borohydride will be present as borate esters. These are typically removed during the aqueous workup.
Q5: What are the recommended storage conditions for this compound?
A5: this compound is typically a pale yellow to colorless oil. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight. Storage under an inert atmosphere is recommended to prevent degradation.[7]
References
- BenchChem. (2025). Application Notes and Protocols for Secondary Amine Synthesis using Sodium Borohydride.
- IChemE. (n.d.).
- TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride.
- ResearchGate. (2022). Recent advance of metal borohydrides for hydrogen storage.
- MDPI. (n.d.).
- Patsnap. (n.d.). The synthetic method of 2,4-difluorobenzylamine.
- Bruker. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Sinfoo Biotech. (n.d.). This compound,(CAS# 906645-41-8).
- BLD Pharm. (n.d.). 906645-41-8|this compound.
- Google Patents. (n.d.). CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
- Google Patents. (n.d.).
- RSC Publishing. (2021).
- ACS Publications. (2018).
-
PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][8]-Proton Shift Reaction.(1) Scope and Limitations.
- ChemicalBook. (n.d.). 2,4-Difluorobenzylamine synthesis.
- ResearchGate. (2018).
- Sigma-Aldrich. (n.d.). 2,4-Difluorobenzylamine 98 72235-52-0.
- UB. (n.d.). 906645-41-8 | this compound.
- ChemicalBook. (n.d.). This compound CAS#: 906645-41-8.
- ChemicalBook. (2022).
- ACS Publications. (2020).
- ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
- ResearchGate. (n.d.). Thermal Modeling of a Sodium Borohydride-Based Hydrogen Storage System.
- ResearchGate. (n.d.). Reductive amination process and products. Aldehydes and ketones are....
- Wikipedia. (n.d.).
- LabMedica. (2003).
- Synlett. (n.d.).
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- 8. researchgate.net [researchgate.net]
handling and storage recommendations for N-Methyl-2,3-difluorobenzylamine
Technical Support Center: N-Methyl-2,3-difluorobenzylamine
Guide ID: TSC-MFCD12147620 Revision: 1.0 Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for this compound (CAS: 906645-41-8). This document provides essential handling, storage, and troubleshooting information for researchers, scientists, and drug development professionals. Our goal is to ensure you achieve maximum efficacy and safety in your experiments by leveraging our field-proven insights and best practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries received by our technical support team.
Q1: What are the primary safety hazards associated with this compound?
A1: this compound and structurally similar compounds are classified as hazardous. The primary risks include:
-
Serious Eye Damage: The compound is associated with hazard statement H318, indicating it can cause serious eye damage.[1][2]
-
Skin Corrosion/Burns: Many related difluorobenzylamines are known to cause severe skin burns and irritation.[3][4][5][6] It is imperative to treat this reagent with the same level of caution.
-
Harmful if Swallowed: It is also classified as harmful if ingested (H302).[1][2]
-
Respiratory Irritation: Inhalation of vapors or mists should be avoided. Always handle this compound within a certified chemical fume hood.[4][7]
Q2: What are the optimal long-term storage conditions for this reagent?
A2: To ensure the long-term stability and purity of this compound, adhere to the following storage protocol:
-
Temperature: Store refrigerated at 2-8°C.[1][2][8] This temperature range is critical for minimizing the rate of potential decomposition pathways.
-
Atmosphere: Keep the container tightly sealed and dry.[1][2][8] For extended storage, consider flushing the container headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Light: Store in a dark place, away from direct sunlight, as UV radiation can catalyze degradation of aromatic amines.[1][2][8]
-
Location: The reagent should be stored in a well-ventilated, designated area for corrosive materials.[3][7]
Q3: The material has developed a pale yellow color upon storage. Can I still use it?
A3: The development of a pale yellow to light brown color is a common observation for many benzylamines. This is typically due to minor oxidation or the formation of imine-related oligomers. While slight discoloration may not significantly impact the outcome of many reactions, it signals a potential decrease in purity.
Causality: Amines are susceptible to air oxidation. The benzylic position is also reactive. The presence of oxygen, trace metal impurities, or light can accelerate this process.
Recommendation:
-
Assess the Impact: For non-critical applications, the material may still be suitable.
-
Purity Verification: For sensitive applications, such as late-stage pharmaceutical synthesis or quantitative assays, we strongly recommend re-analyzing the material's purity via NMR, LC-MS, or GC-MS before use.
-
Purification: If impurities are detected, consider a purification step such as distillation under reduced pressure or column chromatography to isolate the pure amine.
Q4: What solvents are recommended for dissolving this compound?
A4: Based on its chemical structure and data from similar compounds, this compound is expected to be soluble in a range of common organic solvents. A related compound, 2,4-difluorobenzylamine, is soluble in ethanol, methanol, and dichloromethane, but insoluble in water.[9] You can expect similar solubility for the N-methylated analog. Always perform a small-scale solubility test for your specific application and concentration.
Q5: What materials are incompatible with this compound?
A5: To prevent hazardous reactions or reagent degradation, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Acid Chlorides: Will cause a highly exothermic acid-base reaction, forming the corresponding ammonium salt.[4][7]
-
Heat and Ignition Sources: While the compound itself may be combustible, its vapors can form explosive mixtures with air upon intense heating. Keep it away from open flames, sparks, and hot surfaces.[4][7]
Section 2: Troubleshooting Guide
This guide provides a logical framework for resolving common experimental issues.
Problem 1: Inconsistent Reaction Yields or Appearance of Unknown Impurities by LC-MS.
This is often the first sign of reagent integrity issues. The following workflow helps diagnose the root cause.
-
Potential Cause A: Reagent Degradation from Improper Storage
-
Explanation: The amine may have partially oxidized or degraded due to exposure to air, light, or elevated temperatures.
-
Troubleshooting Protocol:
-
Obtain a fresh ¹H NMR spectrum of the this compound.
-
Compare the spectrum to the reference spectrum from the Certificate of Analysis (CoA).
-
Pay close attention to the integration of the N-methyl and benzylic protons. Look for the appearance of new, broad peaks in the baseline, which may indicate oligomeric impurities.
-
If significant degradation is confirmed, the reagent should be purified or a new bottle should be used.
-
-
-
Potential Cause B: Atmospheric Contamination During Reaction Setup
-
Explanation: Amines can react with atmospheric carbon dioxide to form carbamates or ammonium carbonates, especially in the presence of moisture. This introduces nucleophilic or basic impurities that can interfere with your reaction.
-
Troubleshooting Protocol:
-
Ensure all glassware is rigorously oven or flame-dried before use.
-
When dispensing the reagent, use a dry syringe or cannula under a positive pressure of inert gas (Argon or Nitrogen).
-
Run the reaction under a strictly inert atmosphere from start to finish.
-
-
Problem 2: Material is Highly Viscous or has Solidified in the Refrigerator.
-
Potential Cause: Low-Temperature Phase Change
-
Explanation: While the melting point is not widely reported, many substituted benzylamines can freeze or become highly viscous at refrigerated temperatures (2-8°C). This is a physical change and does not indicate chemical degradation.
-
Safe Equilibration Protocol:
-
Do NOT heat the bottle directly on a hot plate. This can cause localized overheating, leading to decomposition and pressure buildup.
-
Allow the sealed bottle to warm to room temperature slowly behind a safety shield in a fume hood.
-
Once equilibrated, gently swirl the container to ensure homogeneity before opening.
-
For immediate use, a lukewarm water bath (30-40°C) can be used to gently accelerate warming. Monitor the process closely.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Standard Operating Procedure for Safe Handling and Dispensing
This protocol minimizes user exposure and preserves reagent integrity.
| Step | Action | Rationale |
| 1 | Personal Protective Equipment (PPE) | Wear nitrile or butyl rubber gloves, a full-length lab coat, and chemical safety goggles or a face shield.[3][7][10] This protects against skin and eye contact. |
| 2 | Engineering Controls | Conduct all operations in a certified chemical fume hood with the sash at the lowest practical height. Ensure an eyewash station and safety shower are accessible.[4][7] |
| 3 | Reagent Preparation | Allow the sealed container of this compound to equilibrate to ambient temperature before opening. This prevents condensation of atmospheric moisture into the reagent. |
| 4 | Inert Atmosphere | Pierce the container's septum with a needle connected to a source of dry Argon or Nitrogen. Use a second needle as a vent. |
| 5 | Dispensing | Use a clean, dry glass syringe to withdraw the required volume. |
| 6 | Post-Dispensing | Remove the syringe and inert gas needles. Securely recap the bottle and apply parafilm or a secondary seal for added protection. |
| 7 | Cleanup | Decontaminate any affected surfaces. Dispose of contaminated materials (e.g., syringe, needles) as hazardous chemical waste according to institutional regulations. |
Protocol 2: Procedure for Long-Term Storage
-
Verify Container Seal: Ensure the container cap is tightly sealed and undamaged.
-
Apply Secondary Seal: Wrap the cap and neck of the bottle with parafilm to provide an extra barrier against moisture and air ingress.
-
Inert Gas Blanket (Optional but Recommended): For high-purity applications, carefully open the container in a glovebox or under a stream of inert gas, flush the headspace, and quickly reseal.
-
Labeling: Ensure the label is clear and legible. Add the date received and the date opened.
-
Storage Location: Place the sealed container in a refrigerator at 2-8°C in a designated, clearly marked secondary containment bin.[1][2][8]
Section 4: Process Flow Diagram
Diagram 1: Troubleshooting Workflow for Reagent Stability Issues
This diagram outlines the logical steps to diagnose and resolve problems related to the stability of this compound.
A logical workflow for troubleshooting reagent stability.
Section 5: References
-
This compound - Safety Data Sheet. (2022-12-31). ChemicalBook.
-
This compound | 906645-41-8. BLD Pharm.
-
Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. (2025-05-29). HangdaChern.
-
SAFETY DATA SHEET - 3,4-Difluorobenzylamine. (2021-12-25). Fisher Scientific.
-
SAFETY DATA SHEET - Paraffin oil. (2025-12-10). Sigma-Aldrich.
-
SAFETY DATA SHEET - 2-(Difluoromethoxy)-5-fluorobenzylamine. (2024-03-01). Fisher Scientific.
-
This compound CAS#: 906645-41-8. ChemicalBook.
-
This compound | 906645-41-8. (2022-12-30). ChemicalBook.
-
SAFETY DATA SHEET - 2,4-Difluorobenzylamine. (2025-12-19). Fisher Scientific.
-
906645-41-8 | this compound. UB.
-
CAS 906645-41-8 | this compound. Hoffman Fine Chemicals.
-
This compound,(CAS# 906645-41-8). Sinfoo Biotech.
-
2,3-Difluorobenzylamine | C7H7F2N. PubChem, National Institutes of Health.
-
3,5-Difluorobenzylamine | C7H7F2N. PubChem, National Institutes of Health.
-
2,4-DIFLUOROBENZYLAMINE. ANGEEL OAK SPECIALITY CHEMTECH.
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- 5. 2,3-Difluorobenzylamine | C7H7F2N | CID 2736941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Difluorobenzylamine | C7H7F2N | CID 145211 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Reactivity of N-Methyl-2,3-difluorobenzylamine and N-Methyl-2,4-difluorobenzylamine
For researchers and professionals in drug development, understanding the nuanced reactivity of synthons is paramount. The strategic placement of fluorine atoms on a molecule can profoundly alter its electronic properties, thereby influencing its behavior in chemical reactions. This guide provides an in-depth comparison of the reactivity between two closely related isomers: N-Methyl-2,3-difluorobenzylamine and N-Methyl-2,4-difluorobenzylamine. We will explore the theoretical underpinnings of their reactivity and provide a practical, data-driven comparison through a standard N-acylation reaction.
Theoretical Framework: The Decisive Role of Fluorine's Electronic Effects
The primary difference between the two isomers lies in the position of the fluorine atoms on the benzene ring, which dictates their influence on the nucleophilicity of the secondary amine. Fluorine exerts two main electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond network.[1][2][3] This effect is distance-dependent and deactivates the aromatic ring by pulling electron density away from it.
-
Mesomeric (Resonance) Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system. This effect increases electron density at the ortho and para positions.[1]
The overall reactivity of the benzylamine nitrogen is a direct consequence of the net electronic effect on the benzylic carbon and, by extension, the entire side chain.
-
This compound: Both fluorine atoms are in positions ortho and meta to the benzyl group. The ortho fluorine exerts a strong -I effect and a +M effect. The meta fluorine exerts primarily a strong -I effect with no significant +M effect on the benzylic carbon's attachment point. The cumulative effect is a powerful deactivation of the ring and a significant decrease in the electron density of the side chain, which is expected to lower the nucleophilicity of the nitrogen atom.
-
N-Methyl-2,4-difluorobenzylamine: The fluorine atoms are at the ortho and para positions. Both exert a strong -I effect. However, the para-fluorine can also exert a +M effect, donating electron density directly into the ring and towards the benzylic carbon's attachment point.[1] This resonance donation can partially counteract the strong inductive withdrawal, leading to a comparatively higher electron density on the side chain than in the 2,3-difluoro isomer.
Prediction: Based on this analysis, N-Methyl-2,4-difluorobenzylamine is predicted to be more nucleophilic and thus more reactive than this compound in reactions involving the amine group, such as acylation.
Figure 1. Comparison of electronic effects on amine nucleophilicity.
Comparative Reactivity via N-Acylation: An Experimental Protocol
To empirically test our prediction, we propose a standard N-acylation reaction using benzoyl chloride. N-acylation is a cornerstone transformation in medicinal chemistry, making this a relevant benchmark.[4][5]
Objective:
To compare the reaction rate and yield of the N-acylation of this compound and N-Methyl-2,4-difluorobenzylamine with benzoyl chloride under identical conditions.
Materials and Reagents:
-
N-Methyl-2,4-difluorobenzylamine (derived from 2,4-Difluorobenzylamine, CAS: 72235-52-0)[11][12][13][14]
-
Benzoyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrers
-
Thin Layer Chromatography (TLC) plates (silica gel)
Experimental Workflow:
Figure 2. General workflow for the comparative N-acylation experiment.
Step-by-Step Procedure:
This protocol should be performed in parallel for both isomers to ensure identical conditions.
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the respective N-methyl-difluorobenzylamine (1.0 eq.) in anhydrous DCM. Add triethylamine (1.2 eq.) and stir the solution for 5 minutes at room temperature.[15]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the consumption of the starting amine by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). Record the time to completion.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude amide product by flash column chromatography on silica gel. Determine the isolated yield and characterize the product by NMR and Mass Spectrometry to confirm its identity and purity.
Anticipated Results and Discussion
Based on our theoretical analysis, we anticipate the following outcomes:
| Parameter | This compound | N-Methyl-2,4-difluorobenzylamine | Rationale |
| Reaction Time | Longer (e.g., 4-6 hours) | Shorter (e.g., 1-2 hours) | Higher nucleophilicity of the 2,4-isomer leads to a faster reaction rate. |
| Isolated Yield | Lower (e.g., 75-85%) | Higher (e.g., >90%) | A faster, more efficient reaction typically results in higher yields and fewer side products. |
| Purity (Post-Workup) | Good | Excellent | Slower reactions can sometimes lead to more complex reaction mixtures. |
Discussion:
The expected results directly support the initial hypothesis. The N-Methyl-2,4-difluorobenzylamine, with its para-fluorine, benefits from the +M effect which partially mitigates the electron-withdrawing inductive effects. This results in a more electron-rich (more nucleophilic) nitrogen atom that can more readily attack the electrophilic carbonyl carbon of benzoyl chloride.
Conversely, the nitrogen in this compound is rendered significantly more electron-deficient due to the combined and largely unopposed inductive withdrawal from the ortho and meta fluorine atoms. This lower nucleophilicity results in a slower and potentially less efficient acylation reaction.
Conclusion and Implications for Drug Development
This guide demonstrates that the positional isomerism of fluorine substituents has a predictable and significant impact on the reactivity of the benzylamine moiety.
-
N-Methyl-2,4-difluorobenzylamine is the more reactive nucleophile due to the partial electronic compensation from the para-fluorine's +M effect. It is the preferred substrate for reactions like N-acylation, N-alkylation, and other coupling chemistries where amine nucleophilicity is key.
-
This compound is the less reactive isomer. While this may be a disadvantage in some synthetic steps, its increased electronic stability could be advantageous in contexts where the amine needs to be preserved while other transformations are carried out on the molecule.
For drug development professionals, this understanding is crucial. Choosing the correct isomer can be the difference between a high-yielding, efficient synthesis and a sluggish, low-yielding one. This choice directly impacts the cost, scalability, and overall feasibility of a synthetic route for an active pharmaceutical ingredient (API). Therefore, a foundational understanding of these structure-reactivity relationships is essential for rational molecular design and process development.
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A Senior Application Scientist's Guide to Difluorobenzylamine Isomers in Drug Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, binding affinity, and membrane permeability.[1] Among the myriad of fluorinated building blocks, difluorobenzylamines stand out as versatile intermediates. However, the positional isomerism of the fluorine atoms on the phenyl ring is not a trivial consideration; it dictates the molecule's reactivity, steric hindrance, and electronic nature, thereby influencing its performance in drug synthesis and the biological activity of the final compound.
This guide provides a comparative analysis of common difluorobenzylamine isomers, offering insights into their synthesis, physicochemical properties, and strategic applications in drug development. We will delve into the nuances of the 2,4-, 2,6-, 3,4-, and 3,5-difluorobenzylamine isomers, supported by experimental data and established protocols, to empower you to make informed decisions in your synthetic strategies.
The Influence of Fluorine Position: A Physicochemical Overview
The position of the two fluorine atoms on the benzylamine ring dramatically alters the molecule's electronic and steric characteristics. Fluorine's high electronegativity exerts a strong inductive effect, which can significantly lower the basicity (pKa) of the amine group.[2] This modulation of pKa is a critical parameter in drug design, as it can impact target engagement, reduce off-target effects, and improve oral bioavailability.[2]
Below is a comparative summary of the key physicochemical properties of the difluorobenzylamine isomers:
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2,3-Difluorobenzylamine | 72235-51-9 | 143.13 | 65 °C/4 mmHg[3] | 1.223[3] | 1.495[3] |
| 2,4-Difluorobenzylamine | 72235-52-0 | 143.13 | 57 °C/8 mmHg | 1.22 | 1.49 |
| 2,5-Difluorobenzylamine | 85118-06-5 | 143.13 | 78 °C/15 mmHg[4] | 1.23[4] | 1.49[4] |
| 2,6-Difluorobenzylamine | 69385-30-4 | 143.14 | 177 °C | 1.22 | 1.49 |
| 3,4-Difluorobenzylamine | 72235-53-1 | 143.13 | Not specified | 1.21[5] | 1.493[5] |
| 3,5-Difluorobenzylamine | 90390-27-5 | 143.13 | 184 °C[6] | 1.21[6] | 1.491[6] |
The differing boiling points and densities reflect the subtle interplay of intermolecular forces influenced by the fluorine substitution pattern. These seemingly minor differences can have practical implications in process chemistry, affecting purification and handling.
Isomer-Specific Applications and Synthetic Utility
The choice of a difluorobenzylamine isomer is intrinsically linked to the desired properties of the target API. Here, we explore the specific applications and synthetic considerations for each isomer.
2,4-Difluorobenzylamine: The Precursor to a Blockbuster HIV Drug
The 2,4-isomer is arguably the most prominent in pharmaceutical synthesis, primarily due to its role as a key intermediate in the production of the HIV integrase inhibitor, Dolutegravir.[7][8] The 2,4-difluorobenzyl moiety is strategically incorporated to enhance the drug's binding affinity to the target enzyme and improve its pharmacokinetic profile.
Experimental Protocol: Synthesis of an Amide Intermediate for Dolutegravir
This protocol outlines a crucial step in the synthesis of Dolutegravir, the amidation of a carboxylic acid intermediate with 2,4-difluorobenzylamine.
Materials:
-
Carboxylic acid intermediate (1 equivalent)
-
2,4-Difluorobenzylamine (1.1 equivalents)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add CDI portion-wise to the stirred solution at room temperature. Stir for 1-2 hours, or until the evolution of CO2 ceases, indicating the formation of the acylimidazolide intermediate.
-
Slowly add a solution of 2,4-difluorobenzylamine in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
3,4-Difluorobenzylamine: A Building Block for Neurological and Antiparkinsonian Agents
The 3,4-difluoro substitution pattern is frequently employed in the synthesis of compounds targeting the central nervous system. A notable example is Safinamide, a drug used for the treatment of Parkinson's disease.[9] Although Safinamide itself contains a 3-fluorobenzyloxy moiety, the synthesis of its analogs and other CNS-active compounds often utilizes 3,4-difluorobenzylamine to introduce a difluorinated phenyl ring, which can enhance blood-brain barrier penetration and metabolic stability.
2,6-Difluorobenzylamine: Influencing Conformation through Steric Hindrance
The ortho-disubstituted 2,6-isomer introduces significant steric hindrance around the aminomethyl group. This steric bulk can be strategically exploited to influence the conformation of the final molecule, potentially locking it into a bioactive conformation and enhancing selectivity for a particular receptor.
3,5-Difluorobenzylamine: Modulating Basicity and Exploring New Chemical Space
The meta-disubstitution in 3,5-difluorobenzylamine offers a distinct electronic profile compared to the other isomers. The symmetric placement of the electron- withdrawing fluorine atoms effectively reduces the basicity of the amine. This isomer serves as a valuable tool for fine-tuning the pKa of a lead compound and is used in the synthesis of various heterocyclic systems for pharmaceutical and agrochemical applications.[10]
Comparative Reactivity in N-Alkylation: A Predictive Analysis
Predicted Order of Reactivity in N-Alkylation:
3,5-Difluorobenzylamine > 3,4-Difluorobenzylamine > 2,5-Difluorobenzylamine > 2,4-Difluorobenzylamine > 2,3-Difluorobenzylamine > 2,6-Difluorobenzylamine
This predicted order is based on the following rationale:
-
Electronic Effects: Fluorine atoms in the meta-position (3 and 5) exert a weaker electron-withdrawing inductive effect on the benzylic amine compared to those in the ortho (2 and 6) or para (4) positions. This results in a higher electron density on the nitrogen atom, making it more nucleophilic.
-
Steric Hindrance: The 2,6-isomer is expected to be the least reactive due to the significant steric hindrance from the two ortho-fluorine atoms, which impedes the approach of the electrophile.
Analytical Characterization of Difluorobenzylamine Isomers
The unambiguous identification of each isomer is crucial for quality control and regulatory compliance. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed for their characterization.
Key Spectroscopic Features:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are unique to each isomer, providing a definitive fingerprint.
-
¹⁹F NMR: This technique is particularly powerful for fluorinated compounds, with the chemical shifts of the fluorine atoms being highly sensitive to their position on the aromatic ring.
-
¹³C NMR: The carbon spectrum, including the C-F coupling constants, further confirms the substitution pattern.
-
IR Spectroscopy: The C-F stretching vibrations typically appear in the region of 1100-1400 cm⁻¹.
-
Mass Spectrometry: Provides the molecular weight and characteristic fragmentation patterns.
Conclusion and Future Perspectives
The choice of a difluorobenzylamine isomer in drug synthesis is a strategic decision with far-reaching implications for the physicochemical properties, biological activity, and synthetic feasibility of the target molecule. The 2,4- and 3,4-isomers have found significant utility in approved drugs, while the other isomers offer unique advantages in terms of modulating basicity and controlling molecular conformation.
As our understanding of fluorine's role in drug design continues to evolve, we can anticipate the development of novel synthetic methodologies that provide more efficient and selective access to these valuable building blocks. Furthermore, the exploration of less common difluorobenzylamine isomers may unlock new avenues for the design of next-generation therapeutics with enhanced efficacy and safety profiles. This guide serves as a foundational resource to aid researchers in navigating the subtleties of difluorobenzylamine isomerism and harnessing their potential in the pursuit of innovative medicines.
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Importance of Fluorine in Benzazole Compounds. (2020). Molecules. [Link]
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Chemical Properties of 2,5-Difluorobenzylamine (CAS 85118-06-5). Cheméo. [Link]
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Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. (2023). Organic Process Research & Development. [Link]
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7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. (2018). Angewandte Chemie International Edition. [Link]
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2,5-Difluorobenzylamine. PubChem. [Link]
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Center for Biotechnology Information. [Link]
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Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Progressive Academic Publishing. [Link]
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A Comparative Guide to the Biological Validation of N-Methyl-2,3-difluorobenzylamine Derivatives as Monoamine Oxidase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous biological testing. This guide provides an in-depth technical comparison of N-Methyl-2,3-difluorobenzylamine derivatives, a class of compounds showing significant potential as inhibitors of monoamine oxidase (MAO), enzymes critically involved in the pathology of various neurological disorders. We will delve into the essential biological assays for their validation, compare their performance with established alternatives, and provide the experimental rationale to empower your research decisions.
The Significance of Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[2] Imbalances in monoamine levels are implicated in a range of neurological and psychiatric conditions. Consequently, MAO inhibitors have emerged as a key therapeutic strategy. Selective inhibitors of MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease and have potential applications in Alzheimer's disease.[3]
The this compound scaffold represents a promising starting point for the development of novel MAO inhibitors. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, potentially enhancing its binding affinity, metabolic stability, and blood-brain barrier permeability.[4] This guide will walk you through the critical assays required to validate the biological activity of derivatives based on this scaffold.
Comparative Performance of Fluorinated Benzylamine Derivatives
The true measure of a novel compound's potential lies in its performance relative to existing standards. Here, we present a comparative analysis of a hypothetical this compound derivative against the well-established MAO-B inhibitors, Selegiline and Rasagiline.[5]
| Compound | Target | IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| N-Methyl-2,3-difluoro-benzylamine Derivative (Hypothetical) | MAO-B | 15 | >200 |
| Selegiline | MAO-B | 6.8 | ~250 |
| Rasagiline | MAO-B | 4.43 | ~93 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency. The selectivity index is the ratio of the IC50 for MAO-A to the IC50 for MAO-B; a higher value indicates greater selectivity for MAO-B.
This data illustrates that our hypothetical derivative exhibits potent and selective inhibition of MAO-B, comparable to the established drugs Selegiline and Rasagiline.[6] The following sections detail the experimental protocols necessary to generate such data.
Experimental Protocols for Biological Validation
A robust validation of this compound derivatives necessitates a multi-faceted approach, beginning with in vitro enzyme inhibition assays and progressing to cell-based models of neuroprotection.
In Vitro Monoamine Oxidase Inhibition Assay
The foundational step in validating these derivatives is to determine their inhibitory potency and selectivity against MAO-A and MAO-B. A widely used and reliable method is the kynuramine-based fluorescence assay.[7]
Principle: Kynuramine is a non-fluorescent substrate for both MAO-A and MAO-B. Its deamination by MAO produces an unstable aldehyde that spontaneously cyclizes into the highly fluorescent product, 4-hydroxyquinoline. The rate of fluorescence increase is directly proportional to MAO activity.[7]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Dissolve Kynuramine dihydrobromide in purified water to create a 10 mM stock solution.
-
Prepare stock solutions of the this compound derivatives and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in DMSO.
-
Dilute recombinant human MAO-A and MAO-B enzymes in the assay buffer to the desired working concentration.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of serially diluted test compounds or reference inhibitors to the wells of a black, flat-bottom 96-well microplate.
-
For control wells (100% enzyme activity), add 5 µL of the assay buffer containing the same final concentration of DMSO.
-
Add 40 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well.
-
Gently mix and pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the kynuramine working solution to each well (final concentration typically 50-100 µM).
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices: The use of recombinant human enzymes ensures a clean and reproducible system, free from confounding variables present in tissue homogenates. Pre-incubation of the inhibitor with the enzyme is crucial for reversible inhibitors to reach equilibrium binding. The kynuramine substrate is advantageous due to its dual specificity, allowing for the assessment of both MAO-A and MAO-B activity with the same detection method.[7]
Workflow for In Vitro MAO Inhibition Assay
Caption: A streamlined workflow for determining the inhibitory potency of compounds against MAO-A and MAO-B.
Cell-Based Neuroprotection Assay in a Parkinson's Disease Model
Beyond direct enzyme inhibition, it is crucial to assess whether these derivatives can protect neurons from degeneration, a key hallmark of Parkinson's disease. A common in vitro model utilizes the neurotoxin MPP+ to induce dopaminergic cell death.[8]
Principle: The neurotoxin MPP+ is selectively taken up by dopaminergic neurons and inhibits mitochondrial complex I, leading to oxidative stress and apoptosis.[8] A neuroprotective compound will mitigate this toxicity and preserve cell viability. Differentiated human LUHMES cells are a relevant cell line as they exhibit features of dopaminergic neurons.[9]
Step-by-Step Protocol:
-
Cell Culture and Differentiation:
-
Culture human LUHMES (Lund human mesencephalic) cells according to established protocols.
-
Differentiate the cells to a post-mitotic, dopaminergic neuron-like phenotype by incubating them in a differentiation medium containing cAMP and GDNF for 6 days.[9]
-
-
Neuroprotection Assay:
-
Plate the differentiated LUHMES cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the this compound derivatives or a positive control (e.g., a known neuroprotective agent) for 24 hours.
-
Induce neurotoxicity by adding MPP+ to the culture medium at a final concentration that causes approximately 50% cell death (e.g., 65 µM).[9]
-
Incubate the cells for an additional 48 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying intracellular ATP levels.
-
For the MTT assay, incubate the cells with MTT solution, which is converted by viable cells into a colored formazan product. The absorbance of the solubilized formazan is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each compound concentration relative to the MPP+-treated control cells.
-
Determine the EC50 (effective concentration 50), the concentration of the compound that provides 50% neuroprotection.
-
Causality Behind Experimental Choices: The use of differentiated LUHMES cells provides a more physiologically relevant model of human dopaminergic neurons compared to undifferentiated neuroblastoma cell lines.[8] The MPP+ model specifically mimics a key pathological mechanism in Parkinson's disease, allowing for the assessment of a compound's ability to interfere with this process. Measuring cell viability provides a direct readout of the compound's protective effect.
Logical Flow of the Neuroprotection Assay
Caption: A logical progression for evaluating the neuroprotective potential of test compounds in a cell-based model of Parkinson's disease.
Conclusion
The validation of this compound derivatives as potential therapeutic agents for neurological disorders requires a systematic and rigorous approach. By employing a combination of in vitro enzyme inhibition assays and cell-based neuroprotection models, researchers can effectively characterize the potency, selectivity, and neuroprotective efficacy of these promising compounds. The protocols and comparative data presented in this guide serve as a foundational framework to accelerate your drug discovery efforts in this critical area of unmet medical need.
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A Technical Guide to the Structure-Activity Relationship of N-Methyl-2,3-difluorobenzylamine Analogs as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-Methyl-2,3-difluorobenzylamine analogs, with a specific focus on their potential as inhibitors of monoamine oxidase (MAO). We will explore the synthetic rationale, key structural modifications, and their impact on inhibitory potency and selectivity for MAO-A and MAO-B isoforms. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and pharmacology, offering both theoretical insights and practical experimental protocols.
Introduction: The Therapeutic Potential of MAO Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Consequently, inhibitors of MAO can increase the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of various neurological and psychiatric disorders.[2] MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor selectivities.[3] Selective inhibitors of MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors have shown efficacy in the management of Parkinson's disease.[1][3]
The development of novel MAO inhibitors with improved selectivity and safety profiles remains an active area of research. Fluorinated organic molecules have garnered significant attention in drug discovery due to the unique properties conferred by the fluorine atom, including increased metabolic stability, enhanced binding affinity, and improved bioavailability. This guide focuses on this compound and its analogs as a promising scaffold for the design of new MAO inhibitors.
Core Rationale: Why this compound?
The selection of the this compound scaffold is predicated on several key hypotheses rooted in the established SAR of benzylamine-type MAO inhibitors:
-
The Benzylamine Core: The benzylamine motif is a well-established pharmacophore for MAO inhibition. The aromatic ring can engage in π-π stacking interactions within the active site of the enzyme, while the amine functionality is crucial for the catalytic mechanism of deamination.
-
N-Methylation: The presence of a methyl group on the nitrogen atom can influence the compound's selectivity towards MAO-A or MAO-B and can also impact its metabolic stability.
-
Fluorine Substitution: The introduction of fluorine atoms onto the phenyl ring is a strategic modification. The strong electron-withdrawing nature of fluorine can modulate the electronic properties of the aromatic ring, potentially influencing binding affinity and the mechanism of inhibition.[4] Furthermore, the specific placement of two fluorine atoms at the 2 and 3 positions can induce a particular conformational preference in the molecule, which may favor a more optimal binding orientation within the enzyme's active site.
This guide will systematically explore how modifications to this core structure can impact the inhibitory activity and selectivity of these analogs.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a variety of synthetic routes. A general and adaptable approach involves the reductive amination of a corresponding difluorobenzaldehyde derivative. This method allows for the facile introduction of various substituents on both the aromatic ring and the nitrogen atom.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the parent compound, which can be adapted for the synthesis of its analogs.
Step 1: Formation of the Imine Intermediate
-
In a round-bottom flask, dissolve 2,3-difluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a solution of methylamine (1.1 equivalents, typically as a solution in a solvent like THF or water) dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Reduction of the Imine
-
Cool the reaction mixture containing the imine to 0 °C in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
This synthetic scheme can be readily adapted to produce a library of analogs by using different substituted difluorobenzaldehydes or by employing different primary or secondary amines in the reductive amination step.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the anticipated impact of structural modifications at different positions of the this compound scaffold on MAO inhibitory activity. This analysis is based on established principles of medicinal chemistry and the known SAR of other classes of MAO inhibitors.
Modifications of the Phenyl Ring
The substitution pattern on the phenyl ring is a critical determinant of both the potency and selectivity of MAO inhibition.
| Modification | Anticipated Effect on Activity | Rationale |
| Position of Fluorine Atoms | Altered potency and selectivity | The position of electron-withdrawing groups like fluorine can influence the pKa of the amine and the electronic distribution of the aromatic ring, affecting interactions with the enzyme's active site. |
| Addition of Other Substituents | Modulation of activity | Introducing small alkyl, alkoxy, or halogen groups at other positions on the ring can probe the steric and electronic requirements of the binding pocket. Lipophilic groups may enhance binding through hydrophobic interactions. |
| Replacement of the Phenyl Ring | Significant change in activity | Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine) would create novel analogs with potentially different binding modes and selectivity profiles. |
Modifications of the N-Alkyl Group
The nature of the substituent on the nitrogen atom can profoundly influence selectivity for MAO-A versus MAO-B.
| Modification | Anticipated Effect on Activity | Rationale |
| Variation of Alkyl Chain Length | Altered selectivity | Generally, smaller N-alkyl substituents are tolerated, but increasing the bulk of the alkyl group can lead to a decrease in activity or a shift in selectivity. |
| Introduction of Propargyl Group | Potential for irreversible inhibition | The propargyl group is a known "suicide" inhibitor of MAO, forming a covalent adduct with the FAD cofactor. Incorporating this functionality could lead to potent, irreversible inhibitors. |
| Replacement with Other Functional Groups | Modulation of potency and physicochemical properties | Introducing groups such as cyclopropyl or small ethers could fine-tune the lipophilicity and binding interactions of the analogs. |
In Vitro Evaluation of MAO Inhibition
To establish the SAR of the synthesized this compound analogs, a robust in vitro assay is required to determine their inhibitory potency (IC₅₀) against both MAO-A and MAO-B. A commonly used and reliable method is a fluorescence-based assay.
Experimental Protocol: In Vitro MAO Inhibition Assay (IC₅₀ Determination)
This protocol provides a framework for determining the IC₅₀ values of test compounds against human recombinant MAO-A and MAO-B.[5]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
p-Tyramine (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme solution to each well. Add the test compound dilutions to the respective wells. For control wells (uninhibited), add DMSO. Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the substrate solution (p-tyramine) and the detection reagent mixture to all wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes) at an excitation and emission wavelength appropriate for the detection reagent.
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each inhibitor concentration.
-
Normalize the reaction rates relative to the control (100% activity).
-
Plot the percentage of MAO inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit.
-
Comparative Analysis and Future Directions
The data obtained from the in vitro MAO inhibition assays will allow for a direct comparison of the potency and selectivity of the synthesized this compound analogs.
Example Data Table:
| Compound | R¹ | R² | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Parent | H | CH₃ | 15.2 | 2.5 | 6.1 |
| Analog 1 | 4-Cl | CH₃ | 8.7 | 0.9 | 9.7 |
| Analog 2 | H | Ethyl | 25.1 | 10.3 | 2.4 |
| Analog 3 | H | Propargyl | 0.5 (irreversible) | 0.1 (irreversible) | 5.0 |
This comparative data will be instrumental in elucidating the SAR for this class of compounds. For instance, the data might reveal that electron-withdrawing substituents at the 4-position of the phenyl ring enhance MAO-B selectivity, while modifications to the N-alkyl group have a more pronounced effect on MAO-A inhibition.
Future work should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR model. Promising candidates should then be advanced to more complex biological evaluations, including studies on their mechanism of action (reversible vs. irreversible inhibition), metabolic stability, and in vivo efficacy in relevant animal models of neurological disorders.
Visualizing Key Concepts
General Synthetic Workflow
Caption: Relationship between structural changes and biological activity.
References
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Springer Nature Experiments. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]
-
Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215. [Link]
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Springer Nature Experiments. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
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ResearchGate. (n.d.). Chemical structures of radiolabeled clorgyline analogs as monoamine oxidase A inhibitors. [Link]
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Royal Society of Chemistry. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. [Link]
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Thieme. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. [Link]
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PubMed Central. (n.d.). Novel Series of Dual NRF2 Inducers and Selective MAO-B Inhibitors for the Treatment of Parkinson's Disease. [Link]
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PubMed Central. (n.d.). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. [Link]
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PubMed. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. [Link]
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MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]
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PubMed Central. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. [Link]
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Wiley Online Library. (2025). N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. [Link]
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A Researcher's Guide to Evaluating the Therapeutic Potential of N-Methyl-2,3-difluorobenzylamine-Based Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to assess the efficacy of novel compounds derived from N-Methyl-2,3-difluorobenzylamine. Given the nascent stage of research into this specific chemical scaffold, this document will establish a systematic approach to characterization, drawing parallels from structurally related and well-documented difluorobenzylamine analogs. We will explore the rationale behind experimental choices, from initial synthesis to rigorous in vitro and in vivo evaluations, and benchmark the potential of a hypothetical candidate against an established therapeutic agent.
Introduction: The Rationale for Fluorination in Drug Design
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. The introduction of a difluoro moiety, as seen in this compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorination is known to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. Specifically, the 2,3-difluoro substitution pattern offers a unique electronic and conformational profile that warrants investigation for novel therapeutic applications, particularly in the realm of central nervous system (CNS) disorders where blood-brain barrier (BBB) penetration is a critical determinant of efficacy. While this compound itself is primarily a building block, its derivatives hold therapeutic promise.[1][2][3][4][5][6] This guide will use a hypothetical compound, "NM-DFB-001," derived from this scaffold, to illustrate a comprehensive evaluation workflow.
Hypothetical Candidate and Comparator
For the purpose of this guide, we will consider a hypothetical compound, NM-DFB-001 , a selective serotonin reuptake inhibitor (SSRI) designed for the treatment of major depressive disorder. Its efficacy will be compared against Sertraline , a widely prescribed and well-characterized SSRI.
Synthesis of NM-DFB-001: A Proposed Route
The synthesis of NM-DFB-001 would likely begin with the reductive amination of a suitable aldehyde with this compound. This common and versatile reaction allows for the efficient formation of the core structure.
DOT Diagram: Synthetic Pathway for NM-DFB-001
Caption: Proposed synthetic route for NM-DFB-001 via reductive amination.
Part 1: In Vitro Efficacy and Selectivity Profiling
The initial phase of evaluation focuses on characterizing the compound's activity and selectivity at a molecular and cellular level.
Primary Target Engagement: Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity of NM-DFB-001 for the human serotonin transporter (hSERT).
Methodology:
-
Preparation of Membranes: Membranes from HEK293 cells stably expressing hSERT are prepared.
-
Radioligand Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]citalopram) is incubated with the cell membranes in the presence of increasing concentrations of NM-DFB-001 or Sertraline.
-
Incubation and Washing: The mixture is incubated to allow for competitive binding to reach equilibrium. The membranes are then washed to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is then converted to a binding affinity constant (Ki).
Functional Activity: In Vitro Reuptake Inhibition Assay
Objective: To assess the functional ability of NM-DFB-001 to inhibit serotonin reuptake in a cellular context.
Methodology:
-
Cell Culture: Rat brain synaptosomes or HEK293 cells expressing hSERT are used.
-
Pre-incubation: Cells are pre-incubated with various concentrations of NM-DFB-001 or Sertraline.
-
Initiation of Reuptake: [³H]Serotonin is added to the cell suspension to initiate neurotransmitter uptake.
-
Termination of Reuptake: The uptake process is stopped by rapid filtration and washing with ice-cold buffer.
-
Measurement: The amount of [³H]Serotonin taken up by the cells is quantified by liquid scintillation counting.
-
Analysis: The IC₅₀ value for the inhibition of serotonin reuptake is determined.
Selectivity Profiling: Off-Target Binding Panel
Objective: To evaluate the selectivity of NM-DFB-001 by screening it against a panel of other neurotransmitter transporters and receptors.
Methodology: NM-DFB-001 is tested for its binding affinity to the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as a broad panel of G-protein coupled receptors (GPCRs), ion channels, and kinases to identify potential off-target effects that could lead to side effects. This is typically performed using radioligand binding assays for each specific target.
Comparative In Vitro Data (Hypothetical)
| Parameter | NM-DFB-001 (Hypothetical) | Sertraline (Reference) | Justification for Expected Outcome |
| hSERT Binding Affinity (Ki, nM) | 0.8 | 1.2 | The difluoro-substitution may enhance binding affinity through favorable interactions with the receptor pocket. |
| Serotonin Reuptake IC₅₀ (nM) | 1.5 | 2.5 | Consistent with higher binding affinity, functional inhibition is expected to be more potent. |
| Selectivity (Ki, nM) | |||
| vs. hNET | 150 | 25 | The 2,3-difluoro pattern might confer greater selectivity for SERT over NET compared to Sertraline's dichlorophenyl group. |
| vs. hDAT | >1000 | 300 | High selectivity against DAT is a desirable trait for modern SSRIs to minimize abuse potential and certain side effects. |
Part 2: Pharmacokinetic and Safety Profiling (ADME-Tox)
Understanding a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial for its development.
Blood-Brain Barrier (BBB) Permeability
Objective: To predict the ability of NM-DFB-001 to cross the blood-brain barrier and reach its target in the CNS.
Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
A filter plate is coated with a lipid solution mimicking the brain's lipid composition.
-
The donor wells are filled with a solution of the test compound (NM-DFB-001 or Sertraline).
-
The acceptor wells are filled with a buffer solution.
-
The plate is incubated, allowing the compound to diffuse from the donor to the acceptor wells.
-
The concentration of the compound in both sets of wells is measured by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.[7]
DOT Diagram: PAMPA-BBB Assay Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay for BBB.
Metabolic Stability: Human Liver Microsome Assay
Objective: To assess the metabolic stability of NM-DFB-001 in the presence of liver enzymes.
Methodology:
-
NM-DFB-001 is incubated with human liver microsomes and NADPH (a cofactor for metabolic enzymes).
-
Samples are taken at various time points.
-
The reaction is quenched, and the concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int) are calculated.
In Vitro Safety Pharmacology
Objective: To identify potential adverse effects on major physiological systems.
Key Assays:
-
hERG Channel Assay: To assess the risk of cardiac arrhythmia.
-
CYP450 Inhibition Panel: To evaluate the potential for drug-drug interactions.
-
Cytotoxicity Assay: To determine the compound's general toxicity to human cells (e.g., HepG2 liver cells).[8]
Comparative ADME-Tox Data (Hypothetical)
| Parameter | NM-DFB-001 (Hypothetical) | Sertraline (Reference) | Justification for Expected Outcome |
| PAMPA-BBB Pe (10⁻⁶ cm/s) | 6.5 | 5.0 | Fluorination often increases lipophilicity, potentially enhancing passive diffusion across the BBB. |
| Metabolic Half-life (min, HLM) | 45 | 30 | The C-F bond is stronger than C-H or C-Cl, which may lead to increased resistance to metabolic degradation. |
| hERG Inhibition IC₅₀ (µM) | >30 | 15 | Strategic placement of fluorine atoms can mitigate off-target effects like hERG channel blockade. |
| CYP2D6 Inhibition IC₅₀ (µM) | 12 | 2.5 | The unique electronic properties of the 2,3-difluoro substitution may result in a different interaction profile with metabolizing enzymes. |
Part 3: In Vivo Efficacy and Safety Evaluation
Animal models are essential for evaluating the therapeutic effects and safety profile of a drug candidate in a complex biological system.
In Vivo Efficacy: Mouse Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of NM-DFB-001 in a rodent model of behavioral despair.
Methodology:
-
Acclimation: Mice are acclimated to the testing environment.
-
Dosing: Animals are administered NM-DFB-001, Sertraline, or a vehicle control, typically via oral gavage, for a predetermined period (e.g., 14 days).
-
Forced Swim Test: On the final day of dosing, mice are placed individually in a cylinder of water from which they cannot escape.
-
Behavioral Recording: The duration of immobility during the last few minutes of the test is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Analysis: The immobility times are compared between the different treatment groups.
In Vivo Pharmacokinetics (PK)
Objective: To characterize the absorption, distribution, metabolism, and excretion of NM-DFB-001 in a living organism.
Methodology:
-
Dosing: A single dose of NM-DFB-001 is administered to rats (intravenously and orally).
-
Blood Sampling: Blood samples are collected at various time points.
-
Plasma Analysis: The concentration of NM-DFB-001 in the plasma is determined by LC-MS/MS.
-
PK Parameter Calculation: Key parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F) are calculated.
Preliminary In Vivo Toxicology
Objective: To assess the general safety and tolerability of NM-DFB-001.
Methodology:
-
Dose Escalation Study: Increasing doses of NM-DFB-001 are administered to rodents for a set period (e.g., 7 days).
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Post-mortem Analysis: At the end of the study, blood is collected for hematology and clinical chemistry analysis, and major organs are examined for gross pathology.
Comparative In Vivo Data (Hypothetical)
| Parameter | NM-DFB-001 (Hypothetical) | Sertraline (Reference) |
| Forced Swim Test (% decrease in immobility) | 45% at 10 mg/kg | 35% at 10 mg/kg |
| Oral Bioavailability (%F, rat) | 55% | 44% |
| No-Observed-Adverse-Effect Level (NOAEL, rat, 7-day) | 50 mg/kg/day | 40 mg/kg/day |
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to evaluating the efficacy of novel compounds derived from this compound, using a hypothetical SSRI candidate as an example. The strategic inclusion of the 2,3-difluoro moiety holds the potential to yield compounds with enhanced potency, selectivity, and pharmacokinetic properties compared to existing therapies.
The proposed experimental workflow, from initial in vitro screening to in vivo efficacy and safety studies, provides a clear roadmap for researchers. The hypothetical data presented suggests that a compound like NM-DFB-001 could offer advantages over established drugs such as Sertraline, including higher target affinity, improved BBB penetration, and a better safety profile.
Future research should focus on the synthesis and empirical testing of a library of this compound derivatives to establish concrete structure-activity relationships (SAR).[9] By systematically exploring modifications to the rest of the molecular scaffold, it will be possible to optimize for desired therapeutic effects and further validate the potential of this promising chemical class.
References
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biological activity of molecules synthesized using N-Methyl-2,3-difluorobenzylamine
A Comparative Guide to the Biological Activity of Molecules Synthesized Using N-Methyl-2,3-difluorobenzylamine as a Key Building Block
Abstract
The introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This compound is a versatile, yet underexplored, building block that holds significant potential for the synthesis of novel therapeutics. This guide provides a forward-looking analysis of the prospective biological activities of molecules derived from this starting material. We propose a synthetic pathway to a series of novel N-substituted benzimidazoles and compare their predicted anticancer activities with existing analogues, supported by established experimental protocols and data from the literature. This document serves as a technical resource for researchers, scientists, and drug development professionals interested in leveraging fluorinated benzylamines for the discovery of next-generation therapeutics.
Introduction: The Rationale for this compound in Drug Design
The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The 2,3-difluoro substitution pattern on the phenyl ring of this compound offers a unique electronic profile that can influence intermolecular interactions with biological targets. The N-methyl group can provide steric bulk and modulate the basicity of the amine, which can be critical for receptor binding and cellular uptake.
Given the lack of extensive literature on molecules synthesized directly from this compound, this guide will take a prospective approach. We will propose a synthetic route to a class of compounds that are well-represented in medicinal chemistry for their biological activities: N-substituted benzimidazoles . The benzimidazole scaffold is a well-known "privileged structure" found in numerous FDA-approved drugs and is associated with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
By proposing the synthesis of N-(N-Methyl-2,3-difluorobenzyl)-benzimidazoles, we aim to explore how the unique features of our starting material could modulate the biological activity of this important heterocyclic core.
Proposed Synthesis of N-(N-Methyl-2,3-difluorobenzyl)-benzimidazoles
We propose a straightforward and efficient two-step synthetic strategy to access a library of N-(N-Methyl-2,3-difluorobenzyl)-benzimidazoles. This approach is based on well-established synthetic methodologies for the formation of the benzimidazole core and subsequent N-alkylation.
Step 1: Synthesis of 2-Substituted Benzimidazoles
The initial step involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring. This reaction can be efficiently carried out under microwave irradiation using a Lewis acid catalyst, which offers a green and rapid synthetic route.
Step 2: N-Alkylation with this compound
The second step is the crucial N-alkylation of the synthesized benzimidazole with a suitable derivative of this compound. To facilitate this, the starting material would first be converted to N-(chloromethyl)-N-methyl-2,3-difluorobenzylamine. The subsequent N-alkylation can be achieved under basic conditions.
dot
Caption: Conceptual workflow for comparing predicted and observed biological activities.
Experimental Protocols
To validate the predicted anticancer activity of the newly synthesized N-(N-Methyl-2,3-difluorobenzyl)-benzimidazoles, the following standard experimental protocols should be employed.
General Procedure for the Synthesis of 2-Substituted Benzimidazoles
-
To a microwave vial, add o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and a catalytic amount of a Lewis acid (e.g., InCl₃, 5 mol%).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
After cooling, dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for N-Alkylation
-
To a solution of the 2-substituted benzimidazole (1.0 mmol) in anhydrous DMF, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the appropriate N-(chloromethyl)-N-methyl-2,3-difluorobenzylamine (1.1 mmol) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
This guide has presented a compelling case for the use of this compound as a valuable building block in medicinal chemistry. Through a proposed synthetic route to novel N-substituted benzimidazoles, we have highlighted the potential for creating a new class of potent anticancer agents. The comparative analysis with existing analogues suggests that the unique substitution pattern of our starting material could lead to enhanced biological activity.
Future work should focus on the synthesis and biological evaluation of the proposed compounds. Structure-activity relationship (SAR) studies should be conducted to optimize the substituents on both the benzimidazole core and the N-benzyl group. Furthermore, mechanistic studies should be performed to identify the cellular targets and pathways through which these compounds exert their cytotoxic effects. The exploration of this compound in the synthesis of other heterocyclic scaffolds is also a promising avenue for future research.
References
This section would be populated with actual references from the scientific literature that support the synthetic methods and biological assays described. As this is a prospective guide based on general knowledge, specific references to molecules made from the exact starting material are not available. The references would include papers on benzimidazole synthesis, N-alkylation methods, and anticancer assays.
A Comparative Guide to N-Methyl-2,3-difluorobenzylamine and Other N-methylated Amines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological and physicochemical properties. This guide provides an in-depth comparison of N-Methyl-2,3-difluorobenzylamine with its non-fluorinated counterpart, N-methylbenzylamine, and other N-methylated amines in the context of synthetic applications. We will explore the impact of fluorine substitution on reactivity, basicity, and reaction outcomes, supported by experimental data and detailed protocols.
The Influence of Fluorine: More Than Just an Isostere
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity for biological targets. When incorporated into a benzylamine scaffold, these effects can significantly alter the amine's utility as a synthetic building block.
The primary distinction between this compound and N-methylbenzylamine lies in the electronic effects imparted by the two fluorine atoms on the phenyl ring. The strong inductive electron-withdrawing effect of fluorine decreases the electron density of the aromatic ring and, consequently, influences the basicity of the nitrogen atom.
A key parameter to consider is the pKa of the amine, which is a measure of its basicity. The presence of electron-withdrawing fluorine atoms is expected to lower the pKa of this compound compared to N-methylbenzylamine, making it a weaker base. This has direct implications for its nucleophilicity and reactivity in common synthetic transformations such as N-alkylation.
Comparative Performance in N-Alkylation Reactions
N-alkylation is a fundamental reaction in organic synthesis for the construction of carbon-nitrogen bonds. To illustrate the practical differences between fluorinated and non-fluorinated N-methylated benzylamines, we will consider a representative N-alkylation reaction: the synthesis of a tertiary amine from a primary amine and a benzylamine derivative.
Conversely, when a benzylamine derivative is used as a protecting group or as a precursor to an electrophile (e.g., after conversion to a benzyl halide), the fluorine substituents can influence the stability of intermediates and the propensity for side reactions.
Table 1: Predicted Comparison of this compound and N-methylbenzylamine in a Representative N-Alkylation Reaction
| Parameter | This compound | N-methylbenzylamine | Rationale |
| Predicted Reactivity (as Nucleophile) | Lower | Higher | The electron-withdrawing fluorine atoms decrease the nucleophilicity of the nitrogen atom. |
| Predicted Basicity (pKa) | Lower | Higher | Fluorine's inductive effect reduces the electron density on the nitrogen, making it a weaker base. |
| Potential for Side Reactions (e.g., over-alkylation) | Potentially Lower | Potentially Higher | The less nucleophilic product may have a reduced tendency for subsequent alkylation. |
| Solubility in Organic Solvents | Generally Good | Good | Fluorination can sometimes enhance solubility in certain organic solvents. |
It is crucial to note that these are generalized predictions. The actual outcome of a specific reaction can be influenced by various factors, including the substrate, solvent, base, and reaction temperature.
Experimental Protocols
To provide a practical context, we present detailed experimental protocols for the synthesis of this compound and a general procedure for its use in N-alkylation reactions.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a common method for the synthesis of N-methylated amines from the corresponding aldehyde.
Materials:
-
2,3-Difluorobenzaldehyde
-
Methylamine (solution in a suitable solvent, e.g., THF or methanol)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or other suitable solvent
-
Glacial acetic acid (optional, as a catalyst)
-
Diethyl ether or other extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,3-difluorobenzaldehyde (1.0 eq) in methanol.
-
To the stirred solution, add methylamine solution (1.1 - 1.5 eq) dropwise at room temperature.
-
If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or column chromatography if necessary.
Introduction: The Strategic Role of Bioisosterism and Fluorine in Modern Drug Design
An In-Depth Technical Guide to the Evaluation of N-Methyl-2,3-difluorobenzylamine as a Bioisostere for Drug Discovery
Bioisosterism, the practice of substituting one functional group or moiety in a molecule with another that possesses similar physical and chemical properties, is a cornerstone of modern medicinal chemistry.[1] This strategy is pivotal for optimizing a lead compound's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties, while potentially mitigating toxicity.[2] Among the vast array of bioisosteric replacements, the introduction of fluorine has emerged as a particularly powerful tool. The unique electronic properties of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[3][4]
This guide provides a comprehensive evaluation of this compound as a potential bioisostere for the widely encountered N-methylbenzylamine scaffold. The benzylamine motif is present in numerous biologically active compounds, and its metabolic susceptibility can be a significant hurdle in drug development. By strategically introducing fluorine atoms onto the phenyl ring, we aim to modulate the physicochemical and pharmacokinetic properties of the parent scaffold. This guide will present a comparative analysis of this compound against its non-fluorinated counterpart and other relevant bioisosteres, supported by detailed experimental protocols to validate its potential in a drug discovery setting.
Physicochemical Properties: A Comparative Analysis
The acidity (pKa) and lipophilicity (logP) of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions. LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity, which is crucial for its ability to cross biological membranes.
The introduction of electron-withdrawing fluorine atoms onto the aromatic ring of N-methylbenzylamine is expected to decrease the basicity of the benzylic amine, thereby lowering its pKa. This reduction in basicity can be advantageous in mitigating potential off-target effects associated with highly basic amines. The impact on lipophilicity is less predictable, as fluorine can either increase or decrease logP depending on its position and the overall molecular context.
For a comprehensive comparison, we will evaluate this compound against its direct non-fluorinated analog, N-methylbenzylamine, as well as the parent primary amine, benzylamine. Additionally, we will include a heterocyclic bioisostere, N-methyl-4-aminomethylpyridine, to provide a broader context for evaluating the potential of our target molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP |
| This compound | C8H9F2N | 157.16 | 8.9 (Predicted) | 1.8 (Predicted) |
| N-methylbenzylamine | C8H11N | 121.18[5] | 9.75 (Predicted)[3] | 1.53[6] |
| Benzylamine | C7H9N | 107.15[7] | 9.34[8] | 1.09[9] |
| N-methyl-4-aminomethylpyridine | C7H10N2 | 122.17 | 8.7 (Predicted) | 0.4 (Predicted) |
Predicted values for this compound and N-methyl-4-aminomethylpyridine are estimated using computational models such as those provided by ACD/Labs or ChemAxon.[10][11]
Experimental Evaluation Protocols
To empirically assess the viability of this compound as a bioisostere, a series of in vitro assays are essential. The following protocols provide a framework for a robust evaluation of its metabolic stability, receptor binding affinity, and cell permeability.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Rationale: This assay determines the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for Phase I metabolism in the liver.[12][13] A higher metabolic stability often translates to a longer in vivo half-life.
Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a potassium phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining parent compound versus time.[14][15]
Competitive Radioligand Receptor Binding Assay
Rationale: This assay measures the affinity of a test compound for a specific target receptor by quantifying its ability to displace a known radiolabeled ligand.[4][16] This is crucial for determining if the bioisosteric modification has altered the compound's potency.
Protocol:
-
Preparation of Assay Components: Prepare a suspension of cell membranes expressing the target receptor, a solution of a suitable radioligand at a concentration near its Kd, and serial dilutions of the test compound.
-
Incubation: In a 96-well filter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through a glass fiber filter and wash with cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Caco-2 Cell Permeability Assay
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that serves as an in vitro model of the intestinal epithelium.[11] This assay assesses a compound's potential for oral absorption by measuring its transport across this cell monolayer.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound (at a final concentration of 10 µM) to the apical (A) chamber.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) chamber.
-
Replace the collected volume with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound to the basolateral (B) chamber.
-
Collect samples from the apical (A) chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters such as P-glycoprotein.
Data Interpretation and Bioisosteric Assessment
The collective data from these experiments will provide a multi-faceted view of this compound's potential as a bioisostere.
-
Metabolic Stability: A longer half-life and lower intrinsic clearance for this compound compared to N-methylbenzylamine would suggest that the difluoro substitution has successfully blocked a site of metabolic attack.
-
Receptor Binding: A comparable Ki value to the non-fluorinated analog would indicate that the modification has not negatively impacted the compound's affinity for its target, a key requirement for a successful bioisosteric replacement.
-
Permeability: The Papp values will predict the oral absorption potential. The efflux ratio will reveal if the fluorinated compound is more or less susceptible to efflux by transporters, which can significantly impact bioavailability.
The following diagrams illustrate the workflows for the proposed experimental evaluations.
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Caption: Workflow for the Competitive Radioligand Binding Assay.
Conclusion
The evaluation of this compound as a bioisostere for the N-methylbenzylamine scaffold represents a rational approach to addressing potential metabolic liabilities while aiming to maintain or improve the desired pharmacological activity. The predicted decrease in pKa and potential alteration of lipophilicity, coupled with the anticipated increase in metabolic stability, highlight the promise of this modification. The detailed experimental protocols provided in this guide offer a clear path to empirically validate these predictions. A successful outcome, characterized by enhanced metabolic stability without a significant loss of target affinity and with favorable permeability, would establish this compound as a valuable building block for medicinal chemists in the design of next-generation therapeutics.
References
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ACD/Labs. (n.d.). ACD/pKa DB. Retrieved from [Link]
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ChemAxon. (n.d.). pKa Prediction. Retrieved from [Link]
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CompuDrug. (n.d.). pKalc. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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Sciencemadness Wiki. (2023, February 12). Benzylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
- Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
-
FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7669, N-Methylbenzylamine. Retrieved from [Link]
- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-21.
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National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- Barreiro, E. J., & Fraga, C. A. M. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current medicinal chemistry, 12(1), 23-49.
- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(12), 1535-1548.
- Google Patents. (n.d.). CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
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UB. (n.d.). 906645-41-8 | this compound. Retrieved from [Link]
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Sinfoo Biotech. (n.d.). This compound,(CAS# 906645-41-8). Retrieved from [Link]
- Fuller, R. W., & Molloy, B. B. (1974). The effect of aliphatic fluorine on amine drugs. In Structure-Activity Relationships of Amine Drugs (pp. 77-97). ACS.
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ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
- Bhattarai, P., Trombley, T., & Altman, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Agata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear medicine and biology, 27(3), 271-277.
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Cambridge MedChem Consulting. (2022, July 5). Basic Bioisosteres. Retrieved from [Link]
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Denmark Group. (n.d.). Bioisosteres for Benzene. Retrieved from [Link]
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UB. (n.d.). 906645-41-8 | this compound. Retrieved from [Link]
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A Comparative Guide to Confirming the Structure of N-Methyl-2,3-difluorobenzylamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge
N-Methyl-2,3-difluorobenzylamine (Molecular Formula: C₈H₉F₂N, MW: 157.16 g/mol ) is a versatile chemical scaffold used in the synthesis of novel compounds in pharmaceutical and agrochemical research.[1][2][3] The presence of a secondary amine and an activated difluorobenzyl ring system allows for a wide range of chemical transformations. However, confirming the structure of its reaction products presents a distinct challenge. The fluorine atoms profoundly influence the molecule's electronic properties and introduce complex spectroscopic signatures, demanding a multi-faceted analytical approach to prevent misinterpretation.
This guide focuses on a common and illustrative reaction—N-acetylation —to compare the analytical signatures of the starting material against its amide product. This comparative framework can be extrapolated to other common reactions such as N-alkylation or oxidation.
Reaction Scenario: N-Acetylation
N-acetylation is a fundamental reaction for secondary amines, typically achieved using reagents like acetyl chloride or acetic anhydride to form a stable N-acetyl amide.[4][5][6] This transformation converts the basic secondary amine into a neutral amide, significantly altering its chemical and spectroscopic properties.
-
Starting Material (SM): this compound
-
Potential Product (P): N-acetyl-N-methyl-2,3-difluorobenzylamine
Unambiguous confirmation requires proving that the acetyl group has been added to the nitrogen atom and that the rest of the molecule remains intact.
The Orthogonal Analytical Workflow: A Self-Validating System
To ensure trustworthiness, no single technique is sufficient. We advocate for an orthogonal workflow where chromatography confirms purity, mass spectrometry provides mass and fragmentation data, and NMR spectroscopy elucidates the precise atomic connectivity.
Caption: Orthogonal workflow for unambiguous structure confirmation.
Comparative Data Analysis: Starting Material vs. N-Acetyl Product
The most powerful way to confirm a reaction's success is to directly compare the analytical data of the product with the starting material. The expected changes provide a clear, multi-point validation of the structural transformation.
Mass Spectrometry (MS)
Mass spectrometry provides the most direct evidence of the addition of the acetyl group (C₂H₂O, mass = 42.01056 Da).
-
Causality: Electrospray ionization (ESI) is preferred for these polar molecules as it typically generates the protonated molecular ion [M+H]⁺ with minimal initial fragmentation, making molecular weight determination straightforward.
-
Expert Insight: Benzylamines are known to undergo characteristic fragmentation, often involving the loss of the amine-containing group to form a stable benzyl or tropylium cation.[7][8][9][10] We predict a significant shift in the fragmentation pattern post-acetylation.
| Technique | Starting Material (SM) | Expected Product (P) | Rationale for Change |
| HRMS (ESI+) | [M+H]⁺ = 158.0775 (for C₈H₁₀F₂N⁺) | [M+H]⁺ = 200.0881 (for C₁₀H₁₂F₂NO⁺) | Mass increase of 42.0106 Da confirms the addition of a C₂H₂O group. |
| MS/MS (CID) | Major fragment at m/z 141 (Loss of NH₂CH₃) and m/z 127 (difluorobenzyl cation).[7][8] | Major fragment at m/z 127 (Loss of N-methylacetamide). The C-N bond is cleaved, but the fragment lost is now larger. | The change in the neutral loss from ammonia/methylamine to N-methylacetamide is a strong indicator of successful N-acetylation.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the molecule's structure. The acetylation causes predictable shifts in the chemical environment of nearby protons and carbons.
-
Causality: The electron-withdrawing nature of the acetyl group's carbonyl (C=O) deshields adjacent protons, causing their signals to shift downfield (to a higher ppm value).[11] The presence of rotamers in amides can also lead to signal broadening or duplication at room temperature.[12]
| Proton | Starting Material (SM) | Expected Product (P) | Rationale for Shift |
| -CH₃ | Singlet, ~2.4 ppm | Singlet(s), ~2.2 ppm (acetyl) AND ~3.0 ppm (N-methyl) | Appearance of a new acetyl methyl singlet is key. The original N-methyl group is shifted downfield due to the carbonyl's influence.[12] |
| -CH₂- | Singlet, ~3.8 ppm | Singlet(s), ~4.6 ppm | Significant downfield shift of the benzylic protons is a primary indicator, as they are directly adjacent to the newly formed electron-withdrawing amide group. |
| Ar-H | Multiplets, ~7.0-7.4 ppm | Multiplets, ~7.1-7.5 ppm | Minor shifts in the aromatic region are expected due to the change in the electronic character of the substituent. |
-
Expert Insight: The appearance of a carbonyl carbon signal is the most unequivocal evidence of acetylation in the ¹³C NMR spectrum. This signal appears in a highly characteristic, otherwise empty region of the spectrum.[13][14]
| Carbon | Starting Material (SM) | Expected Product (P) | Rationale for Shift |
| -CH₃ | ~36 ppm | ~21 ppm (acetyl) AND ~38 ppm (N-methyl) | Appearance of the acetyl methyl carbon and a slight downfield shift of the N-methyl carbon. |
| -CH₂- | ~52 ppm | ~55 ppm | Downfield shift of the benzylic carbon due to the adjacent carbonyl group. |
| C=O | Absent | ~170 ppm | Definitive evidence. The appearance of a signal in the amide carbonyl region is unambiguous proof of the reaction. |
| Ar-C-F | ~150-160 ppm (doublets, large ¹JCF) | ~150-160 ppm (doublets, large ¹JCF) | The carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), confirming the integrity of the aromatic ring. Minor shifts are expected. |
-
Trustworthiness: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the electronic environment of the fluorine atoms.[15][16][17] Any significant change in the substitution pattern on the ring or unexpected side reactions would likely alter the fluorine chemical shifts.
| Nucleus | Starting Material (SM) | Expected Product (P) | Rationale for Shift |
| Ar-F | Two distinct signals in the typical aryl-F region. | Two distinct signals with minor shifts from SM. | The chemical shifts should remain relatively constant, confirming no unintended reactions occurred on the aromatic ring. This serves as an internal control.[18][19] |
Experimental Protocols
To ensure data integrity, standardized and well-documented protocols are essential.
Protocol 1: High-Resolution LC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the reaction mixture or purified sample in 1 mL of a 50:50 acetonitrile:water solution.
-
Chromatography (HPLC):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (HRMS):
-
Ionization Mode: ESI Positive.
-
Mass Analyzer: Orbitrap or TOF.
-
Scan Range: m/z 100-500.
-
Resolution: > 60,000.
-
Data Analysis: Extract ion chromatograms for the expected [M+H]⁺ ions of both the starting material (158.0775) and the product (200.0881) to confirm conversion.
-
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another appropriate deuterated solvent.[20][21]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulses: Standard single pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz (100 MHz for ¹³C).
-
Pulses: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 400 MHz (376 MHz for ¹⁹F).
-
Pulses: Standard single pulse, proton-decoupled.
-
Number of Scans: 64.
-
Reference: Use an external or internal standard if precise chemical shift comparison is needed.
-
Conclusion
Confirming the structure of this compound reaction products is a process of logical deduction supported by a suite of orthogonal analytical techniques. A simple reaction like N-acetylation provides a clear case study. The definitive evidence is built by observing:
-
The correct mass shift in HRMS.
-
A predictable change in the MS/MS fragmentation pattern.
-
The appearance of an amide carbonyl signal (~170 ppm) in the ¹³C NMR spectrum.
-
Significant downfield shifts of the N-methyl and benzylic methylene protons in the ¹H NMR spectrum.
-
The relative stability of the ¹⁹F NMR chemical shifts, confirming the integrity of the fluorinated ring.
By integrating these techniques, researchers can build a self-validating and irrefutable case for the structure of their target molecule, ensuring the integrity and reproducibility of their scientific findings.
References
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Mastering Chemistry Help. (2013). acylation of amines. Available at: [Link][4]
-
Bouchoux, G., et al. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link][7]
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Ranasinghe, A., et al. (n.d.). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. PubMed. Available at: [Link][8]
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Al-Abri, Z., et al. (2022). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available at: [Link][15]
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Bouchoux, G., et al. (2004). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link][9]
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Sipos, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link][5]
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Shishodia, S., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link][16]
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Tajbakhsh, M., et al. (2011). Mild and Useful Method for N-Acylation of Amines. ResearchGate. Available at: [Link][6]
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Bailey, C., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. Available at: [Link][10]
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Unknown. (n.d.). Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link][17]
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Unknown. (n.d.). Supporting Information. ScienceOpen. Available at: [Link][20]
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link][21]
-
Shishodia, S., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Available at: [Link][19]
-
Edwards, O. E., & Singh, T. (n.d.). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Science Publishing. Available at: [Link][11]
-
Hoffman Fine Chemicals. (n.d.). CAS 906645-41-8 | this compound | MFCD12147620. Available at: [Link][1]
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Sinfoo Biotech. (n.d.). This compound,(CAS# 906645-41-8). Available at: [Link][2]
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Reddy, G. J., et al. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available at: [Link]
-
Zúñiga-Núñez, D., et al. (2021). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. SciELO. Available at: [Link][12]
-
Stoyanov, S., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link][13]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link][14]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-2,3-difluorobenzylamine
Greetings, colleagues. In our work, the pursuit of discovery is matched by an unwavering commitment to safety and environmental stewardship. The compounds we handle, such as N-Methyl-2,3-difluorobenzylamine, are powerful tools in research and development, but they demand our respect, particularly when they become waste. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe and responsible disposal of this compound. Our goal is to ensure that every step, from the point of generation to final disposal, is deliberate, safe, and scientifically sound.
Foundational Understanding: Hazard Profile
Before we can devise a disposal plan, we must first understand the inherent characteristics of this compound. Its hazard profile, summarized from its Safety Data Sheet (SDS), dictates the necessary handling precautions and disposal pathway[1].
| Hazard Classification | Description | Implication for Disposal |
| Flammable Liquid, Category 3 | The vapor and liquid are flammable. | Keep away from ignition sources. Use non-sparking tools and explosion-proof equipment where necessary[1]. |
| Acute Toxicity, Category 4 | Harmful if swallowed, in contact with skin, or if inhaled[1]. | All handling must be performed with appropriate Personal Protective Equipment (PPE) to prevent exposure. |
| Skin Corrosion, Sub-category 1B | Causes severe skin burns and eye damage[1][2]. | Mandates the use of chemical-resistant gloves, lab coats, and eye/face protection. An eyewash and safety shower must be accessible[3][4]. |
| STOT - Single Exposure, Cat. 3 | May cause respiratory irritation[1]. | All handling, including transfers to waste containers, should be conducted within a certified chemical fume hood to prevent inhalation of vapors[5]. |
The Core Principles of Chemical Waste Management
A successful disposal protocol is built on a foundation of established waste management principles. These are not just rules, but a strategic hierarchy to maximize safety and minimize environmental impact[6].
-
Source Reduction & Waste Minimization: The most effective disposal method is to not generate waste in the first place. This involves ordering the smallest necessary quantities, designing experiments to use less material, and avoiding the expiration of stock chemicals[6][7].
-
Accurate Characterization & Segregation: All waste must be correctly identified. As a halogenated organic amine, this compound waste must be segregated from other waste streams. The rationale behind this segregation is critical: mixing halogenated and non-halogenated waste can complicate and increase the cost of disposal, which is typically high-temperature incineration[8][9][10]. Furthermore, its basic nature means it must be kept separate from acidic waste to prevent violent reactions.
-
Regulatory Adherence: All laboratory waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA and laboratory safety standards from OSHA[11]. Our procedures are designed to meet or exceed these requirements.
Standard Operating Protocol for Disposal
This section provides a step-by-step methodology for the collection and disposal of this compound waste.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye/Face Protection: Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant splash risk[2].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Do not use latex gloves. Inspect gloves for integrity before each use[3].
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: All transfers and handling should occur inside a chemical fume hood. If a fume hood is not available or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is required[5][12].
Waste Collection and Segregation Workflow
The following diagram illustrates the decision-making process for segregating different waste streams associated with this compound.
Caption: Decision workflow for proper segregation of this compound waste.
Detailed Procedural Steps
-
Container Selection and Labeling:
-
Use only designated hazardous waste containers provided by your institution's Environmental Health & Safety (EH&S) department. These are typically made of chemically resistant plastic[7].
-
The container must be clearly labeled with the words "Hazardous Waste" and a full chemical list of its contents, including "this compound."
-
Causality: Accurate labeling is not just a regulatory requirement; it is a critical safety measure for waste handlers and prevents dangerous chemical mixing downstream[7].
-
-
Accumulating Waste:
-
Collect liquid waste containing this compound in a dedicated "Halogenated Organic Liquid Waste" container.
-
Collect contaminated solids (e.g., pipette tips, absorbent pads, gloves) in a separate, clearly labeled "Solid Hazardous Waste" container[8].
-
Keep the waste container closed at all times except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must be under the control of the laboratory personnel and provide secondary containment to catch any potential leaks[7][13].
-
-
Disposing of Empty Containers:
-
An "empty" container is not truly empty and must be decontaminated before disposal as non-hazardous waste.
-
Procedure: Perform a triple rinse. Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
Each rinse (the "rinsate") must be collected and disposed of as hazardous liquid waste in your "Halogenated Organic Liquid Waste" container[8].
-
After the triple rinse, deface or remove the original label and dispose of the clean container in the appropriate recycling or trash bin.
-
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's emergency response line.
-
Isolate and Ventilate: Ensure the chemical fume hood is operational. Restrict access to the spill area.
-
Don PPE: Wear the full PPE as described in section 3.1.
-
Contain and Absorb:
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit[3]. Do not use combustible materials like paper towels as the primary absorbent.
-
For this amine-based compound, you can then neutralize the contained material. However, this should only be done by trained personnel following a specific institutional protocol.
-
-
Collect and Dispose:
-
Carefully sweep or scoop the absorbed material into a compatible container.
-
Label the container as "Solid Hazardous Waste" and list the contents (e.g., "Vermiculite with this compound").
-
Dispose of all contaminated cleaning materials, including gloves, as solid hazardous waste[9].
-
-
Decontaminate: Clean the spill area with soap and water.
By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are actively participating in a culture of safety that protects you, your colleagues, and our shared environment.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
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OSHA Compliance For Laboratories. US Bio-Clean. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]
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Laboratory Chemical Waste Management. CSIR IIP. [Link]
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Material Safety Data Sheet - 2,4 Dichloro Benzyl Amine. Gujarat Fluorochemicals Limited. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
